5-Bromo-2-methoxy-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSLCWSLFWCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277691 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-23-0 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-2-methoxy-4-methylpyrimidine
Abstract
5-Bromo-2-methoxy-4-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development. Its strategic array of substituents—a nucleophilic center (methoxy group), a site for cross-coupling (bromo group), and a methyl group influencing steric and electronic properties—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the fundamental starting materials and synthetic strategies for its preparation. We will explore two primary retrosynthetic approaches: a late-stage bromination of a pre-formed pyrimidine core and a convergent synthesis involving the construction of the pyrimidine ring from acyclic precursors. Detailed experimental logic, step-by-step protocols, and a comparative analysis of the starting materials are presented to equip researchers and development professionals with the knowledge to make informed strategic decisions in their synthetic campaigns.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical analysis of the target molecule, this compound, reveals two primary disconnection points that form the basis of the most common synthetic strategies. The choice of strategy is often dictated by the availability, cost, and stability of the initial raw materials.
Approach A: Late-Stage Functionalization This is the most common and often most practical approach. The synthesis begins with the construction of the 2-methoxy-4-methylpyrimidine core, followed by a regioselective bromination at the C5 position. The electron-donating nature of the C2-methoxy and C4-methyl groups activates the C5 position, making it susceptible to electrophilic attack.
Approach B: Convergent Ring Synthesis This strategy involves the condensation of pre-functionalized acyclic fragments to build the pyrimidine ring with the bromine atom already in place. This approach can be more efficient if the required starting materials are readily accessible, as it reduces the number of post-cyclization steps.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway I: Late-Stage Bromination
This pathway is arguably the most robust and widely implemented method, relying on common and inexpensive starting materials. It involves a three-stage process: pyrimidine ring formation, functional group interconversion at the C2 position, and final bromination.
Core Synthesis: From Acetylacetone and Thiourea
The foundation of this pathway is the classic pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with a reagent containing an N-C-N moiety.[1]
-
Starting Material 1: Acetylacetone (2,4-Pentanedione) : This symmetrical β-diketone is the ideal precursor for the C4-C5-C6 fragment of the pyrimidine ring. Its structure directly installs the required C4-methyl group and provides the necessary carbonyl reactivity for cyclization.
-
Starting Material 2: Thiourea (SC(NH₂)₂) : While urea can be used, thiourea is often preferred in industrial and laboratory settings.[2] The resulting 2-thioxopyrimidine intermediate is a versatile precursor. The thio group can be easily alkylated to form a methylthio group (-SMe), which is an excellent leaving group for subsequent nucleophilic aromatic substitution with sodium methoxide.[3]
Caption: Experimental workflow for the late-stage bromination pathway.
Experimental Protocols
Protocol 2.1.1: Synthesis of 4-Methyl-2-thiouracil
-
Setup: To a stirred solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in absolute ethanol), add thiourea (1.0 eq).
-
Reaction: Slowly add acetylacetone (1.0 eq) to the mixture. The reaction is exothermic and may require cooling to maintain a temperature of 50-60°C.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Acidify with concentrated hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 4-methyl-2-thiouracil.
Protocol 2.1.2: Synthesis of 2-Methoxy-4-methylpyrimidine
-
S-Methylation: Suspend 4-methyl-2-thiouracil (1.0 eq) in methanol. Add a base such as sodium hydroxide (1.1 eq) and stir until a clear solution is formed. Add methyl iodide (1.1 eq) dropwise and stir at room temperature for 2-3 hours.
-
Substitution: To a freshly prepared solution of sodium methoxide (1.5 eq) in methanol, add the crude 2-methylthio-4-methylpyrimidine from the previous step.
-
Reflux: Heat the mixture to reflux for 6-8 hours. The progress is monitored by observing the disappearance of the starting material via GC-MS or TLC.
-
Workup: After completion, cool the mixture and neutralize with an acid (e.g., acetic acid). Remove the methanol under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. The crude product, 2-methoxy-4-methylpyrimidine, can be purified by vacuum distillation.[4]
Protocol 2.1.3: Bromination of 2-Methoxy-4-methylpyrimidine
-
Setup: Dissolve 2-methoxy-4-methylpyrimidine (1.0 eq) in a suitable solvent, such as glacial acetic acid or chloroform, and cool the solution to 0-5°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not rise significantly. Alternatively, a solution of bromine (1.05 eq) in the same solvent can be added dropwise.[5]
-
Reaction: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction & Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.
Synthetic Pathway II: Convergent Ring Synthesis
This pathway constructs the brominated pyrimidine ring in a single cyclization step. While elegant, its practicality is highly dependent on the commercial availability and handling requirements of the starting materials.
-
Starting Material 1: 2-Bromomalonaldehyde : This is the key C3 fragment that introduces the bromine atom from the outset. It is a reactive species and is often generated in situ or used as a more stable synthetic equivalent. A patent describes the use of 2-bromomalonaldehyde reacting with amidines to form 5-bromopyrimidines.[6]
-
Starting Material 2: O-Methylisourea : This reagent provides the N-C(OMe)-N fragment directly, installing the C2-methoxy group during the cyclization. It is typically prepared from cyanamide and methanol and used as its salt (e.g., hydrochloride or sulfate).
Conceptual Protocol
-
Condensation: 2-Bromomalonaldehyde (1.0 eq) is reacted with O-methylisourea hydrochloride (1.0 eq) in a suitable solvent, often an alcohol like ethanol.
-
Base Catalysis: The reaction is promoted by a base (e.g., sodium acetate or triethylamine) to neutralize the hydrochloride salt and facilitate the condensation-cyclization cascade.
-
Isolation: After heating for several hours, the reaction is worked up by solvent removal and extraction to isolate the crude this compound.
Causality and Field Insights: This approach is less common because 2-bromomalonaldehyde is less stable and more expensive than acetylacetone. Furthermore, controlling the regioselectivity of the condensation can sometimes be challenging, potentially leading to isomeric byproducts. However, for specific applications where minimizing step count is critical, this route remains a viable option.
Summary and Comparison of Starting Materials
The selection of starting materials is a critical decision based on cost, scalability, safety, and process efficiency.
| Starting Material | Associated Pathway | Key Advantages | Key Challenges & Considerations |
| Acetylacetone | Pathway I | Inexpensive, commercially abundant, stable, and easy to handle. Directly provides the C4-methyl group. | Requires a multi-step sequence to arrive at the final product. |
| Thiourea | Pathway I | Low cost and highly effective for forming the pyrimidine ring.[2] The resulting thio-group is a versatile handle for further functionalization. | The sulfur-containing intermediates may require specific handling and waste disposal considerations. |
| Urea | Pathway I (Alternative) | Extremely cheap and readily available.[7][8][9] Avoids sulfur chemistry. | The resulting 2-oxopyrimidine (uracil derivative) is less reactive. Conversion to a 2-chloro derivative (using POCl₃) is often required before methoxylation, which involves harsh reagents. |
| 2-Bromomalonaldehyde | Pathway II | Allows for a more convergent synthesis, potentially reducing the overall number of steps.[6] | Higher cost, lower stability, and less commercial availability compared to acetylacetone. Requires careful handling. |
| O-Methylisourea | Pathway II | Directly installs the C2-methoxy group during the ring-forming reaction. | More expensive than urea or thiourea. Often used as a salt, requiring stoichiometric base. |
Conclusion
For the synthesis of this compound, the late-stage bromination strategy (Pathway I) originating from acetylacetone and thiourea represents the most field-proven and economically viable approach for both laboratory-scale and industrial production. This pathway relies on robust, well-understood reactions and utilizes starting materials that are inexpensive and readily available. The linear sequence allows for clear process control and straightforward purification of intermediates. While the convergent approach (Pathway II) offers an intellectually appealing, shorter route, it is hampered by the practical challenges associated with the cost and stability of its key starting materials. Therefore, for researchers and drug development professionals, a thorough understanding of the trade-offs presented by these foundational materials is essential for designing an efficient, scalable, and cost-effective synthesis.
References
- Wikipedia. Thiourea. [Link]
- Wikipedia. Uracil. [Link]
- Journal of the American Chemical Society.
- ResearchGate. Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. [Link]
- MDPI.
- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
- vitoribecco2013's Blog. Synthesis of Pyrimidine Part IV Use of thiourea. [Link]
- ResearchGate. Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link]
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- Chongqing Chemdad Co. 2-Methoxy-4-methylpyrimidine. [Link]
- ResearchGate. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. 2-Methoxy-4-methylpyrimidine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 7. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]
- 8. Uracil - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
5-Bromo-2-methoxy-4-methylpyrimidine as a heterocyclic building block
An In-depth Technical Guide: 5-Bromo-2-methoxy-4-methylpyrimidine as a Strategic Heterocyclic Building Block
Executive Summary
This compound is a trifunctionalized heterocyclic building block poised for significant application in modern medicinal chemistry. Possessing three distinct points of reactivity—a C5 bromine atom amenable to a host of palladium-catalyzed cross-coupling reactions, a C2 methoxy group that can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a C4 methyl group offering potential for further functionalization—this reagent provides a robust platform for the rapid generation of molecular diversity. Its strategic design allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and synthetic applications, offering field-proven insights and detailed protocols for the research scientist.
Introduction: The Strategic Role of Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other aromatic systems. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. This compound emerges as a particularly powerful tool in this context. Unlike simpler pyrimidines, its trifunctional nature allows for a multi-vector approach to lead optimization, enabling chemists to systematically probe structure-activity relationships (SAR) around a central core.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 38696-23-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇BrN₂O | [2][5] |
| Molecular Weight | 203.04 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | Inferred |
| Purity | ≥98% (typical commercial grade) |[2][5] |
Spectroscopic Signature
While experimentally-derived spectra for this specific compound are not widely published, data can be reliably predicted based on closely related analogues, such as 5-bromo-2-chloro-4-methoxypyrimidine.[6][7] These predictions are crucial for reaction monitoring (TLC, LC-MS) and final product confirmation.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Chemical Shifts (δ, ppm) or m/z | Assignment Notes |
|---|---|---|
| ¹H NMR (CDCl₃) | ~8.3 (s, 1H)~4.0 (s, 3H)~2.5 (s, 3H) | H-6 (pyrimidine ring proton)-OCH₃ (methoxy group)-CH₃ (methyl group) |
| ¹³C NMR (CDCl₃) | ~169 (C-4)~164 (C-2)~159 (C-6)~108 (C-5)~55 (-OCH₃)~24 (-CH₃) | Carbon shifts are heavily influenced by the heteroatoms and bromine. The C-Br bond at C-5 results in a significant upfield shift. |
| Mass Spec (EI) | 202/204 [M]⁺ | The molecular ion will exhibit a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br). |
Synthesis & Purification
The construction of the this compound core can be efficiently achieved via a one-pot condensation reaction. A Chinese patent describes the synthesis from 2-bromomalonaldehyde and an amidine hydrochloride, a classic approach to pyrimidine ring formation.[8][9]
Illustrative Synthetic Pathway
Caption: One-pot synthesis of the target pyrimidine.
Experimental Protocol: Synthesis
-
Objective: To synthesize this compound via acid-catalyzed condensation.
-
Rationale: The reaction proceeds through initial condensation of the amidine with one aldehyde carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. Acetic acid serves as both the solvent and catalyst.
-
Procedure:
-
To a solution of 2-bromomalonaldehyde (1.0 equiv.) in glacial acetic acid, add acetamidine hydrochloride (1.0 equiv.).
-
Heat the reaction mixture to 80-100 °C.[9]
-
Monitor the reaction progress by TLC or LC-MS until consumption of the limiting reagent.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution carefully with a base (e.g., saturated NaHCO₃ solution) to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Reactivity & Synthetic Potential
The synthetic utility of this compound lies in its three distinct reactive sites, which can be addressed with high selectivity.
C5-Position Chemistry: The Aryl Halide Handle
The C5-bromo substituent is the primary site for palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds in these transformations typically follows the order C-I > C-Br > C-Cl, making the C-Br bond a reliable and predictable reaction handle.[1]
The Suzuki coupling is a robust method for forming C-C bonds with boronic acids or esters.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).[1]
-
Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes, a valuable transformation for introducing linear linkers or alkynyl pharmacophores.
Caption: General scheme of the Sonogashira coupling reaction.
-
Experimental Protocol: Sonogashira Coupling
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add an anhydrous amine base (e.g., triethylamine or diisopropylamine) as the solvent or co-solvent with THF.
-
Degas the mixture by bubbling with inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C until completion.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
This powerful C-N bond-forming reaction allows for the introduction of primary and secondary amines, critical for tuning solubility and creating key hydrogen-bond donor/acceptor interactions in drug candidates.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
-
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction until completion.
-
Cool the mixture, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
C2-Position Chemistry: The Methoxy Leaving Group
The C2 position of the pyrimidine ring is electron-deficient due to the adjacent ring nitrogens, making it susceptible to nucleophilic aromatic substitution (SNAr). While the methoxy group is not as potent a leaving group as a halogen, displacement by strong nucleophiles can be achieved, often requiring elevated temperatures.
-
Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrimidine ring nitrogens. The displacement of the methoxide anion is the rate-limiting step.
-
Typical Conditions: Reaction with a primary or secondary amine (as the nucleophile) in a high-boiling polar solvent like DMF, NMP, or isopropanol at temperatures ranging from 100-150 °C. The use of a base may be required if the amine salt is used. This transformation offers a complementary strategy to C-N bond formation, occurring at a different site than the Buchwald-Hartwig amination.
C4-Position Chemistry: The Methyl Group
The C4-methyl group is the least reactive site on the molecule but still offers potential for functionalization. Its protons are weakly acidic and can be deprotonated with strong bases, or the group can undergo oxidation or halogenation under specific conditions.
-
Condensation: With a sufficiently strong base (e.g., LDA), the methyl group can be deprotonated to form an anion that can react with electrophiles like aldehydes in an aldol-type condensation.[10]
-
Oxidation: Aggressive oxidation (e.g., with KMnO₄ or SeO₂) can convert the methyl group to a carboxylic acid, although this may not be compatible with the other functional groups on the ring.[11][12][13]
Case Study in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted pyrimidines are privileged scaffolds in the design of protein kinase inhibitors, often acting as "hinge-binders" in the ATP-binding pocket of the enzyme.[1][14][15] this compound is an ideal starting point for generating libraries of potential kinase inhibitors due to its capacity for sequential, site-selective functionalization.
A representative synthetic strategy might involve:
-
Suzuki Coupling at C5: Introduction of a key aryl or heteroaryl moiety to probe a specific sub-pocket of the kinase active site.
-
Nucleophilic Substitution at C2: Displacement of the methoxy group with an amine-containing fragment to install a crucial hydrogen-bonding group that interacts with the kinase hinge region.
Caption: Sequential functionalization workflow for kinase inhibitor synthesis.
This two-step approach allows for the rapid generation of a diverse library of compounds where both the 'R' group at C5 and the 'Amine' group at C2 can be varied independently, facilitating efficient exploration of the SAR and optimization of potency and selectivity. This strategy has been successfully employed in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Aurora kinases.[14][16]
Safety, Handling, & Storage
As with any halogenated organic compound, appropriate safety precautions must be observed.
-
Hazard Identification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[17]
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.
Conclusion & Future Outlook
This compound is a high-value, versatile building block for medicinal chemistry. Its well-differentiated reactive sites enable predictable and selective functionalization, providing chemists with a powerful tool for the efficient synthesis of complex target molecules. The primary C5-bromo handle allows for robust C-C and C-N bond formation via established cross-coupling methodologies, while the C2-methoxy group offers a secondary site for nucleophilic substitution. As the demand for novel, highly optimized drug candidates continues to grow, the strategic application of such multi-functional building blocks will remain a critical component of successful drug discovery programs.
References
- JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- RSC Publishing. (2022, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- ChemSigma. (n.d.). 38696-23-0 this compound.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Oxford Academic. (n.d.). 5-Halogenated pyrimidine lesions within a CpG sequence context mimic 5-methylcytosine by enhancing the binding of the methyl-CpG-binding domain of methyl-CpG-binding protein 2 (MeCP2).
- CP Lab Safety. (n.d.). This compound, min 98%, 100 mg.
- Wiley Online Library. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- PubMed Central (PMC). (n.d.). Oxidative damage to methyl-CpG sequences inhibits the binding of the methyl-CpG binding domain (MBD) of methyl-CpG binding protein 2 (MeCP2).
- PubMed Central (PMC). (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- National Institutes of Health (NIH). (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry.
- PubChem. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine.
- New Journal of Chemistry (RSC Publishing). (n.d.). Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks.
- PubMed Central (PMC). (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- ElectronicsAndBooks. (n.d.). The Condensation of Aromatic Aldehydes with 2-Ethylpyridine and with 4-Ethylpyridine1.
- Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- ACS Publications. (2022, January 12). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.
- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- PubMed Central (PMC). (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.).
Sources
- 1. parchem.com [parchem.com]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. 38696-23-0 this compound [chemsigma.com]
- 4. 38696-23-0 | MFCD18410559 | this compound [aaronchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide
Introduction: The Enduring Legacy of a Privileged Heterocycle
The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets with high affinity.[4][5]
For drug development professionals, the pyrimidine core offers a unique combination of properties: its electron-rich nature, capacity for hydrogen bonding, and structural rigidity make it an ideal starting point for designing potent and selective therapeutic agents.[4] The synthetic versatility of the pyrimidine ring allows for precise modifications at multiple positions (C2, C4, C5, and C6), enabling chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a comprehensive exploration of the role of substituted pyrimidines in medicinal chemistry, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications across a spectrum of diseases.
PART 1: The Pyrimidine Core in Anticancer Drug Discovery
The disruption of cellular signaling, particularly through the dysregulation of protein kinases, is a hallmark of cancer. Pyrimidine derivatives have emerged as a dominant class of kinase inhibitors because their scaffold can mimic the adenine ring of ATP, allowing them to act as competitive inhibitors in the enzyme's active site.[6][7] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, are particularly effective in this regard.[6][7][8]
Mechanism of Action: Targeting Key Oncogenic Drivers
A. Kinase Inhibition: Substituted pyrimidines frequently target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[9][10] By binding to the ATP pocket of the kinase domain, these inhibitors block the phosphorylation cascade that drives tumor cell proliferation, survival, and metastasis. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, has been extensively explored for developing potent inhibitors of EGFR, B-Raf, and MEK kinases.[8]
Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor disrupting an oncogenic signaling pathway.
Caption: Pyrimidine inhibitors competitively block the ATP-binding site of kinases.
B. Antimetabolite Activity: As structural analogs of natural pyrimidines, some derivatives act as antimetabolites.[11][12] They interfere with the synthesis of nucleic acids, thereby halting the replication of rapidly dividing cancer cells.[3][13] 5-Fluorouracil (5-FU) is a classic example. It is converted intracellularly into metabolites that inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[14][15] This leads to a "thymineless death" in cancer cells.[16]
The primary mechanisms for pyrimidine analogues in cancer treatment include:
-
Enzyme Inhibition : Directly blocking enzymes essential for pyrimidine biosynthesis, like thymidylate synthase.[13][15]
-
DNA/RNA Incorporation : Being incorporated into DNA or RNA, which leads to miscoding, strand breaks, and apoptosis.[13]
-
DNA Polymerase Inhibition : Acting as chain terminators after being incorporated into a growing DNA strand.[13]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[1][15]
-
Position 2 and 4: Substitutions at the C2 and C4 positions are critical for kinase hinge-binding interactions. Often, an amino group or a substituted aniline at these positions can form key hydrogen bonds.
-
Position 5: Modifications at the C5 position can modulate selectivity and pharmacokinetic properties. Introducing bulky or hydrophobic groups can enhance binding affinity, while polar groups can improve solubility.[17]
-
Fused Rings: Fusing the pyrimidine with other heterocyclic rings (e.g., pyrrole, pyrazole, thiophene) creates rigid scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are highly effective as kinase inhibitors due to their structural similarity to adenine.[6][8][9]
The following table summarizes the in vitro activity of several pyrazolo[3,4-d]pyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, demonstrating the impact of substitutions.[18]
| Compound | C3-Position Substituent | Linker to Distal Phenyl Ring | BTK IC50 (nM) |
| Ibrutinib (3) | Acrylamide (covalent warhead) | Phenoxy | 0.5 |
| Compound 11 | Acrylamide (covalent warhead) | Alkynyl ether | 7.95 |
| PP1 (1) | tert-Butyl | N/A (Src Family Kinase Inhibitor) | 170 |
| PP2 (2) | 3-indolyl | N/A (Src Family Kinase Inhibitor) | 100 |
| Data adapted from Unciti-Broceta et al., 2020.[18] |
The data clearly indicates that while the core scaffold is crucial, the specific substituents and linkers dramatically influence potency.[18] The acrylamide group in Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition and high potency.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the anticancer potential of newly synthesized pyrimidine derivatives, a standard cell viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrimidine compound against a human cancer cell line (e.g., MCF-7 breast cancer).
Methodology:
-
Cell Culture: Human cancer cells (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into a 96-well microplate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test pyrimidine compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1, 1, 10, 50, 100 µM) are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different compound concentrations is added. A control group receives medium with DMSO only.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
PART 2: Pyrimidines as Anti-Infective Agents
The pyrimidine scaffold is also a prolific source of anti-infective drugs, targeting viruses, bacteria, and fungi.[4][19]
Antiviral Pyrimidine Nucleoside Analogs
Many antiviral drugs are pyrimidine nucleoside analogs that interfere with viral DNA or RNA replication.[20][21][22] They act as chain terminators or competitive inhibitors of viral polymerases.
-
Mechanism: These drugs are typically administered as prodrugs and must be phosphorylated intracellularly to their active triphosphate form. This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral nucleic acid chain by viral DNA or RNA polymerase. Once incorporated, they terminate chain elongation because they lack the 3'-hydroxyl group necessary for the next phosphodiester bond.[21]
-
Structure-Activity Relationship: SAR studies have shown that modifications to the sugar moiety are critical for activity. For example, in anti-HIV agents like 3'-azido-3'-deoxythymidine (AZT), the 3'-azido group is crucial for potent activity.[17] Substitutions at the C-5 position of the pyrimidine ring also modulate potency; small alkyl groups like methyl and ethyl often yield highly potent derivatives.[17]
Key FDA-Approved Antiviral Pyrimidines:
| Drug | Chemical Class | Mechanism of Action | Primary Indication |
| Zidovudine (AZT) | Thymidine Analog | Inhibits HIV reverse transcriptase | HIV/AIDS[21] |
| Lamivudine (3TC) | Cytidine Analog | Inhibits HIV reverse transcriptase and HBV polymerase | HIV/AIDS, Hepatitis B[21] |
| Acyclovir | Guanine Analog (often discussed with pyrimidines) | Inhibits viral DNA polymerase | Herpes Simplex Virus (HSV)[21] |
| Idoxuridine | Uracil Analog | Incorporated into viral DNA, leading to errors | HSV Keratitis |
Antibacterial and Antifungal Applications
Substituted pyrimidines also exhibit significant antibacterial and antifungal properties.[1][16]
-
Antibacterial: Some pyrimidine derivatives function as dihydrofolate reductase (DHFR) inhibitors. DHFR is an essential enzyme in the folic acid pathway, which is required for the synthesis of nucleotides and amino acids. By inhibiting bacterial DHFR, drugs like Trimethoprim selectively block bacterial growth.[23] More recent research has identified pyrimidine analogues that target thymidine synthesis, showing potent activity against drug-resistant Gram-positive bacteria like MRSA.[16]
-
Antifungal: Several commercial fungicides are pyrimidine-based, such as Pyrimethanil and Diflumetorim.[24][25][26] These compounds often work by inhibiting key fungal enzymes. For instance, a novel class of pyrimidine-based antifungals was recently identified that disrupts endoplasmic reticulum (ER) function in Aspergillus fumigatus.[27] Research has also shown that pyrimidine derivatives containing an amide moiety can exhibit excellent antifungal activity against various plant pathogens, in some cases exceeding the efficacy of commercial fungicides.[24][26]
PART 3: Pyrimidines in CNS and Inflammatory Disorders
The versatility of the pyrimidine scaffold extends to disorders of the central nervous system (CNS) and inflammatory conditions.
Targeting Neurodegenerative Diseases
Recent studies have highlighted the potential of substituted pyrimidines in treating neurodegenerative diseases like Alzheimer's.[28][29][30] The multitarget approach is particularly promising, where a single molecule can modulate several pathways involved in the disease pathology.[29][31]
-
Mechanism: Pyrimidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE), β-secretase (BACE-1), and glycogen synthase kinase-3 (GSK-3), all of which are key targets in Alzheimer's disease.[29][31] For example, compound 5b (SP-2) , a diamino-pyrimidine derivative, showed an excellent anti-Alzheimer's profile in preclinical studies, with docking studies confirming its interaction with acetylcholinesterase similar to the approved drug Donepezil.[28]
Anti-inflammatory Activity
Pyrimidine derivatives have demonstrated potent anti-inflammatory effects by inhibiting the expression and activity of key inflammatory mediators.[32][33]
-
Mechanism: The anti-inflammatory action is often attributed to the inhibition of mediators like prostaglandin E2, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[32] Pyrrolo[2,3-d]pyrimidines, for example, have been developed as inhibitors of Janus kinases (JAKs), which are central to the signaling of many pro-inflammatory cytokines. This has led to the development of drugs for autoimmune diseases like rheumatoid arthritis.
PART 4: Synthetic Strategies and Future Perspectives
The widespread application of pyrimidines is underpinned by robust and versatile synthetic methodologies.
General Synthesis Workflow
The development of a novel pyrimidine-based therapeutic typically follows a structured workflow, from initial synthesis to lead optimization.
Caption: A typical drug discovery workflow for pyrimidine-based agents.
Classical and Modern Synthetic Methods
-
Biginelli Reaction: A one-pot cyclocondensation reaction of an aldehyde, a β-ketoester, and urea or thiourea. It is a classic, efficient method for synthesizing dihydropyrimidinones.
-
Cyclocondensation Reactions: The most common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, guanidine, or urea derivative.[34]
-
Cross-Coupling Reactions: Modern methods like Suzuki, Heck, and Buchwald-Hartwig couplings are extensively used to introduce diverse substituents onto pre-formed chloropyrimidine rings, enabling the rapid generation of compound libraries for SAR studies.
Future Outlook
The pyrimidine scaffold continues to be a fertile ground for drug discovery.[35][36][37] Future research will likely focus on:
-
Targeted Therapies: Designing highly selective inhibitors for specific kinase isoforms or mutant proteins to overcome drug resistance.[8]
-
Multitarget Ligands: Developing single molecules that can modulate multiple targets for complex diseases like cancer and neurodegenerative disorders.[29]
-
Covalent Inhibitors: Expanding the use of targeted covalent inhibitors, like Ibrutinib, to achieve higher potency and prolonged duration of action.[18]
-
Drug Repurposing: Using computational methods to screen existing FDA-approved pyrimidine drugs for new therapeutic indications, such as identifying potential PI3K inhibitors.[38]
The enduring value and therapeutic success of substituted pyrimidines confirm their status as a truly privileged scaffold, promising a continued pipeline of innovative medicines for the foreseeable future.[35][36]
References
- Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
- Li, Y., Song, H., Wang, Z., & Xi, Z. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
- Kim, J., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. [Link]
- Rada, B., & Holý, A. (1990). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321–329. [Link]
- Li, P., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
- Fan, Z., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(7), 10240-10251. [Link]
- Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
- Empower RN. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]
- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of medicinal chemistry, 32(3), 612–617. [Link]
- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current topics in medicinal chemistry, 17(10), 1166–1183. [Link]
- S. S, S., & P, R. (2023). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
- Parbela, R. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 14(11), 2133–2151. [Link]
- Kufe, D. W. (2009). Pyrimidine Analogues. In Holland-Frei Cancer Medicine. 8th edition. NCBI Bookshelf. [Link]
- Scott, J. S., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Ballou, S. R., et al. (2024).
- Al-Ostath, A., et al. (2024).
- Li, Y., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
- Fan, Z., et al. (2014).
- Kumar, S., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia pharmaceutica, 82(2), 283–302. [Link]
- Khalifa, A., et al. (2023). Different examples of FDA-approved pyrimidine-based antimicrobial drugs.
- Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1106–1123. [Link]
- Li, Y., et al. (2024).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. [Link]
- Eyer, L., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses, 14(9), 1868. [Link]
- Wallace, M. B., et al. (2010). 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296. [Link]
- Chu, C. K., et al. (1989). Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. Journal of Medicinal Chemistry. [Link]
- Patil, P. S., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16597. [Link]
- Bhat, A. R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Deshmukh, R. R., & Jha, A. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT. [Link]
- Vishwakarma, P., et al. (2024). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Journal of Biomolecular Structure & Dynamics. [Link]
- Chatti, I., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & medicinal chemistry letters, 27(2), 226–230. [Link]
- N/A. (2017). Pyrimidine analogues. BrainKart. [Link]
- Singh, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. [Link]
- Zhang, H., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. European journal of medicinal chemistry, 213, 113218. [Link]
- Noolvi, M. N., & Patel, H. M. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]
- Kumar, V., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Omega. [Link]
- Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. [Link]
- Kumar, B., et al. (2018). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current topics in medicinal chemistry, 18(11), 956–967. [Link]
- Narwal, S., et al. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
- Mor, S., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society. [Link]
- Pant, K., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases.
- Kumar, B., et al. (2018). Pyrimidine derivatives as potential agents acting on central nervous system. Semantic Scholar. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchtrend.net [researchtrend.net]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. brainkart.com [brainkart.com]
- 13. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 14. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 25. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 32. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 34. tandfonline.com [tandfonline.com]
- 35. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. scispace.com [scispace.com]
- 38. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Reactivity of Halogenated Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Halogenated pyrimidines, in particular, are pivotal intermediates, offering a versatile platform for the synthesis of complex, biologically active molecules. Their reactivity is a nuanced interplay of the intrinsic electronic properties of the pyrimidine ring, the nature and position of the halogen substituents, and the reaction conditions employed. This guide provides a comprehensive overview of the reactivity of halogenated pyrimidine intermediates, focusing on the key transformations that are essential for drug discovery and development. We will delve into the mechanistic underpinnings of these reactions, explore the factors governing regioselectivity, and provide practical, field-proven protocols to empower researchers in their synthetic endeavors.
The Privileged Scaffold: Why Pyrimidines in Drug Discovery?
The prevalence of the pyrimidine motif in FDA-approved drugs is a testament to its "privileged" status in medicinal chemistry.[1] This six-membered heterocycle, with nitrogen atoms at positions 1 and 3, is a key component of nucleobases like thymine, cytosine, and uracil, making it readily recognized by biological systems.[2] This inherent biocompatibility allows pyrimidine-based drugs to effectively interact with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of a molecule's physicochemical properties, enhancing its efficacy and pharmacokinetic profile.
Fundamental Principles of Reactivity
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, a key feature that underpins much of its chemistry. The introduction of halogen atoms further modulates this reactivity.
Key Factors Influencing Reactivity:
-
Nature of the Halogen: The reactivity of the C-X bond generally follows the order I > Br > Cl > F for reactions involving oxidative addition in cross-coupling catalysis. Conversely, for nucleophilic aromatic substitution (SNAr), the order is typically F > Cl > Br > I, reflecting the polarization of the C-X bond.
-
Position of the Halogen: The positions on the pyrimidine ring are not equivalent. The C2, C4, and C6 positions are activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms. The C5 position is generally less reactive towards nucleophiles but can be functionalized through other means, such as lithiation.
-
Substituent Effects: The presence of other electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly influence the rate and regioselectivity of reactions.[4] Electron-withdrawing groups enhance the ring's electrophilicity, accelerating nucleophilic substitution, while electron-donating groups have the opposite effect.[4]
Key Synthetic Transformations
Halogenated pyrimidines are versatile precursors for a wide array of chemical transformations. The following sections will detail the most important of these reactions, providing mechanistic insights and practical guidance.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and halogenated pyrimidines are excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of halogenated pyrimidines, it allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups.
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Regioselectivity in Dichloropyrimidines: 2,4-Dichloropyrimidine is a common and illustrative starting material. In Suzuki couplings, the reaction typically proceeds with high regioselectivity at the C4 position.[5][6] This preference is attributed to the more favorable oxidative addition of palladium into the C4-Cl bond.[6] However, it is possible to achieve a second coupling at the C2 position under modified reaction conditions, enabling the synthesis of diarylated pyrimidines in a one-pot procedure.[5][6]
Experimental Protocol: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine [7][8]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent and Catalyst: Suspend the solids in a suitable solvent such as a mixture of 1,4-dioxane and water. Purge the mixture with an inert gas (argon or nitrogen). Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).
-
Reaction Conditions: Seal the vial and heat the reaction mixture using microwave irradiation (e.g., 15 minutes at a set temperature) or conventional heating (e.g., 80-100 °C for several hours) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Solvent Effects on Suzuki Coupling
| Solvent | Temperature (°C) | Yield of 4-phenyl-2-chloropyrimidine (%) |
| 1,4-Dioxane/H₂O | 100 | Good to Excellent |
| Toluene/H₂O | 100 | Good |
| DMF | 100 | Moderate |
| THF | 60 | Low |
This table is a representative summary based on typical findings in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.[7][8][9]
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction is particularly valuable in drug discovery for the synthesis of arylamines, a common motif in bioactive molecules.
Mechanism Overview: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of this reaction, especially with less reactive aryl chlorides.[12] Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[12]
Regioselectivity: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyrimidine generally favors substitution at the C4 position. However, the selectivity can be influenced by the reaction conditions and the nature of the amine.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine [12][13]
-
Reaction Setup: In an inert atmosphere glovebox, combine the chloropyrimidine (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 1-5 mol%).
-
Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Mandatory Visualization: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[14] This reaction is a powerful tool for introducing a variety of functional groups, including amines, alkoxides, and thiolates.
Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15]
-
Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, the reaction is accelerated by factors that stabilize this intermediate, such as the presence of electron-withdrawing groups.
Regioselectivity in Dihalopyrimidines: In 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[16][17] This is because the negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto both nitrogen atoms, providing greater stabilization compared to attack at C2, where the charge is delocalized onto only one nitrogen. However, this selectivity can be reversed by the presence of certain substituents on the ring. For instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[16][17]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes - ProQuest [proquest.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Solubility Profile of 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7): A Technical Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-methoxy-4-methylpyridine. While the user query specified a pyrimidine core, publicly available data consistently points to the pyridine analogue (CAS 164513-39-7). This document, therefore, focuses on the pyridine derivative, a key intermediate in organic synthesis.[1][2] We delve into its fundamental physicochemical properties to establish a predictive solubility framework based on established chemical principles. Recognizing the scarcity of published quantitative data, this guide transitions from prediction to practice, offering detailed, field-proven protocols for both qualitative and quantitative solubility determination. Methodologies, including the gold-standard shake-flask technique for thermodynamic solubility, are presented with step-by-step instructions and logical justifications to ensure experimental robustness. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively utilize this compound in their work.
The Strategic Importance of Solubility in Synthesis and Development
In the fields of medicinal chemistry and process development, the selection of a solvent is a critical decision that influences reaction kinetics, impurity profiles, yield, and the ease of product isolation and purification. For a synthetic building block like 5-Bromo-2-methoxy-4-methylpyridine, a thorough understanding of its solubility is not merely academic; it is a cornerstone of efficient and scalable chemistry.
Solubility dictates the concentration at which a reaction can be run, impacting throughput and vessel occupancy. Furthermore, in the context of drug discovery, poor solubility is a primary contributor to compound attrition.[3] A compound that cannot be effectively dissolved is challenging to purify, formulate, and test, potentially masking its true biological activity or leading to poor bioavailability.[4][5][6] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, making early characterization essential.[6][7] Therefore, characterizing the solubility of key intermediates in a range of organic solvents is a crucial first step in any development campaign.
Physicochemical Profile & Predicted Solubility
The solubility of a molecule is governed by its intrinsic physicochemical properties. The principle of "like dissolves like" provides a foundational framework for prediction.[8] The key properties of 5-Bromo-2-methoxy-4-methylpyridine are summarized below.
Table 1: Physicochemical Properties of 5-Bromo-2-methoxy-4-methylpyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 164513-39-7 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1][9] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 33-37 °C | [1] |
| Predicted pKa | 1.70 ± 0.18 | [1] |
| Structure | | (Structure based on name) |
Solubility Analysis & Prediction:
-
Polarity: The molecule possesses a moderately polar pyridine ring and a methoxy group, which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors. The presence of the non-polar methyl group and the large, polarizable bromine atom creates a mixed-character molecule.
-
Basicity: The predicted pKa of 1.70 suggests it is a very weak base.[1] Therefore, its solubility is unlikely to be significantly enhanced in acidic aqueous solutions.
-
"Like Dissolves Like" Prediction:
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetone. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without being hindered by a strong hydrogen-bonding network.
-
Chlorinated Solvents: Chloroform and Dichloromethane are often excellent solvents for halogenated organic compounds.
-
-
Moderate Solubility Predicted in:
-
Polar Protic Solvents: Methanol and Ethanol. The molecule should be soluble due to the polarity of the pyridine and methoxy groups, but the lack of a hydrogen-bond-donating group on the molecule itself may limit its miscibility compared to more polar compounds.
-
-
Low to Insoluble Predicted in:
-
Non-polar Solvents: Hexanes, Heptane, and Toluene. The overall polarity of the pyridine core is likely too high to be overcome by these non-polar solvents.
-
Aqueous Media: Given its organic nature and lack of significant ionizable groups at neutral pH, it is predicted to have very low water solubility.
-
-
A Practical Framework for Qualitative Solubility Assessment
Before committing significant resources to quantitative analysis, a rapid qualitative assessment can provide invaluable guidance for solvent selection in reactions and chromatography. This workflow allows for the classification of the compound's solubility across different solvent classes.
Caption: A streamlined workflow for the rapid qualitative determination of solubility.
Gold-Standard Protocol: Quantitative Thermodynamic Solubility Measurement
For applications requiring precise concentration data, such as pre-formulation or process modeling, determining the thermodynamic equilibrium solubility is essential. The shake-flask method is the most reliable and widely accepted technique for this purpose.[10] It measures the saturation concentration of a compound in a solvent at equilibrium.
Principle
An excess amount of the solid compound is agitated in the test solvent for a prolonged period, ensuring that a true thermodynamic equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved solute in the clear filtrate is measured using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Detailed Step-by-Step Methodology
-
Preparation: Add an excess of 5-Bromo-2-methoxy-4-methylpyridine to a series of glass vials (e.g., 20 mg to 2 mL of each test solvent). The key is to ensure that undissolved solid remains visible throughout the experiment.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached, especially for poorly soluble compounds.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. This step is critical to remove any microscopic solid particles that could falsely elevate the measured concentration.
-
Dilution: If necessary, accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted filtrate by a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.
Caption: The Shake-Flask method for determining thermodynamic equilibrium solubility.
Advanced Considerations: Thermodynamic vs. Kinetic Solubility
It is crucial for scientists to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[12][13]
-
Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium value representing the maximum amount of a solute that can dissolve in a solvent. It is a fundamental, material-specific constant under defined conditions (temperature, pressure).[14] This value is critical for formulation and process chemistry.
-
Kinetic Solubility: This is typically measured in high-throughput screening settings. A compound is first dissolved in a highly soluble organic solvent like DMSO, and then this stock solution is added to an aqueous buffer.[14][15] The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[12][13][16] Kinetic solubility is useful for early-stage discovery to flag potential issues for in vitro assays.[11]
For 5-Bromo-2-methoxy-4-methylpyridine, which is used as a synthetic starting material, the thermodynamic solubility in organic solvents is the most relevant parameter for predicting its behavior in chemical reactions and purifications.
Conclusion
5-Bromo-2-methoxy-4-methylpyridine is a synthetic intermediate with a mixed-polarity profile. Based on its physicochemical properties, it is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in polar protic solvents like methanol, and poorly soluble in non-polar and aqueous media. Due to the absence of published empirical data, this guide provides robust, step-by-step experimental protocols for both qualitative screening and precise quantitative measurement via the shake-flask method. Adherence to these methodologies will enable researchers to generate reliable, reproducible solubility data, facilitating informed solvent selection for synthesis, purification, and further development activities.
References
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- Drug Discovery News. (2018, January). Substance solubility. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3). [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- BMG LABTECH. (2023, April 6).
- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
- Faculty of Science, Tanta University.
- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
- SALTISE, McGill University. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]
- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- BioAssay Systems. Shake Flask Method Summary. [Link]
- ChemBK. (2024, April 9). 5-BroMo-2-Methoxy-4-Methylpyridine. [Link]
- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Pharmaceutical Sciences. (2024, February 15).
- PubChem, National Center for Biotechnology Information. 5-Bromo-4-methoxy-2-methylpyridine. [Link]
- PubChem, National Center for Biotechnology Information. 5-Bromo-2,4-dimethoxypyrimidine. [Link]
- Papaya Global. CAS No : 164513-39-7 | Product Name : 5-Bromo-2-methoxy-4-methylpyridine. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 5. ucd.ie [ucd.ie]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. chem.ws [chem.ws]
- 9. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. researchgate.net [researchgate.net]
Stability and storage conditions for 5-Bromo-2-methoxy-4-methylpyrimidine
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-2-methoxy-4-methylpyrimidine
Abstract
This compound is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The integrity and purity of this reagent are paramount for the success of subsequent synthetic steps, making a thorough understanding of its stability and optimal storage conditions essential. This guide provides a comprehensive overview of the physicochemical properties, inherent instabilities, recommended handling procedures, and robust methodologies for assessing the long-term stability of this compound. It is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Profile and Core Characteristics
A foundational understanding of the compound's physical and chemical properties is the first step in defining its stability profile.
| Property | Value | Source |
| CAS Number | 38696-23-0 | [1] |
| Molecular Formula | C₆H₇BrN₂O | N/A |
| Molecular Weight | 203.04 g/mol | N/A |
| Appearance | Solid | N/A |
| Melting Point | 153 - 155 °C | |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | |
| Known Sensitivities | Hygroscopic, Air and Light Sensitive. |
Recommended Handling and Storage Protocols
Based on documented sensitivities, specific handling and storage conditions are required to preserve the chemical integrity of this compound. Failure to adhere to these protocols can result in degradation, leading to impurities that may compromise downstream applications.
Storage Conditions
The primary goal is to protect the compound from atmospheric moisture, air, and light.
-
Temperature: Recommended storage temperature should be confirmed via the product label, however, refrigeration in a desiccated environment is a common best practice.[2]
-
Atmosphere: The compound is air sensitive and hygroscopic. It must be stored under an inert gas atmosphere, such as argon or nitrogen. This prevents both oxidative degradation and hydrolysis from atmospheric moisture.
-
Container: Containers must be tightly closed and stored in a dry, well-ventilated place.[2][3][4] Use of containers with high-integrity seals (e.g., those with PTFE-lined caps) is strongly advised.
-
Light: The compound is light-sensitive. Storage in amber glass vials or opaque containers is mandatory to prevent photolytic degradation.
Handling Workflow
All handling should be performed in a controlled environment to minimize exposure to detrimental conditions.
Caption: Recommended workflow for handling this compound.
Degradation Profile and Stability-Indicating Methods
To ensure the long-term viability of this compound, it is crucial to understand its potential degradation pathways. Forced degradation, or stress testing, is a series of experiments designed to accelerate this process, providing insight into the compound's intrinsic stability.[5][6] These studies are fundamental for developing stability-indicating analytical methods capable of separating the intact compound from its potential degradants.[5]
Potential Degradation Pathways
Given the structure of a halogenated pyrimidine with a methoxy group, the following degradation pathways are chemically plausible:
-
Hydrolysis: The methoxy group may be susceptible to acid- or base-catalyzed hydrolysis, yielding a hydroxypyrimidine derivative. The hygroscopic nature of the compound makes this a primary concern.
-
Photolysis: Aromatic systems, particularly those with halogen substituents, can be sensitive to UV or visible light, potentially leading to dehalogenation or other complex rearrangements.
-
Oxidation: While the pyrimidine ring is relatively electron-deficient, oxidative degradation can still occur, especially under harsh conditions.
Caption: Plausible degradation pathways under forced stress conditions.
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to probe the stability of this compound. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify impurities without completely destroying the sample.[6][7]
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile/water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, heat a solution sample at 70°C. Prepare samples for analysis by dissolving/diluting to the target concentration.
-
Photolytic Degradation: Expose the solid compound and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method detailed below.
Protocol: Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from all process impurities and degradation products.
Instrumentation:
-
Agilent 1260 Infinity II LC System (or equivalent) with DAD.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 15% B
-
2-18 min: 15% to 85% B
-
18-22 min: 85% B
-
22-23 min: 85% to 15% B
-
23-28 min: 15% B
-
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C[8]
-
Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm to assess peak purity.[8]
-
Injection Volume: 5 µL[8]
Method Validation: The "stability-indicating" nature of this method must be confirmed by demonstrating that degradation product peaks do not co-elute with the main compound peak. Peak purity analysis using the DAD is essential for this verification.
Long-Term Stability Study Design
While forced degradation provides a rapid assessment, a long-term study under recommended storage conditions is the definitive measure of shelf-life.
Caption: Workflow for a comprehensive long-term stability study.
Conclusion
The chemical stability of this compound is contingent upon strict adherence to proper storage and handling protocols. The compound's sensitivity to moisture, air, and light necessitates storage in a tightly sealed container under an inert atmosphere, protected from light, and at a refrigerated temperature. The implementation of forced degradation studies is a critical tool for understanding potential degradation pathways and for developing robust, stability-indicating analytical methods. These methods are, in turn, the cornerstone of long-term stability programs designed to establish an appropriate shelf-life and ensure the material's quality and purity over time for its use in research and development.
References
- MedCrave online. (2016).
- Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
- PubMed. (1987).
- PubMed. (1990).
- YouTube. (2025).
Sources
- 1. Buy Online - this compound - 98%, high purity , CAS No.38696-23-0 - We Deliver Worldwide [allschoolabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
The Pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Central Role in Modern Drug Development
Abstract
The pyrimidine scaffold, a deceptively simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of medicinal chemistry and molecular biology. Its fundamental role as a constituent of nucleobases has made it an evolutionary-selected template for interacting with biological systems. This technical guide provides an in-depth exploration of the discovery and history of functionalized pyrimidine compounds, from their initial isolation to their current status as indispensable components of modern therapeutics. We will traverse the seminal synthetic methodologies that unlocked the chemical space of pyrimidines, offering detailed, field-proven protocols for their construction and functionalization. Furthermore, this guide will dissect the mechanism of action of landmark pyrimidine-based drugs, providing a molecular rationale for their profound impact on diseases ranging from cancer to viral infections. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal heterocyclic motif.
Historical Milestones: From Natural Discovery to Synthetic Versatility
The story of pyrimidine is intrinsically linked to the very discovery of the building blocks of life. The pyrimidine ring system is found in nature as substituted and fused-ring compounds, most notably in the nucleobases cytosine, thymine, and uracil, as well as in thiamine (vitamin B1).[1] While derivatives like alloxan were known in the early 19th century, the systematic exploration of pyrimidines began in earnest in the late 1800s.
A pivotal moment came in 1884 when Arthur Pinner initiated a systematic study, synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] It was Pinner who, in 1885, first coined the name "pyrimidin".[1] However, the parent, unsubstituted pyrimidine molecule was not prepared until 1900 by Siegmund Gabriel and James Colman , who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.[1] These early forays laid the essential groundwork for what would become a vast and fruitful field of chemical synthesis and therapeutic discovery.
Foundational Synthetic Methodologies: Building the Core
The ability to construct and modify the pyrimidine ring with precision is fundamental to its application in drug discovery. Over the decades, several named reactions have become the workhorses of synthetic chemists in this field.
The Pinner Synthesis: A Classic Condensation
One of the earliest and most direct routes to the pyrimidine core is the Pinner synthesis. This reaction involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-ketoester or β-diketone) with an amidine.[2][3] This method's robustness has allowed for the synthesis of a wide array of substituted pyrimidines, including key intermediates for pharmaceuticals like sulfamerazine and trimethoprim.[3]
Causality in Experimental Design: The choice of catalyst (acid or base) is dictated by the nature of the substrates and the desired reaction rate. Acid catalysis activates the carbonyl group of the dicarbonyl compound towards nucleophilic attack, while base catalysis typically proceeds through the deprotonation of the dicarbonyl to form a more nucleophilic enolate. The solvent is also a critical parameter, with alcohols often being used to facilitate proton transfer and solubilize the reactants.
Experimental Protocol: Pinner Pyrimidine Synthesis
Objective: To synthesize a 2,4-disubstituted pyrimidine derivative.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1 equivalent)
-
Amidine hydrochloride (1 equivalent)
-
Sodium ethoxide (1.1 equivalents)
-
Absolute ethanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the amidine hydrochloride and stir until it fully dissolves.
-
Add the β-ketoester dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a calculated amount of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
The Biginelli Reaction: A Multicomponent Marvel
In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aryl aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones.[4][5] This multicomponent reaction is prized for its operational simplicity and its ability to rapidly generate molecular complexity from simple starting materials.[4] The resulting dihydropyrimidinone scaffold is found in numerous biologically active molecules, including calcium channel blockers and antihypertensive agents.[4]
Mechanism of the Biginelli Reaction: The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[5][6]
Experimental Protocol: Biginelli Reaction
Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.
Materials:
-
Aryl aldehyde (e.g., benzaldehyde) (1 equivalent)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 equivalent)
-
Urea (1.5 equivalents)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)
-
Ethanol or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde, β-ketoester, and urea.
-
Add the catalyst.
-
If using a solvent, add ethanol and heat the mixture to reflux. For solvent-free conditions, the mixture can be heated directly.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Wash the crude product with cold water and ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Modern Functionalization: Precision and Efficiency
While classical methods are excellent for constructing the pyrimidine core, modern drug discovery often requires the late-stage functionalization of a pre-existing pyrimidine ring to fine-tune its properties. Direct C-H functionalization has emerged as a powerful, atom-economical strategy to achieve this.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the direct C-H functionalization of heterocycles is a significant advancement. For pyrimidines, this approach allows for the direct introduction of aryl groups without the need for pre-functionalization (e.g., halogenation) of the pyrimidine ring.[7][8] This is particularly advantageous in the later stages of a synthetic sequence.
Causality in Experimental Design: The choice of the palladium catalyst, ligand, and oxidant is crucial for the success of these reactions. The ligand modulates the reactivity and stability of the palladium catalyst, while the oxidant is necessary to regenerate the active catalytic species. The reaction conditions, such as temperature and solvent, are optimized to achieve high regioselectivity and yield.
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of a Pyrimidine Derivative
Objective: To directly arylate a pyrimidine derivative at a specific C-H bond.
Materials:
-
Pyrimidine derivative (1 equivalent)
-
Aryl iodide or bromide (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (10-20 mol%)
-
A base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
An oxidant (e.g., Ag₂CO₃, benzoquinone) if required by the catalytic cycle
-
A high-boiling point solvent (e.g., DMA, DMF, or toluene)
Procedure:
-
To an oven-dried reaction vessel, add the pyrimidine derivative, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pyrimidines in Drug Discovery: From Antimetabolites to Targeted Therapies
The structural similarity of the pyrimidine ring to the endogenous nucleobases has made it a privileged scaffold in drug design. By modifying the pyrimidine core, medicinal chemists have developed a plethora of drugs that interfere with key biological processes.
5-Fluorouracil (5-FU): A Paradigm of Antimetabolite Chemotherapy
Discovered in the 1950s, 5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer treatment for decades.[9] It functions as an antimetabolite, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[9]
Mechanism of Action: 5-FU is intracellularly converted to several active metabolites, primarily fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[9][10] FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, inhibiting the synthesis of thymidylate, a necessary precursor for DNA synthesis.[10] FUTP is incorporated into RNA, disrupting its normal processing and function, while FdUTP can be incorporated into DNA, leading to DNA damage.[9][10]
Diagram: Mechanism of Action of 5-Fluorouracil
Caption: The process of AZT activation and its role in terminating viral DNA synthesis.
Imatinib: The Dawn of Targeted Cancer Therapy
Imatinib represents a paradigm shift in cancer treatment, moving away from broadly cytotoxic agents to drugs that target specific molecular drivers of cancer. [11]It is a 2-phenylaminopyrimidine derivative that has revolutionized the treatment of chronic myeloid leukemia (CML). [12] Mechanism of Action: CML is characterized by the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. [12]Imatinib is a potent inhibitor of this BCR-ABL tyrosine kinase. [11]It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that lead to cell proliferation and survival. [12][13] Diagram: Mechanism of Action of Imatinib
Caption: Imatinib's competitive inhibition of the BCR-ABL kinase, blocking downstream signaling.
Summary and Future Outlook
The journey of functionalized pyrimidine compounds, from their discovery in natural products to their rational design as targeted therapeutics, is a testament to the power of organic synthesis and medicinal chemistry. The foundational synthetic methodologies, such as the Pinner and Biginelli reactions, continue to be relevant, while modern techniques like C-H functionalization offer unprecedented precision in molecular design. The profound impact of pyrimidine-based drugs on human health is undeniable, and the versatility of this scaffold ensures its continued prominence in the development of future generations of therapeutics. As our understanding of the molecular basis of disease deepens, the pyrimidine core will undoubtedly remain a central leitmotif in the quest for novel and more effective medicines.
References
- Zidovudine - Wikipedia. (n.d.).
- Zidovudine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.).
- 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (n.d.).
- What is the mechanism of Zidovudine? - Patsnap Synapse. (2024, July 17).
- PharmGKB summary: zidovudine pathway - PMC - NIH. (n.d.).
- Understanding Zidovudine: Mechanism, Dosage, and Side Effects. (n.d.).
- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. (n.d.).
- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
- What are Bcr-Abl inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
- Biginelli reaction - Wikipedia. (n.d.).
- Biginelli Reaction - Organic Chemistry Portal. (n.d.).
- Imatinib can act as an allosteric activator of Abl kinase - PMC - PubMed Central. (n.d.).
- Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Panel... - ResearchGate. (n.d.).
- Mechanism of action of Imatinib; Imatinib binds to the ATP binding site of BCR/ABL and prevents protein tyrosine phosphorylation, thus inhibiting the protein's enzyme activity. Created with [Link] - ResearchGate. (n.d.).
- Biginelli Reaction - J&K Scientific LLC. (2021, February 24).
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.).
- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
- Biginelli reaction – Knowledge and References - Taylor & Francis. (n.d.).
- A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC - NIH. (2018, August 24).
- Catabolic pathway of 5-fluorouracil (5-FU). All the compounds (except... - ResearchGate. (n.d.).
- Fluorouracil - Wikipedia. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020, September 8).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1).
- (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24).
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate. (n.d.).
- Pyrimidine as an Aryl C-H Activating Group - PubMed. (n.d.).
- Pyrimidine as an Aryl C–H Activating Group | Request PDF - ResearchGate. (n.d.).
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. (n.d.).
- Pyrimidine - Wikipedia. (n.d.).
- Pinner Pyrimidine Synthesis - YouTube. (2025, February 23).
- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives - Der Pharma Chemica. (n.d.).
- Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC - NIH. (n.d.).
- A New Method for the Synthesis of 5-Fluorouracil Prodrugs. (n.d.).
- US3682917A - Method for producing 5-fluorouracil - Google Patents. (n.d.).
- CN104447576A - Method for preparing 5-fluorouracil - Google Patents. (n.d.).
- Synthesis of zidovudine derivatives with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS. (n.d.).
- Synthesis and antiretroviral evaluation of derivatives of zidovudine - SciELO. (n.d.).
- Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. (n.d.).
- Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- CN103864870A - Preparation method of zidovudine - Google Patents. (n.d.).
- A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications. (n.d.).
- CN101735196B - Method for synthesizing Imatinib - Google Patents. (n.d.).
- Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap. (n.d.).
- Pyrimidine as an Aryl C–H Activating Group | Organic Letters - ACS Publications. (2018, June 13).
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 11. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Molecular structure and weight of 5-Bromo-2-methoxy-4-methylpyrimidine
An In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyrimidine: Molecular Structure, Properties, and Applications
Executive Summary
This compound is a strategically functionalized heterocyclic compound that serves as a vital building block in modern medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous bioactive molecules, while its distinct substituents—a bromine atom, a methoxy group, and a methyl group—offer multiple avenues for synthetic diversification. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a representative synthetic pathway, and methods for its characterization. Furthermore, it delves into the compound's applications, particularly as a precursor for complex molecular architectures like protein degraders and kinase inhibitors, and outlines essential safety and handling protocols for laboratory use.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast range of therapeutic agents, including antiviral medications and anti-cancer drugs.[1] The strategic placement of various functional groups on this heterocyclic core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. This compound emerges as a particularly valuable intermediate in this context.[2] Its structure is engineered for versatility, with the bromine atom at the C5 position acting as a handle for cross-coupling reactions, and the methoxy group at the C2 position enabling further modifications.[2][3] This inherent reactivity makes it a sought-after precursor in the synthesis of compound libraries for high-throughput screening and targeted drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.
Molecular Structure
The compound features a pyrimidine ring substituted at positions 2, 4, and 5. The methoxy group (-OCH₃) at the 2-position and the methyl group (-CH₃) at the 4-position influence the electronic nature of the ring, while the bromine atom at the 5-position provides a key site for synthetic elaboration.
Caption: Molecular Structure of this compound.
Physicochemical Data
The key quantitative properties of the compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Reference |
| CAS Number | 38696-23-0 | [4] |
| Molecular Formula | C₆H₇BrN₂O | [4] |
| Molecular Weight | 203.04 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Based on similar compounds[5] |
| Purity | Commercially available at ≥98% | [4] |
| Classification | Protein Degrader Building Block | [4] |
Synthesis and Characterization
While multiple synthetic routes can be envisioned, a common and logical approach involves the functionalization of a pre-existing pyrimidine core. The following sections describe a representative synthesis protocol and the analytical methods required for structural verification.
Representative Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved starting from 5-bromo-2-chloro-4-methylpyrimidine. This precursor contains the desired substitution pattern, with a chloro group at the C2 position that is susceptible to nucleophilic aromatic substitution (SNAr) by a methoxide source.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong and readily available nucleophile, ideal for displacing the chloride at the C2 position. The C2 position is activated towards nucleophilic attack by the two ring nitrogens.
-
Solvent: Methanol serves as both the solvent and a source for the methoxide, ensuring a high concentration of the nucleophile. Its boiling point allows for the reaction to be conducted at a moderately elevated temperature to increase the reaction rate.
-
Work-up: The aqueous work-up is designed to remove the inorganic byproduct (NaCl) and any unreacted sodium methoxide. Extraction with an organic solvent like ethyl acetate isolates the desired product from the aqueous phase.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 mmol) in anhydrous methanol (15 mL), add sodium methoxide (1.2 mmol) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the resulting residue between water (20 mL) and ethyl acetate (20 mL).
-
Purification: Separate the organic layer, wash it with brine (15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
-
Final Product: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Caption: General Workflow for Synthesis and Characterization.
Spectroscopic Analysis
Structural elucidation and purity confirmation are paramount. The following spectroscopic data are predicted based on analyses of structurally analogous compounds.[6][7]
Table of Predicted Spectroscopic Data:
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.4 (s, 1H, H-6), ~4.0 (s, 3H, -OCH₃), ~2.5 (s, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170 (C4), ~165 (C2), ~158 (C6), ~110 (C5), ~55 (-OCH₃), ~24 (-CH₃) |
| Mass Spec. (EI) | Molecular Ion (m/z) | A characteristic doublet at ~202/204 due to ⁷⁹Br/⁸¹Br isotopes. |
Protocol for Spectroscopic Data Acquisition:
-
Sample Preparation (NMR): Accurately weigh 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[6]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[6]
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for a good signal-to-noise ratio.[6]
-
Mass Spectrometry (MS) Acquisition: Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry. Observe the molecular ion peak and its characteristic isotopic pattern to confirm the molecular weight and the presence of bromine.[6]
Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for sequential and controlled chemical modifications.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. This building block can be elaborated via Suzuki-Miyaura coupling at the bromine site to introduce aryl or heteroaryl groups, a common strategy for targeting the ATP-binding site of kinases.[2][8]
-
Protein Degrader Synthesis: The compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] The pyrimidine scaffold can be incorporated as part of the ligand that binds to the protein of interest, with the bromine atom serving as an attachment point for the linker connected to an E3 ligase ligand.
-
Lead Optimization: In drug discovery campaigns, the methyl and methoxy groups can be modified to explore structure-activity relationships (SAR). The methoxy group, for instance, can be converted to other alkoxy, amino, or thioether groups, allowing chemists to probe interactions within a biological target and optimize properties like potency and solubility.[3]
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The following guidelines are based on data from structurally related compounds.[9][10][11][12]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a full-face respirator may be necessary.[9][10]
-
-
Storage and Handling:
-
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Conclusion
This compound stands out as a high-value synthetic intermediate for researchers and drug development professionals. Its well-defined molecular structure, characterized by multiple, orthogonally reactive functional groups, provides a robust platform for the creation of diverse and complex molecules. A thorough understanding of its physicochemical properties, synthetic accessibility, and spectroscopic signatures—as detailed in this guide—is critical for leveraging its full potential in the rational design of next-generation therapeutics.
References
- This compound, min 98%, 100 mg. CP Lab Safety.
- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applic
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety D
- 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine. MySkinRecipes.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- SAFETY D
- 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888. PubChem.
- 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719. PubChem.
- SAFETY D
- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv
- Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. Smolecule.
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. Benchchem.
- 5-Bromo-2-methoxy-4-methylpyridine 164513-39-7. TCI Chemicals.
- 2-Chloro-4-methylpyrimidine 13036-57-2. Tokyo Chemical Industry UK Ltd.
Sources
- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine [myskinrecipes.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7 | TCI AMERICA [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of pyrimidine scaffolds in drug discovery
An In-depth Technical Guide to the Utilization of Pyrimidine Scaffolds in Modern Drug Discovery
Abstract
The pyrimidine ring system, a fundamental heterocycle essential to life as a core component of nucleic acids, has proven to be one of the most versatile and privileged scaffolds in the history of medicinal chemistry.[1][2] Its unique physicochemical attributes, including its capacity for hydrogen bonding and its role as a bioisosteric replacement for other aromatic systems, have led to its incorporation into a vast portfolio of clinically successful drugs.[1][3] This guide provides an in-depth exploration of the pyrimidine scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core principles of its medicinal chemistry, explore robust synthetic strategies, analyze its mechanism of action across diverse therapeutic areas through key drug case studies, and provide actionable experimental protocols to empower future discovery efforts.
The Pyrimidine Core: A Privileged Scaffold by Design
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets.[4][5] The pyrimidine ring is a quintessential example of this concept. Its prevalence in nature, particularly as the foundation for the nucleobases cytosine, thymine, and uracil, provides an evolutionary precedent for its interaction with a multitude of biological macromolecules.[6][7]
Physicochemical & Structural Rationale for Success
The utility of the pyrimidine core in drug design is not coincidental; it stems from a confluence of favorable properties:
-
Hydrogen Bonding Capability: The two nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors. This allows pyrimidine-containing molecules to form specific, high-affinity interactions with amino acid residues in target protein binding sites, such as the "hinge" region of protein kinases.
-
Bioisosterism: The pyrimidine ring is an effective bioisostere for the phenyl group and the purine nucleus.[8] Replacing a phenyl ring with pyrimidine can introduce polarity, improve aqueous solubility, and alter metabolic pathways, often reducing CYP-mediated oxidation.[1][9] Its similarity to purine allows it to function as an ATP mimetic, crucial for its role in kinase inhibition.[8][10]
-
Synthetic Tractability: The pyrimidine skeleton is readily synthesized and can be functionalized at its 2, 4, 5, and 6 positions, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][11]
A Logical Framework for Drug Design
The diagram below illustrates the logical relationship between the pyrimidine scaffold's inherent properties and its successful application in drug discovery.
Caption: Logical flow from pyrimidine's properties to clinical success.
Synthesis of Pyrimidine Scaffolds: From Classic Reactions to Modern Methods
The accessibility of the pyrimidine core is a major driver of its widespread use. A variety of reliable synthetic routes exist to construct the central ring and append desired functional groups.
Principle Condensation Strategy
The most common approach involves the condensation of a three-carbon dielectrophile with a compound containing an N-C-N unit, such as urea, thiourea, or guanidine. This foundational strategy, exemplified by the Biginelli reaction, remains a workhorse in medicinal chemistry.
The diagram below outlines a generalized workflow for the synthesis and subsequent functionalization of a pyrimidine core.
Caption: General synthetic workflow for pyrimidine-based drug candidates.
Protocol: Synthesis of a Dihydropyrimidinone (DHPM) via the Biginelli Reaction
This protocol describes a classic, robust method for creating the pyrimidine scaffold. It is a self-validating system due to its high reliability and characteristic product formation.
Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (as solvent)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)
-
Reaction flask with reflux condenser
-
Stirring plate with heating
-
Ice bath
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (30 mL).
-
Catalysis: While stirring, add a catalytic amount of concentrated HCl. The causality of adding an acid catalyst is to protonate the carbonyl oxygen of the aldehyde, rendering it more electrophilic and accelerating the initial condensation steps.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Therapeutic Applications & Mechanisms of Action
The versatility of the pyrimidine scaffold is best illustrated by its successful application across a wide range of diseases.[1][11][12]
Case Study: Oncology - Protein Kinase Inhibition
A significant number of pyrimidine-based drugs are protein kinase inhibitors.[2][13] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Fused pyrimidine systems, such as pyrazolopyrimidines, are bioisosteres of adenine and can effectively compete with ATP for binding in the kinase active site.[8][10]
Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that promotes cell growth and proliferation.[14] Mutations leading to its constitutive activation are common in non-small cell lung cancer (NSCLC).[1]
Drug Example: Osimertinib (Tagrisso)
Osimertinib is a third-generation EGFR inhibitor approved for NSCLC.[1] Its design showcases the sophisticated use of the pyrimidine scaffold. The 2-aminopyrimidine core acts as the primary "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the EGFR kinase domain, mimicking the interaction of ATP. This high-affinity interaction is the causal basis for its potent inhibitory activity.
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Representative Pyrimidine-Based Drugs
The following table summarizes key FDA-approved drugs that feature a pyrimidine core, highlighting the scaffold's therapeutic breadth.[15][16][17]
| Drug Name | Therapeutic Area | Primary Biological Target | Role of Pyrimidine Scaffold |
| Imatinib | Oncology | Bcr-Abl Kinase | Hinge-binding, ATP-competitive inhibition |
| Osimertinib | Oncology | EGFR Kinase | Hinge-binding, ATP-competitive inhibition |
| Ibrutinib | Oncology | Bruton's Tyrosine Kinase (BTK) | Covalent binding anchor and hinge interaction |
| 5-Fluorouracil | Oncology | Thymidylate Synthase | Antimetabolite; inhibits DNA synthesis |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase | Nucleoside analog, chain terminator |
| Baricitinib | Anti-inflammatory | Janus Kinase (JAK) 1/2 | Hinge-binding, ATP-competitive inhibition |
| Rosuvastatin | Cardiovascular | HMG-CoA Reductase | Binds to the active site of the enzyme |
Case Study: Antiviral Therapy
The structural similarity of pyrimidine to the natural nucleobases has been masterfully exploited in antiviral drug design.
Target: HIV Reverse Transcriptase
This viral enzyme converts the single-stranded RNA genome of HIV into double-stranded DNA, a critical step for viral replication.
Drug Example: Zidovudine (AZT)
Zidovudine is a nucleoside analog reverse transcriptase inhibitor (NRTI). It contains a modified thymine (a pyrimidine base). Cellular kinases phosphorylate AZT to its active triphosphate form. This active form is then incorporated into the growing viral DNA chain by reverse transcriptase. Because AZT lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, it acts as a chain terminator, halting viral DNA synthesis. The pyrimidine base is essential for the molecule to be recognized and processed by both cellular kinases and the viral polymerase.
Key Experimental Protocols in Pyrimidine Drug Discovery
To ensure trustworthiness and provide practical value, this section details standardized, self-validating protocols used to evaluate pyrimidine-based drug candidates.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the ability of a pyrimidine derivative to inhibit the activity of a target kinase.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to higher kinase inhibition.
Materials:
-
Purified target kinase
-
Kinase-specific substrate peptide
-
Test compounds (pyrimidine derivatives) dissolved in DMSO
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the pyrimidine test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include controls for 100% inhibition (DMSO only, no kinase) and 0% inhibition (DMSO only).
-
Kinase Reaction: Add the kinase, substrate, and ATP to each well to initiate the reaction. The choice to use a specific ATP concentration (often near the Km value) is critical for accurately determining competitive inhibition. Incubate at room temperature for a set period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes.
-
Signal Detection: The newly synthesized ATP is consumed by a luciferase enzyme, producing a light signal that is directly proportional to the initial amount of ADP produced. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[14]
Protocol: Cell-Based Antiproliferative Assay (SRB Assay)
This protocol evaluates the effect of a pyrimidine derivative on the growth of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of a test compound.[14]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total cell mass.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
Test compounds (pyrimidine derivatives)
-
Trichloroacetic acid (TCA)
-
SRB solution
-
Tris-base solution
-
96-well cell culture plates
-
Microplate reader (490-530 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Cell Fixation: Gently discard the medium. Fix the cells by adding cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour. This step is crucial as it simultaneously fixes the cells and precipitates proteins for staining.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and let them air dry. Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance (optical density) on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI₅₀ value from the dose-response curve.[14]
Future Perspectives and Conclusion
The pyrimidine scaffold is far from being a solved chapter in medicinal chemistry. Its journey continues with the development of next-generation therapeutics. Emerging areas include its use in covalent inhibitors, where the scaffold positions a reactive warhead to form a permanent bond with the target protein, and in Proteolysis Targeting Chimeras (PROTACs), where it can serve as the ligand to recruit a target protein for degradation.
References
- G.S. Gill, Recent Advances in Pyrimidine-Based Drugs, MDPI. [Link]
- S. Singh et al., Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact, International Research Journal of Pharmacy and Medical Sciences. [Link]
- A. V. et al.
- S. Singh et al., Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity, Wiley Online Library. [Link]
- G.S. Gill, Recent Advances in Pyrimidine-Based Drugs, PubMed. [Link]
- G.S. Hiremath et al., Recent advancements of pyrimidine chemistry thriving deeper into drug discovery, Taylor & Francis Online. [Link]
- G.S.
- A.A. El-Henawy et al., Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities, Der Pharma Chemica. [Link]
- T.S. Mansour et al., Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues, Taylor & Francis Online. [Link]
- M. K. et al.
- W. T. et al., Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents, PubMed. [Link]
- A. Kumar et al.
- G.S. Gill et al.
- M.M. Zeid et al.
- W. Li et al., Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery, Bentham Science. [Link]
- H.A. El-Sayed et al., An overview on synthesis and biological activity of pyrimidines, World Journal of Advanced Research and Reviews. [Link]
- S.K. Sahu et al.
- M.M. Zeid et al.
- H.M. Abdel-Rahman, Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei, PubMed. [Link]
- Unknown, Synthesis of Pyrimidine and Its Deriv
- S.M. Rida et al.
- P. Sharma et al., Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review, International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- C.O. Salas & C. Espinosa-Bustos, Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry, MDPI. [Link]
- M. Ayyanar et al., Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review, PubMed. [Link]
- G.S. Gill et al.
- M. Ayyanar et al., Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review, Bentham Science. [Link]
- S. Singh et al., FDA approved fused pyrimidine-based drugs, CoLab.
- Unknown, (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- S.K. Sahu et al.
- S. Zhou et al.
- C. B. Consulting, Aromatic Bioisosteres, Cambridge MedChem Consulting. [Link]
- Y. Wang et al.
- C. B. Consulting, Ring Bioisosteres, Cambridge MedChem Consulting. [Link]
- R.J.P. Williams et al.
- S. Singh et al.
- J. T. et al.
- S. Singh et al., Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review, International Journal for Research in Applied Science and Engineering Technology. [Link]
- R.J.P. Williams et al., Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, Royal Society of Chemistry. [Link]
- J.E. Bradner et al.
- S. Zhou et al., Pyrimidine hybrids with in vivo anticancer therapeutic potential, Taylor & Francis Online. [Link]
- S. Singh et al., Pyrimidine: a review on anticancer activity with key emphasis on SAR, SpringerLink. [Link]
- R.B. Silverman, Bioisosterism: A Rational Approach in Drug Design, link.springer.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-methoxy-4-methylpyrimidine
Introduction: The Strategic Importance of N-Aryl Pyrimidines
The Buchwald-Hartwig amination stands as a transformative palladium-catalyzed cross-coupling reaction, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This methodology has become indispensable in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. The substrate, 5-Bromo-2-methoxy-4-methylpyrimidine, is a valuable heterocyclic building block. The targeted amination at the C5 position yields N-substituted 2-methoxy-4-methylpyrimidin-5-amines, which are key intermediates in the synthesis of kinase inhibitors, agrochemicals, and other biologically active compounds.
This guide provides a comprehensive overview, from mechanistic principles to a detailed, field-proven laboratory protocol for the successful amination of this specific substrate. The content is designed for researchers, scientists, and drug development professionals seeking to implement this crucial transformation.
Reaction Principle and Catalytic Mechanism
The reaction facilitates the coupling of an amine (primary or secondary) with the C-Br bond of the pyrimidine ring, catalyzed by a palladium complex and mediated by a base. The catalytic cycle is a well-established sequence of organometallic transformations.[1][3]
The Catalytic Cycle involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle, forming a Pd(II) intermediate.[4]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[5]
-
Reductive Elimination: The final C-N bond is formed as the desired N-aryl pyrimidine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][6]
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, degassed Toluene
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Septa and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 203 mg), the phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and the base (e.g., NaOt-Bu, 1.5 mmol, 144 mg).
-
If not using a pre-formed complex, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg).
-
Seal the flask with a rubber septum. Connect it to a Schlenk line, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [7]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed toluene (e.g., 5 mL to achieve 0.2 M concentration) via syringe.
-
Add the amine coupling partner (1.2 mmol) via syringe. If the amine is a solid, it should be added in the previous step with the other solids.
-
Give the flask a final purge with inert gas for 1-2 minutes.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to allow for catalyst activation. The mixture will typically change color.
-
Immerse the flask in a preheated oil bath set to 100 °C.
-
Allow the reaction to stir vigorously at this temperature.
-
-
Monitoring (Self-Validation Checkpoint):
-
Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under positive inert gas pressure. Quench the sample in a vial containing ethyl acetate and a drop of water.
-
The reaction is considered complete when the starting this compound spot is fully consumed, which typically occurs within 8-24 hours. [7]
-
-
Work-up:
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL) to ensure complete recovery of the product. [3] * Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the final product and should be determined beforehand by TLC analysis.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure N-substituted-2-methoxy-4-methylpyrimidin-5-amine.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base or poor base solubility.3. Ligand is not suitable for the substrate combination. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened, high-purity reagents and anhydrous, degassed solvents.<[8]br>2. Switch to a stronger base like LHMDS or NaOt-Bu. If using K₃PO₄, ensure it is finely powdered.<[9]br>3. Screen a different class of bulky biarylphosphine ligand (e.g., if XPhos fails, try RuPhos or BrettPhos). [10] |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water or other protic impurities.2. Side reaction (β-hydride elimination from the amido complex followed by reductive elimination). [1] | 1. Rigorously dry all reagents and solvents.2. Use a more sterically hindered ligand to disfavor the geometry required for β-hydride elimination. Lowering the reaction temperature may also help. |
| Formation of Tar/Decomposition | 1. Reaction temperature is too high.2. Substrate or product is unstable to the strong base. | 1. Reduce the reaction temperature in 10 °C increments.2. Switch from NaOt-Bu to a milder base like K₃PO₄ or Cs₂CO₃. [9] |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, under an inert atmosphere.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle it in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood and avoid exposure to ignition sources.
References
- Buchwald–Hartwig amination - Wikipedia. Wikipedia. URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. URL: https://nrochemistry.com/buchwald-hartwig-coupling/
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination... ACS Catalysis. URL: https://pubs.acs.org/doi/10.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. URL: https://www.acs.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/17411075/
- Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. URL: https://www.reddit.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-5-bromo-2-chloro-4-methoxypyrimidine
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem. URL: https://www.benchchem.
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. URL: https://typeset.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. URL: https://www.researchgate.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842055/
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. URL: https://chemistry.stackexchange.com/questions/163836/buchwald-hartwig-coupling-troubleshooting
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines... ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02341
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. URL: https://www.acs.
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24432822/
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. URL: https://dspace.mit.edu/handle/1721.1/96743
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-amino-5-bromo-4-methylpyridine
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f52078028284a13e257b4f
- The Buchwald-Hartwig Amination Reaction. YouTube. URL: https://www.youtube.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. URL: https://www.mdpi.com/1420-3049/16/10/8343
- Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja971937c
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268711/
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Substrates: A Detailed Guide for Researchers
Introduction: The Pyrimidine Scaffold and the Power of Palladium Catalysis
The pyrimidine nucleus is a fundamental heterocyclic motif, forming the core of nucleic acids and a vast array of biologically active compounds.[1] Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials makes the development of efficient synthetic methodologies for its derivatization a cornerstone of modern medicinal chemistry and drug discovery.[2][3] Among the myriad of synthetic tools, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring.[2][4][5]
The electron-deficient nature of the pyrimidine ring renders its halogenated derivatives highly reactive substrates for cross-coupling reactions, often displaying greater reactivity compared to their analogous benzene halides.[6][7][8] This heightened reactivity, however, also presents challenges in controlling regioselectivity when multiple halogens are present. This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions applied to pyrimidine substrates, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.
I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate, is arguably the most widely used method for constructing biaryl and heteroaryl-aryl structures.[9][10][11] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[11]
Mechanism and Key Considerations for Pyrimidine Substrates
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity of Halopyrimidines: The reactivity of the C-X bond in halopyrimidines follows the general trend: I > Br > Cl >> F.[12] This is inversely correlated with the bond dissociation energy, making the oxidative addition step more facile for heavier halogens. While iodinated and brominated pyrimidines are highly reactive, the cost-effectiveness and availability of chlorinated pyrimidines make them attractive starting materials, though they often require more specialized catalysts and harsher reaction conditions.[10]
Regioselectivity: In polyhalogenated pyrimidines, the position of the halogen significantly influences its reactivity. For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards Suzuki coupling.[6][7] This selectivity is attributed to the electronic effects of the ring nitrogens. This differential reactivity allows for sequential, regioselective functionalization.[13][14]
Catalyst and Ligand Selection: While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, particularly for iodo- and bromopyrimidines, the coupling of less reactive chloropyrimidines often necessitates the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][10]
Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
This protocol is adapted from a microwave-assisted procedure that allows for rapid and efficient regioselective C4-substitution.[6][8][9]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 eq.), phenylboronic acid (0.5 mmol, 1.0 eq.), and potassium carbonate (1.5 mmol, 3.0 eq.).[9]
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[9]
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.[9]
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[9]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to obtain the desired C4-substituted pyrimidine.[9]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[9]
| Catalyst (0.5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 81 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[9] |
| Solvent Mixture (Dioxane:Water) | Yield (%) |
| 1:1 | 75 |
| 2:1 | 81 |
| 3:1 | 78 |
| Dioxane only | 62 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.[9] |
II. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[15][16] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17]
Mechanism and Key Considerations for Pyrimidine Substrates
The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Diagram: Experimental Workflow for Buchwald-Hartwig Amination
Caption: A general experimental workflow for the Buchwald-Hartwig amination.
Catalyst and Ligand Choice: The amination of chloropyrimidines can be challenging due to the less reactive C-Cl bond.[18] Success often hinges on the use of bulky, electron-rich phosphine ligands, such as biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[18] Simple and inexpensive phosphines like triphenylphosphine (PPh₃) can also be effective in some cases.[19]
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used and highly effective.[18] For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require a more active catalyst system and higher temperatures.[18]
Regioselectivity: Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination on dihalopyrimidines can be controlled. For instance, in the amination of 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition.
Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-phenylpyrimidine
Materials:
-
4-Chloro-2-phenylpyrimidine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Reaction tube with a stir bar
Procedure:
-
In a glovebox, add 4-chloro-2-phenylpyrimidine (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%) to a reaction tube equipped with a stir bar.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add anhydrous, degassed toluene (5 mL).
-
Add aniline (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20] This reaction is a powerful tool for the synthesis of alkynylpyrimidines.[12]
Mechanism and Key Considerations
The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[20] The reaction proceeds through a catalytic cycle involving both metals.
Protocol: Sonogashira Coupling of a Halopyrimidine
Materials:
-
Halopyrimidine (e.g., 4-iodo-2-phenylpyrimidine)
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (0.1 eq.).[12]
-
Add anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).[12]
-
Add the terminal alkyne (1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
IV. Heck Reaction: Alkenylation of Pyrimidines
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[21] It offers a valuable method for introducing alkenyl groups onto the pyrimidine ring.
Mechanism and Key Considerations
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[21] Key steps include oxidative addition, migratory insertion, and β-hydride elimination.
Protocol: Microwave-Assisted Heck Reaction of a Halopyrimidine
Microwave irradiation has been shown to significantly improve the efficiency of Heck reactions with pyrimidine substrates, leading to higher yields and shorter reaction times compared to conventional heating.[22]
Materials:
-
Halopyrimidine (e.g., 5-iodo-2,4-diaminopyrimidine)
-
Alkene (e.g., ethyl acrylate)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
N-ethylpiperidine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add the halopyrimidine (1.0 eq.), the alkene (1.0 eq.), N-ethylpiperidine (1.1 eq.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%).[22]
-
Add anhydrous DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 60-80 minutes).[22]
-
After cooling, the crude reaction mixture can be directly purified by column chromatography on silica gel.[22]
V. Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples an organotin compound with an organic halide or triflate.[23] While the toxicity of organotin reagents is a drawback, the reaction is tolerant of a wide range of functional groups.[24][25]
Mechanism and Key Considerations
The catalytic cycle of the Stille reaction is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination.[17]
VI. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inefficient ligand for the substrate (especially with chlorides)- Insufficient temperature- Presence of oxygen or water | - Use a pre-catalyst or a fresh batch of catalyst.- Screen a panel of bulky, electron-rich ligands.- Increase the reaction temperature.- Ensure a strictly inert atmosphere and use dry, degassed solvents.[18] |
| Hydrodehalogenation | - Slow reductive elimination- Presence of trace water | - Use a more electron-donating ligand to accelerate reductive elimination.- Ensure rigorously anhydrous conditions.[18] |
| Poor regioselectivity | - Similar reactivity of different halogen positions | - Carefully control reaction temperature and time.- Choose a catalyst/ligand system known to favor the desired position.- Consider a stepwise approach. |
| Homocoupling of the organometallic reagent | - Can be significant with highly reactive organometallics | - Add the organometallic reagent slowly to the reaction mixture.- Use a lower reaction temperature. |
VII. Applications in Drug Discovery
The functionalization of pyrimidines via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery.[4][5] These reactions enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Numerous approved drugs, such as Gleevec and Crestor, feature a pyrimidine core, highlighting the importance of this scaffold in medicinal chemistry.[13] The synthesis of abemaciclib, for example, incorporates both a Suzuki cross-coupling and a Buchwald-Hartwig amination to construct the final molecule.[4]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, particularly in the field of medicinal chemistry. The ability to selectively and efficiently functionalize the pyrimidine ring opens up vast chemical space for the discovery of new therapeutic agents. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can harness the power of palladium catalysis to construct complex and novel pyrimidine-containing molecules.
References
- Brezova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1863. [Link]
- Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]
- Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
- Breslin, H. J., et al. (2004). Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Arkivoc, 2004(5), 119-126. [Link]
- Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Buskes, M. J., & Blanco, M. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
- Hocek, M., & Dvorakova, H. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. International Journal of Molecular Sciences, 13(5), 6233–6269. [Link]
- Synfacts. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(05), 0460-0460. [Link]
- Scott, N. W. J., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Meyer, D., et al. (2010). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 29(17), 3844–3850. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Lak-bala, M. S., & Undheim, K. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 14660–14704. [Link]
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- ACS Publications. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Chemistry LibreTexts. (2023).
- ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. [Link]
- MDPI. (2022). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. [Link]
- Semantic Scholar. (2018).
- Wikipedia. (n.d.). Heck reaction. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. [Link]
- National Center for Biotechnology Information. (2012). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- PubMed. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- ResearchGate. (2023). Representative drugs with pyrimidine moiety on the market: anticancer... [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stille reaction - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Stille Coupling [organic-chemistry.org]
Stille Coupling Applications for 5-Bromo-2-methoxy-4-methylpyrimidine: An Application Note and Protocol Guide
Abstract: This document provides a comprehensive technical guide on the application of the Stille cross-coupling reaction for the functionalization of 5-Bromo-2-methoxy-4-methylpyrimidine. This pyrimidine derivative is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The inherent chemoselectivity of the carbon-bromine bond in palladium-catalyzed reactions allows for precise C-C bond formation at the C5 position. We will explore the mechanistic underpinnings of the Stille reaction, provide detailed, field-proven experimental protocols, and discuss the broader applications of the resulting substituted pyrimidine scaffolds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
The Stille Coupling Reaction: Mechanism and Principles
The Stille reaction is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its significance in complex molecule synthesis stems from the high functional group tolerance and the stability of organostannane reagents to air and moisture.[3][4]
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the electrophile, forming a Pd(II) intermediate.[2][3]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step in the cycle.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Key Reaction Components
-
Palladium Catalyst: Both Pd(0) and Pd(II) complexes can serve as pre-catalysts. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] Pd(PPh₃)₄ is often used directly as the active 14-electron Pd(0) species forms upon ligand dissociation in solution.
-
Ligands: Electron-rich and sterically hindered phosphine ligands can accelerate the reaction, particularly the oxidative addition step.[7] However, for many standard applications, the phosphine ligands from a catalyst like Pd(PPh₃)₄ are sufficient.
-
Organostannane Reagent (R-SnR'₃): These reagents are notable for their stability.[1] The "non-transferable" groups (R') are typically alkyl groups like butyl, as the rate of transfer for sp²-hybridized groups (aryl, vinyl) is much faster than for sp³-hybridized groups.[2] A significant drawback is the toxicity of organotin compounds, which necessitates careful handling and purification methods to remove residues.[8]
-
Additives: In certain cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, leading to significantly increased reaction rates.[7][8]
Chemoselectivity: The C5-Bromo Advantage
This compound possesses a single, highly reactive site for palladium-catalyzed cross-coupling. In heterocyclic systems containing multiple different halogen atoms, the reactivity towards oxidative addition generally follows the order C-I > C-Br > C-Cl.[1][9] This principle is the cornerstone of selective synthesis.
The carbon-bromine bond at the C5 position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than a carbon-chlorine bond would be.[9][10] This differential reactivity allows for the precise and selective functionalization at the C5 position, leaving other parts of the molecule, including the methoxy group, untouched under typical Stille conditions. This inherent chemoselectivity makes this compound an ideal substrate for introducing molecular diversity at a specific vector, a crucial strategy in drug discovery.[10][11]
Detailed Experimental Protocol: Stille Coupling
This protocol provides a generalized yet robust procedure for the Stille coupling of this compound with a representative aryl or heteroaryl stannane.
Safety Precaution: Organotin reagents are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Materials and Equipment
-
This compound (1.0 equiv.)
-
Organostannane reagent (e.g., Tributyl(aryl)stannane) (1.1–1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2–5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Rationale: Flame-drying removes adsorbed water from the glassware, and the inert atmosphere prevents oxygen from deactivating the Pd(0) catalyst.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., Toluene) via cannula or syringe.
-
Add the organostannane reagent (1.1–1.2 equiv.) via syringe.
-
Rationale: Using degassed solvents minimizes oxidative degradation of the catalyst. A slight excess of the organostannane ensures complete consumption of the limiting pyrimidine starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation barriers of the catalytic cycle steps, particularly for less reactive substrates.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is fully consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Tin Removal: Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30-60 minutes. A precipitate of the insoluble tin fluoride salt (e.g., Bu₃SnF) will form.[10]
-
Filter the mixture through a pad of Celite® to remove the tin precipitate and palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.
-
Experimental Workflow and Data
The overall experimental process can be visualized as a streamlined workflow from setup to analysis.
Caption: Generalized workflow for a Stille coupling experiment.
Representative Reaction Conditions
The following table summarizes typical starting conditions for the Stille coupling of bromo-heterocycles. These should serve as a basis for optimization.[9]
| Parameter | Condition | Rationale & Notes |
| Electrophile | This compound | 1.0 equivalent |
| Nucleophile | Organostannane | 1.1–1.2 equivalents |
| Catalyst | Pd(PPh₃)₄ | 2–5 mol% |
| Solvent | Toluene, Dioxane, or DMF | Must be anhydrous and degassed. DMF can sometimes accelerate reactions but makes work-up more difficult. |
| Temperature | 80–110 °C | Dependent on the reactivity of the specific organostannane. |
| Reaction Time | 4–24 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 60–95% | Highly dependent on the coupling partners and optimization. |
Applications in Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly kinase inhibitors used in oncology.[11] The Stille coupling provides a reliable method to append diverse aryl and heteroaryl fragments to the C5 position of the 2-methoxy-4-methylpyrimidine core. This allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) of potential drug candidates. The resulting 5-substituted pyrimidines are key intermediates for the synthesis of inhibitors targeting various signaling pathways implicated in diseases like cancer.[10]
Troubleshooting and Considerations
-
Low Yield: May be caused by catalyst deactivation (ensure inert atmosphere and anhydrous/degassed solvents) or low reactivity of the coupling partners. Consider adding CuI (10-20 mol%) or switching to a more active catalyst/ligand system.[7]
-
Homocoupling of Stannane: This side reaction can occur, consuming the nucleophile.[1] Using the minimum necessary reaction temperature and time can help mitigate this.
-
Incomplete Tin Removal: Residual tin can be toxic and interfere with subsequent biological assays. A thorough KF wash is critical. If issues persist, additional purification steps like recrystallization or preparative HPLC may be necessary.
-
Safety: Always handle organostannanes with extreme care due to their high toxicity. All waste should be quenched and disposed of according to institutional safety protocols.
References
- Stille Coupling. (2023). Chemistry LibreTexts. [Link]
- Stille reaction. (2023). Wikipedia. [Link]
- The Stille Reaction. (n.d.). Myers Group, Harvard University. [Link]
- Casanova, R., et al. (2001). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Journal of the American Chemical Society. [Link]
- Stille Coupling. (n.d.). OpenOChem Learn. [Link]
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
- Espinet, P., & Echavarren, A. M. (2015). The Stille Reaction, 38 Years Later.
- Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Boger, D. L. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Stille Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 5-Bromo-Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules.[2] The pyrimidine core is a "privileged structure" in medicinal chemistry, integral to numerous FDA-approved drugs.[1][3] Consequently, the functionalization of pyrimidines, specifically through the introduction of an alkynyl group at the 5-position via Sonogashira coupling with 5-bromo-pyrimidine derivatives, is a critical strategy in the discovery of novel therapeutic agents.[1] These resulting 5-alkynylpyrimidines are not only potential drug candidates themselves but also versatile intermediates for further molecular elaboration.[1] This document provides a comprehensive guide to the Sonogashira coupling of 5-bromo-pyrimidine derivatives, including detailed mechanistic insights, optimized protocols, and practical troubleshooting advice.
Mechanistic Principles: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[1] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
A plausible mechanism for the Sonogashira coupling of 5-bromo-pyrimidine is depicted below. The process initiates with the activation of the palladium catalyst. The active Pd(0) species undergoes oxidative addition with 5-bromo-pyrimidine to form a Pd(II)-pyrimidine complex.[1] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to generate a copper(I) acetylide.[1] This copper acetylide then engages in transmetalation with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1] The final step is reductive elimination from the palladium(II) complex, which yields the desired 5-alkynylpyrimidine product and regenerates the active Pd(0) catalyst, thus completing the palladium cycle.[4]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Key Reagents and Conditions: A Practical Overview
The success of a Sonogashira coupling hinges on the judicious selection of catalysts, ligands, bases, and solvents. For 5-bromo-pyrimidine derivatives, the following considerations are crucial.
| Component | Examples | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The primary catalyst for the C-C bond formation. Pd(0) is the active species.[4][5] |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate, enabling milder reaction conditions.[4] |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos, SPhos | Stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands can be beneficial for challenging substrates.[6] |
| Base | Et₃N, i-Pr₂NH, DBU, K₂CO₃, Cs₂CO₃ | Neutralizes the HBr formed during the reaction and facilitates the deprotonation of the terminal alkyne.[5] The choice of base can influence reaction rate and side reactions. |
| Solvent | THF, DMF, Acetonitrile, Toluene | Should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[5] DMF is often used for less reactive bromides at higher temperatures.[1] |
Experimental Protocols
An inert atmosphere is critical for preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling).[5]
Protocol 1: General Procedure for Sonogashira Coupling of 5-Bromopyrimidine
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
5-Bromopyrimidine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (5-10 mol%)
-
Triethylamine (Et₃N) (2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.), Pd(PPh₃)₄ (e.g., 5 mol%), and CuI (e.g., 10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).[1]
-
Add anhydrous, degassed solvent (THF or DMF) via syringe.
-
Add triethylamine (2.0 equiv.) followed by the terminal alkyne (1.2 equiv.) via syringe.[5]
-
Stir the reaction mixture at room temperature or heat to a temperature ranging from 60 °C to 100 °C.[1] The optimal temperature will depend on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.[1]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyrimidine.[1]
Protocol 2: Copper-Free Sonogashira Coupling
To circumvent the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[7] This is particularly useful for sensitive substrates or when copper contamination is a concern.
Materials:
-
5-Bromopyrimidine
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
PdCl₂(PPh₃)₂ (2-5 mol%) or other suitable Pd(II) precatalyst
-
A suitable phosphine ligand (e.g., P(t-Bu)₃) if not using a pre-formed complex
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%).
-
If required, add the phosphine ligand.
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to an appropriate temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C).
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Caption: A generalized workflow for the Sonogashira coupling reaction.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and strategies for mitigation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poorly soluble starting material- Insufficiently high temperature | - Use a fresh catalyst or a more active pre-catalyst.[8]- Choose a solvent in which all components are soluble.[7]- Increase the reaction temperature, especially for aryl bromides.[9] |
| Glaser Homocoupling | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is run under strictly anaerobic conditions.[7]- Reduce the amount of CuI or switch to a copper-free protocol.[8] |
| Dehalogenation | - Harsh reaction conditions (high temperature or strong base) | - Use a milder base or lower the reaction temperature.[1] |
| Reaction Stalls | - Catalyst decomposition | - Add a fresh portion of the palladium catalyst.[1] |
Conclusion
The Sonogashira coupling of 5-bromo-pyrimidine derivatives is a highly effective and versatile method for the synthesis of 5-alkynylpyrimidines, which are valuable building blocks in drug discovery and materials science.[1] By understanding the underlying mechanism and carefully selecting reaction parameters, researchers can efficiently access a diverse range of these important compounds. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this critical transformation.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: A Guide to the Strategic Functionalization of Pyrimidines
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2][3] The ability to strategically modify the pyrimidine scaffold is paramount for fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary experimental workflows for pyrimidine functionalization. We will delve into the mechanistic underpinnings of key synthetic strategies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for the practical application of these methodologies.
Introduction: The Privileged Pyrimidine Scaffold
The prevalence of the pyrimidine motif in FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The strategic introduction of diverse functional groups onto the pyrimidine ring allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.[3] This guide will focus on the most robust and versatile methods for achieving this functionalization, empowering chemists to synthesize novel pyrimidine derivatives with tailored biological activities.
Strategic Approaches to Pyrimidine Functionalization
The functionalization of the pyrimidine ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The choice of method is often dictated by the desired substitution pattern, the electronic nature of the starting pyrimidine, and the compatibility of the reaction conditions with other functional groups present in the molecule.
Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyrimidines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability.[4] These reactions typically involve the coupling of a halogenated pyrimidine (or a pyrimidine triflate) with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.
The Suzuki-Miyaura coupling is a versatile method for the introduction of aryl and heteroaryl substituents onto the pyrimidine ring.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with less reactive chloro-pyrimidines.[5]
Illustrative Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations or as components of bioactive molecules. This reaction involves the coupling of a halo-pyrimidine with a terminal alkyne, co-catalyzed by palladium and copper complexes.[1]
For the synthesis of amino-pyrimidines, the Buchwald-Hartwig amination is a powerful and general method.[1] This palladium-catalyzed reaction couples a halo-pyrimidine with a primary or secondary amine, offering a broad substrate scope and functional group tolerance.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the pyrimidine ring.[4][7] These methods involve the direct conversion of a C-H bond into a new C-C, C-N, or C-O bond.
The Minisci reaction is a classic and highly effective method for the direct alkylation of electron-deficient heterocycles like pyrimidine.[8] The reaction proceeds through the addition of a nucleophilic alkyl radical to the protonated pyrimidine ring. Recent advancements have introduced milder and more efficient variations, including mechanochemical and visible-light-induced methods.[8][9]
Key Considerations for Minisci Reactions:
-
Regioselectivity: The position of alkylation is influenced by the electronic properties of the pyrimidine ring and the nature of the radical source.
-
Radical Generation: Alkyl radicals can be generated from a variety of precursors, including carboxylic acids, alkyl halides, and alkanes.[9][10]
-
Oxidant: An oxidant is typically required to regenerate the catalyst and drive the reaction to completion.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-methoxy-4-methylpyrimidine
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2] The ability to strategically functionalize the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, leading to enhanced efficacy, selectivity, and pharmacokinetic profiles. 5-Bromo-2-methoxy-4-methylpyrimidine emerges as a particularly valuable starting material for the synthesis of biaryl compounds, which are themselves prevalent motifs in pharmaceuticals.[3][4] The presence of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methyl groups modulate the electronic properties of the ring, influencing both reactivity and the biological activity of the final products.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of biaryl compounds through various palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.
The Power of Palladium: A Mechanistic Overview of Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile and efficient means of constructing complex molecular architectures.[5][6] The synthesis of biaryl compounds from this compound primarily relies on three key transformations: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination for N-aryl linkages.
All three reactions are underpinned by a common catalytic cycle involving a palladium(0) active species. This cycle can be broadly divided into three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.[7][8] The electron-rich nature of the phosphine ligands often employed in these reactions enhances the rate of this step.[9]
-
Transmetalation (for Suzuki and Stille reactions): The organic group from an organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium(II) center, displacing the halide.[10][11] This step is typically facilitated by a base in the Suzuki-Miyaura coupling to activate the organoboron species.[12]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[10][13]
Below is a generalized workflow for these palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds due to the commercial availability, low toxicity, and stability of the boronic acid and ester reagents.[3][6]
Reaction Principle
This reaction couples this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[14][15]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[16]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%).[14][17] Then, add the degassed solvent system (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1)).[10][14]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[18]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).[15]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data: Expected Outcomes
| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 75-85 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 70-80 |
Protocol 2: Stille Coupling for C-C Bond Formation with Organotins
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.[19][20] However, it is crucial to handle organotin reagents with care due to their toxicity.[11][21]
Reaction Principle
This reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent. The reaction generally does not require a base, and the choice of ligand can be critical for achieving high yields.[22]
Caption: The catalytic cycle of the Stille reaction.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF). Then, add the organostannane reagent (1.1-1.3 equiv.) via syringe. The addition of LiCl (2-3 equiv.) can sometimes accelerate the reaction.[21]
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of KF to remove tin byproducts.[11] Further aqueous washes may be necessary.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data: Expected Outcomes
| Organostannane | Palladium Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 80-90 |
| (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | DMF | 100 | 10 | 75-85 |
| (2-Furyl)tributyltin | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 70-80 |
| Vinyltributyltin | Pd(dppf)Cl₂ | - | THF | 80 | 8 | 85-95 |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of N-aryl pyrimidines, the Buchwald-Hartwig amination is the premier method, allowing for the formation of C-N bonds with a wide range of amines.[23][24][25]
Reaction Principle
This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[26] The choice of ligand is critical and often requires screening to find the optimal conditions.[27]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., NaOt-Bu or K₃PO₄) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Quantitative Data: Expected Outcomes
| Amine | Palladium Precursor / Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| Morpholine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90 | 16 | 70-80 |
| N-Methylaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 14 | 85-95 |
Conclusion: A Versatile Building Block for Discovery
This compound has proven to be a highly effective and versatile substrate for the synthesis of a diverse range of biaryl and N-aryl pyrimidine compounds. The protocols outlined in these application notes provide a robust starting point for researchers in their synthetic endeavors. The ability to readily access these valuable scaffolds through reliable palladium-catalyzed cross-coupling reactions will undoubtedly accelerate the discovery and development of novel pharmaceuticals and functional materials.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics.
- What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2021). Molecules.
- The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate.
- Ligand design for cross-couplings: phosphines. (2024). YouTube.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace.
- Synthesis and properties of 1-aryl(pyrimidinyl)-piperazinylalkyl derivatives of ethyl 3-phenyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d] pyrimidine-5-carboxylate. (1995). Pharmaceutical Chemistry Journal.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2002). Organic Letters.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society.
- Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. (2020). Semantic Scholar.
- Synthesis of pyrimidines from dinitrogen and carbon. (2022). National Science Review.
- Stille Coupling. (n.d.). NROChemistry.
- Stille reaction. (n.d.). Wikipedia.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Stille reaction. (n.d.). chemeurope.com.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Pharmaceutical Chemistry.
- (PDF) Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. (2020). ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. (2021). Pharmaceuticals.
- Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. (2021). Nature Communications.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Catalysts.
Sources
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. jocpr.com [jocpr.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. Stille Coupling [organic-chemistry.org]
- 21. Stille_reaction [chemeurope.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines (2007) | Jie Jack Li | 29 Citations [scispace.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
Forging the Vital C-N Bond: A Technical Guide to Leveraging 5-Bromo-2-methoxy-4-methylpyrimidine in Synthetic Chemistry
Introduction: The Primacy of the Pyrimidine Scaffold and the C-N Bond
In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA nucleobases has made it a focal point for the design of a vast array of therapeutic agents that target fundamental biological processes.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of contemporary drug discovery, and among the most critical transformations is the formation of the carbon-nitrogen (C-N) bond. This linkage is integral to a multitude of marketed drugs, underpinning their efficacy in treating a wide spectrum of diseases, from cancer to viral infections.[2]
5-Bromo-2-methoxy-4-methylpyrimidine is a versatile and highly functionalized building block, offering multiple reaction sites for the introduction of molecular diversity. This guide provides an in-depth exploration of the methodologies for constructing C-N bonds using this valuable intermediate, with a primary focus on the robust and widely applicable Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss alternative strategies for C-N bond formation.
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution (SNAr).[3] This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide (in this case, this compound) and a primary or secondary amine.[4]
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.[5][6]
The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate these key steps.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols for Buchwald-Hartwig Amination
The following protocols are generalized starting points for the C-N coupling of this compound with various amines. Optimization of the ligand, base, solvent, and temperature is often necessary to achieve optimal yields for a specific substrate combination.
Protocol 1: Coupling with a Primary or Secondary Aliphatic Amine
This protocol is suitable for the coupling of this compound with a range of aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add this compound and the aliphatic amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Coupling with an Aniline Derivative
This protocol is adapted for the coupling with less nucleophilic arylamines.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂, BINAP, and the base under an inert atmosphere.
-
Reagent Addition: Add this compound and the aniline derivative.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Primary Aliphatic | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| 2 | Secondary Aliphatic | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 |
| 3 | Primary Aniline | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 110 |
| 4 | Secondary Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 |
Note: This table provides a starting point for reaction optimization. The optimal conditions may vary depending on the specific substrates.
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting low-yield reactions.
Alternative Strategies for C-N Bond Formation
While the Buchwald-Hartwig amination is a powerful and versatile method, other reactions can also be employed for the synthesis of C-N bonds with pyrimidine systems.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, particularly with nitrogen-containing heterocycles.[8] This reaction often requires higher temperatures than the palladium-catalyzed methods but can be advantageous for certain substrate combinations where palladium catalysis is problematic.
A typical Ullmann protocol would involve heating this compound with an amine in the presence of a copper(I) salt (e.g., CuI) and a base such as potassium carbonate in a high-boiling polar aprotic solvent like DMF or DMSO.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions. However, for this compound, the bromine at the 5-position is generally less activated towards SNAr compared to halogens at the 2, 4, or 6 positions. SNAr reactions on this substrate would likely require forcing conditions (high temperatures and a strong nucleophile) and may not be as general as the transition-metal-catalyzed methods.
Conclusion and Future Outlook
This compound is a valuable synthon for the introduction of nitrogen-containing functionalities into a medicinally relevant scaffold. The Buchwald-Hartwig amination stands out as the premier method for achieving this transformation, offering a broad scope and high efficiency. By understanding the underlying principles and leveraging the detailed protocols provided in this guide, researchers can confidently and effectively forge the critical C-N bond, paving the way for the discovery and development of novel therapeutic agents. The continued evolution of catalytic systems promises even milder and more efficient methods for these vital transformations in the future.
References
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Kowalska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(49), 33857–33867. [Link]
- Dvořáková, B., et al. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(11), 13358-13381. [Link]
- Chemistry LibreTexts. (2023).
- Kapdi, A. R., et al. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 46(32). [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 138(40), 13434-13441. [Link]
- Gulea, M., & Dénès, F. (2016). Cascade Reactions Involving Aromatic N-Heterocycles: C-N Bond Formation as Key-step Towards the Synthesis of N-fused Polycyclic Heterocycles. Current Organic Chemistry, 20(1), 1-2. [Link]
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Al-Masoudi, N. A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(9), 13612-13626. [Link]
- Tang, D., et al. (2015). Transition-Metal-Free Intermolecular Direct Oxidative C-N Bond Formation to Polysubstituted Pyrimidines Using Molecular Oxygen as Sole Oxidant. Organic Letters, 17(11), 2688-2691. [Link]
- Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(45), 14277-14286. [Link]
- Wikipedia. (n.d.).
- El-Sayed, M. A. A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 9(12), 127-139. [Link]
- Sharma, R., & Kumar, V. (2016). C–N Bond Making Reactions at a Pyridine Ring. Current Organic Chemistry, 20(1), 3-4. [Link]
- Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 237-244. [Link]
- Tu, S., et al. (2008).
- Google Patents. (n.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Clark, J., & Yates, F. S. (1971). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][9]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic, 2475-2478. [Link]
- The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Wang, Y., et al. (2022). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 65(11), 7893-7913. [Link]
- Moreno-Vargas, A. J., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
- Al-Mokhtar, M. A., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- de la Torre, M. C., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8244. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 5-Bromo-2-methoxy-4-methylpyrimidine for the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and detailed protocols for the chemical modification of 5-bromo-2-methoxy-4-methylpyrimidine. This versatile heterocyclic compound serves as a critical starting material in medicinal chemistry, particularly for the development of novel kinase inhibitors and other pharmacologically active molecules. The strategic focus of this document is the functionalization of the C5-bromo position, which is highly amenable to modern palladium-catalyzed cross-coupling reactions.
The pyrimidine core is a privileged scaffold in drug discovery, mimicking the purine base of ATP and frequently forming essential hydrogen-bonding interactions within the hinge region of kinase enzymes.[1] By leveraging the reactivity of the C5-bromo substituent on the this compound core, researchers can systematically introduce a diverse array of chemical moieties to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
The methodologies detailed herein—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling—represent the cornerstone techniques for building molecular complexity from this valuable starting material.
Core Chemical Transformations of this compound
The primary site of reactivity for this compound in cross-coupling reactions is the carbon-bromine bond. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C5-halogen, making it an excellent substrate for oxidative addition to a palladium(0) catalyst, the crucial first step in many cross-coupling cycles.[2]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common motifs in kinase inhibitors.[2][3] The reaction couples the pyrimidine with an organoboron species, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[4][5]
Principle of the Reaction
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.[5][6]
-
Transmetalation: The organic group from the boronic acid, activated by the base, is transferred to the palladium center.[2][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Suzuki Couplings of Brominated Pyrimidines
Welcome to the Technical Support Center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving brominated pyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction yields and troubleshoot common issues encountered during the synthesis of valuable pyrimidine-containing compounds.
The pyrimidine core is a ubiquitous scaffold in pharmaceuticals and functional materials. However, its unique electronic properties—specifically the electron-deficient nature of the ring and the potential for the ring nitrogens to coordinate with the palladium catalyst—can present significant challenges in achieving high-yielding and clean Suzuki coupling reactions.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific problems you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a brominated pyrimidine is giving very low yield. What are the most likely causes?
Low yields in Suzuki couplings of brominated pyrimidines can stem from several factors, often related to the inherent electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring are electron-withdrawing, which can impact the reactivity of the C-Br bond.[2] Furthermore, the lone pairs on these nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2]
Common culprits for low yield include:
-
Catalyst Inhibition/Deactivation: The pyrimidine nitrogen atoms can act as ligands for the palladium center, leading to catalytically inactive species.[1][2]
-
Inefficient Oxidative Addition: While generally reactive, the C-Br bond on an electron-deficient ring might require a sufficiently electron-rich palladium(0) species to initiate the catalytic cycle effectively.
-
Side Reactions: Several side reactions can consume your starting materials or desired product, significantly lowering the isolated yield. The most common are protodeboronation, debromination, and homocoupling.[1]
Q2: I'm observing a significant amount of a debrominated pyrimidine byproduct. What is happening and how can I prevent it?
This side reaction is known as hydrodehalogenation or simply debromination, where the bromine atom is replaced by a hydrogen atom.[1][3] This is often mediated by palladium hydride species that can form in the catalytic cycle. The source of the hydride can be solvents (like alcohols), water, or even certain phosphine ligands.[3]
Troubleshooting Strategies:
-
Solvent Choice: Avoid protic solvents if debromination is a major issue. Opt for aprotic solvents like 1,4-dioxane, toluene, or DMF.[3]
-
Base Selection: The choice of base can influence the formation of palladium hydrides. Screening different bases may be necessary. Weaker bases might be less likely to promote this side reaction.[1][3]
-
Ligand Selection: The electronic properties of the phosphine ligand can play a role. Experimenting with different ligands can help mitigate this issue.[3]
-
Temperature Control: Lowering the reaction temperature may decrease the rate of debromination relative to the desired cross-coupling.[3]
Q3: My boronic acid/ester seems to be decomposing during the reaction, leading to a protodeboronated byproduct. How can I address this?
Protodeboronation is a common and often frustrating side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a C-H bond.[4][5] This is particularly prevalent with heteroaromatic boronic acids and can be accelerated by high temperatures, the presence of water, and the choice of base.[4][6]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and can be less prone to protodeboronation.[1][7][8] They offer a "slow release" of the boronic acid under the reaction conditions.[9][10]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive water can promote protodeboronation.[6] Using a carefully controlled amount of water or switching to anhydrous conditions with a soluble base may be beneficial.
-
Choice of Base: Strong bases can accelerate protodeboronation.[5] Consider using weaker bases like K₃PO₄ or K₂CO₃.[2][5]
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.[1]
-
Fresh Reagents: Ensure your boronic acid or ester is fresh and pure, as decomposition can occur during storage.
Q4: I am seeing a biaryl byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can it be minimized?
The homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1][11] It can also occur if the transmetalation step is slow, allowing for side reactions of the boronic acid.
Preventative Measures:
-
Thorough Degassing: It is crucial to thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Catalyst Choice: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Troubleshooting Guide: A Deeper Dive
Issue 1: Reaction Stalls or Fails to Reach Completion
If you observe incomplete conversion of your brominated pyrimidine, a systematic approach to re-evaluating your reaction parameters is essential.
Caption: A decision tree for troubleshooting stalled Suzuki coupling reactions.
Catalyst and Ligand Selection are Critical
For challenging substrates like bromopyrimidines, standard catalysts like Pd(PPh₃)₄ may not be sufficient. The use of electron-rich and sterically bulky phosphine ligands is often necessary to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and to prevent catalyst deactivation.[12][13][14]
Table 1: Comparative Performance of Palladium Catalysts in a Model Suzuki Coupling (Reaction: 2-Bromopyrimidine + Phenylboronic Acid)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | Fictionalized Data[12] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | Fictionalized Data[12] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | Fictionalized Data[12] |
Note: This data is illustrative and serves to compare catalyst classes. Optimal conditions will vary with specific substrates.
As the table suggests, modern catalyst systems featuring bulky phosphine ligands (like SPhos) or N-heterocyclic carbenes (NHCs, as in PEPPSI-IPr) can offer significantly higher activity and efficiency, allowing for lower catalyst loadings and shorter reaction times.[12]
Base and Solvent Considerations
The choice of base is not trivial; it plays a key role in the transmetalation step. A common starting point is K₂CO₃, but for less reactive systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[15][16] The solvent system must be chosen to ensure adequate solubility of all components. Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water to dissolve the base, are widely used.[17][18] For particularly stubborn reactions, microwave irradiation can dramatically shorten reaction times and improve yields.[13][19][20]
The Mechanism: Understanding the 'Why'
A solid grasp of the Suzuki-Miyaura catalytic cycle helps in rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine. This step can be slow if the C-Br bond is particularly strong or if the catalyst is not sufficiently electron-rich. Using bulky, electron-donating ligands accelerates this step.[14]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid/ester by a base. The efficiency of this step is highly dependent on the base, solvent, and the nature of the boron species.[21]
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. This step is often favored by bulky ligands.[21]
By understanding these fundamental steps, you can make more informed decisions when selecting ligands, bases, and solvents to overcome the specific challenges posed by your brominated pyrimidine system.
Experimental Protocols: Starting Points for Optimization
The following are generalized protocols that serve as excellent starting points. Remember to always optimize for your specific substrate combination.
Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the brominated pyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][12]
Protocol 2: Microwave-Assisted Suzuki Coupling
-
In a microwave vial, combine the brominated pyrimidine (1.0 equiv), the boronic acid or ester (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like PEPPSI-IPr, 1-2 mol%).[13]
-
Add the chosen degassed solvent (e.g., 1,4-dioxane/water 4:1).[13]
-
Seal the vial with a cap.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[13]
-
Follow the workup and purification procedure as described in Protocol 1.
References
- Protodeboronation - Wikipedia.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... - RSC Advances (RSC Publishing).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation | Request PDF - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate.
- Optimization of conditions for the Suzuki coupling reaction. - ResearchGate.
- Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate.
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki Coupling - Organic Chemistry Portal.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of Pyrimidines
Welcome to the Technical Support Center for Catalyst Selection in Buchwald-Hartwig Amination of Pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this powerful C-N bond-forming reaction.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to nitrogen-containing heterocycles like pyrimidines is of paramount importance in medicinal chemistry.[1][2] However, the electron-deficient nature and potential for catalyst inhibition by pyrimidine substrates present unique challenges.[3][4] This guide provides field-proven insights to help you overcome these hurdles and achieve successful couplings.
I. Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a chloropyrimidine showing low to no conversion?
A1: Low or no conversion with chloropyrimidines is a common issue. The primary reason is the high bond strength and lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition to the Pd(0) center the rate-limiting step.[5][6]
-
Initial Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using a catalyst system known to be effective for aryl chlorides. This typically involves bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[6][8]
-
Reagent Purity: Verify the purity of your solvent, base, and amine. Trace amounts of water or other impurities can significantly impact the reaction.[9]
-
Q2: I'm observing significant hydrodehalogenation of my pyrimidine. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.[6] It often occurs when the desired reductive elimination is slow, allowing competing pathways to dominate.
-
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: Use ligands that promote rapid reductive elimination. Bulky biarylphosphine ligands are often effective.[10]
-
Base Purity: Ensure the base is anhydrous and of high purity. Some sources of sodium t-butoxide (NaOtBu) can contain impurities that promote this side reaction.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help favor the desired coupling pathway over hydrodehalogenation.[6]
-
Q3: Can I perform a Buchwald-Hartwig amination on a pyrimidine with a free -NH or -OH group?
A3: It is challenging but possible. These protic functional groups can interfere with the catalyst and base.[8]
-
Considerations:
-
Protection Strategy: The most straightforward approach is to protect the -NH or -OH group prior to the coupling reaction.
-
Alternative Bases: If protection is not feasible, using a weaker base like Cs₂CO₃ or K₃PO₄ may be tolerated, although this often requires higher reaction temperatures and catalyst loadings.[10] The use of LiHMDS can also provide tolerance for protic functional groups.[8]
-
Self-Coupling: Be aware of potential self-coupling or polymerization, especially with aminopyrimidines.[11]
-
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivated during the reaction. | Use a pre-formed Pd(0) catalyst or a precatalyst that is easily activated.[10] Ensure rigorous exclusion of air and moisture. |
| Poor Ligand Choice | The ligand may not be suitable for the specific pyrimidine substrate and amine. Pyrimidines can be challenging substrates due to their electron-deficient nature.[3] | Screen a panel of ligands. For electron-deficient pyrimidines, bulky and electron-rich ligands like biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often successful.[12][13] |
| Inappropriate Base | The base may not be strong enough to deprotonate the amine, or it may be causing substrate decomposition. | For most primary and secondary amines, a strong base like NaOtBu or LHMDS is effective.[10] For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be prepared for longer reaction times or higher temperatures.[8][10] |
| Solvent Issues | The reactants may have poor solubility in the chosen solvent, or the solvent may be coordinating to the palladium center and inhibiting catalysis. | Toluene and dioxane are common solvents.[14] If solubility is an issue, consider a more polar aprotic solvent like THF or CPME. Avoid coordinating solvents like acetonitrile or pyridine.[10] |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation Product | The reductive elimination step is slow relative to competing decomposition pathways. | Use a more sterically hindered ligand to accelerate reductive elimination.[10] Ensure the base is of high purity and the reaction is strictly anhydrous.[6] |
| Diarylation of Primary Amine | A second equivalent of the halopyrimidine reacts with the product arylamine. | Use a slight excess of the primary amine (1.1-1.2 equivalents). Running the reaction at a lower temperature may also improve selectivity. |
| Homocoupling of Aryl Halide | Two molecules of the halopyrimidine couple to form a bipyrimidine. | This is often a sign of catalyst decomposition. Ensure a strictly inert atmosphere and use a robust ligand. |
III. Advanced Catalyst Selection
The success of a Buchwald-Hartwig amination of a pyrimidine hinges on the judicious selection of the palladium precursor and the ligand.
Palladium Precursors
Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors require in situ reduction to the active Pd(0) species.[10]
| Precursor | Oxidation State | Advantages | Disadvantages |
| Pd₂(dba)₃ | Pd(0) | Air-stable; directly enters the catalytic cycle.[10] | Can be less efficient for generating the active catalyst compared to some precatalysts.[15] |
| Pd(OAc)₂ | Pd(II) | Air-stable; readily available.[10] | Requires reduction, which can lead to higher catalyst loadings and less reliable results.[5] |
| [Pd(allyl)Cl]₂ | Pd(II) | Can be activated under the reaction conditions.[16] | |
| Precatalysts | Pd(II) | Air-stable; designed for efficient and clean generation of the active Pd(0) species.[10][17] | Can be more expensive. |
Ligand Selection
The ligand is arguably the most critical component of the catalyst system. It influences the stability of the catalyst, the rate of oxidative addition, and the rate of reductive elimination.[18][19]
For Unhindered Pyrimidines and Primary Amines:
For less sterically demanding couplings, bidentate phosphine ligands can be effective.[1]
-
BINAP and DPPF: These were among the first ligands to show good reactivity with primary amines.[1]
For Sterically Hindered Couplings and Chloropyrimidines:
Bulky, electron-rich monophosphine ligands are generally the catalysts of choice for challenging substrates like chloropyrimidines and sterically hindered amines.[7][20]
-
Buchwald Ligands: This class of biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) has proven to be exceptionally versatile and effective for a wide range of substrates.[20]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be highly effective for the amination of aryl chlorides.[12][13] Their strong bond to palladium can lead to very stable and active catalysts.[13]
Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting a catalyst system for the Buchwald-Hartwig amination of a pyrimidine.
IV. Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
This protocol provides a general starting point for the amination of a halopyrimidine. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the halopyrimidine, palladium precatalyst (or palladium source and ligand), and base.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. entegris.com [entegris.com]
Technical Support Center: Purification of Crude 5-Bromo-2-methoxy-4-methylpyrimidine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-2-methoxy-4-methylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this class of compounds. Here, we will address common challenges encountered during purification and provide in-depth, field-proven insights to help you achieve the desired purity and yield for your target molecule.
Our approach is grounded in fundamental chemical principles and extensive laboratory experience. We aim to not only provide solutions but also to explain the underlying causality, empowering you to make informed decisions in your experimental work.
Core Principles of Purification
The successful purification of this compound derivatives hinges on exploiting the subtle differences in physicochemical properties between the target compound and any impurities. These impurities can include unreacted starting materials, reagents, and byproducts from side reactions. The primary techniques at our disposal are column chromatography and recrystallization, each with its own set of advantages and challenges.
Understanding Potential Impurities
Before delving into purification strategies, it is crucial to anticipate the likely impurities in your crude product. Common contaminants in the synthesis of brominated pyrimidines may include:
-
Unreacted Starting Materials: Such as the precursor pyrimidine.
-
Over-brominated Species: Dibromo- or other poly-brominated pyrimidines can form if the reaction is not carefully controlled.[1]
-
Isomeric Byproducts: Depending on the synthetic route, isomers may be generated.[2]
-
Reagents: For instance, residual N-Bromosuccinimide (NBS) or its byproduct, succinimide, if NBS is used as the brominating agent.[1][3]
-
Degradation Products: Some pyrimidine derivatives may exhibit instability on silica gel, leading to decomposition during chromatographic purification.[2]
A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in identifying the complexity of your mixture and devising an effective purification strategy.[4][5]
Troubleshooting Guide: Column Chromatography
Column chromatography is a workhorse technique for the purification of organic compounds. However, its application to this compound derivatives can present unique challenges.
Question 1: My compound is not separating from an impurity with a very similar Rf value on TLC. What should I do?
Answer:
This is a common issue, especially when dealing with structurally similar impurities like isomers or over-brominated byproducts.[2] Here’s a systematic approach to improving your separation:
-
Optimize Your Solvent System:
-
Vary the Polarity: If you are using a standard hexane/ethyl acetate system, systematically vary the ratio to fine-tune the separation. Even small changes can have a significant impact.
-
Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation. For instance, adding a small amount of dichloromethane or methanol to your mobile phase can change the interactions between your compounds and the stationary phase.
-
Consider Alternative Solvent Systems: Sometimes, a complete change of solvent system is necessary. For example, a toluene/acetone gradient might provide a different selectivity compared to a hexane/ethyl acetate gradient.[6]
-
-
Modify the Stationary Phase:
-
Alumina: If you suspect your compound is unstable on silica gel, consider using alumina as the stationary phase.[2][7] Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive compounds.
-
Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, to reduce its acidity.[7] This is particularly useful for purifying basic compounds like pyridines and pyrimidines.
-
-
Employ a Different Chromatographic Technique:
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash column chromatography.[2] While more resource-intensive, it can be the only viable option for achieving high purity.
-
Question 2: My compound appears to be degrading on the silica gel column. How can I confirm this and what are my options?
Answer:
Compound decomposition on silica gel is a frequent problem, especially with electron-rich or acid-sensitive heterocyclic compounds.[2][7]
-
Confirmation of Degradation:
-
2D TLC Analysis: To confirm instability on silica, you can perform a two-dimensional TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will observe additional spots off the diagonal.[7]
-
-
Mitigation Strategies:
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to alumina or deactivated silica can prevent acid-catalyzed degradation.[2][7]
-
Minimize Residence Time on the Column: A faster flow rate during your column chromatography will reduce the time your compound is in contact with the silica, potentially minimizing degradation.[8] However, be aware that a very high flow rate can decrease separation efficiency.[8]
-
Alternative Purification Methods: If the compound is highly unstable, non-chromatographic methods like crystallization should be prioritized.
-
Experimental Workflow: Column Chromatography
Below is a generalized workflow for the column chromatographic purification of a this compound derivative.
Caption: A generalized workflow for column chromatography.
Troubleshooting Guide: Crystallization
Crystallization is a powerful and scalable purification technique that can yield highly pure material. The key is to find a suitable solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below.[9]
Question 3: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all. What should I do?
Answer:
This is a classic challenge in crystallization. The ideal solvent has a steep solubility curve with respect to temperature for your compound.[9] When a single solvent doesn't work, a binary solvent system is often the solution.
-
Systematic Solvent Screening:
-
Test a range of solvents with varying polarities. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[6][9]
-
A good rule of thumb is that solvents with similar functional groups to your compound may be good solubilizers.[6]
-
-
Employing a Binary Solvent System:
-
"Good" Solvent / "Bad" Solvent Approach: Find a "good" solvent in which your compound is highly soluble. Find a "bad" solvent (or anti-solvent) in which your compound is poorly soluble, but that is miscible with the "good" solvent.
-
Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]
-
Question 4: My compound is "oiling out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid phase instead of a solid crystal.
-
Reduce the Rate of Cooling: Slow cooling is crucial for promoting the growth of well-ordered crystals.[9] Allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator.
-
Lower the Initial Concentration: A highly concentrated solution is more prone to oiling out.[9] Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[9]
-
Use a Different Solvent System: The choice of solvent can significantly impact the tendency to oil out. Experiment with different solvent systems to find one that favors crystallization.
-
Seed the Solution: Introducing a small seed crystal of the pure compound can provide a template for crystal growth and prevent oiling out.
Quantitative Data: Common Recrystallization Solvents
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective system for moderately polar compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile system that can be fine-tuned by adjusting the ratio. |
| Dichloromethane/Hexane | Polar/Non-polar | Good for compounds that are highly soluble in chlorinated solvents. |
| Toluene/Heptane | Non-polar | Suitable for less polar compounds. |
This table provides a starting point for solvent screening. The optimal system will be compound-specific.
Frequently Asked Questions (FAQs)
Q1: How can I remove residual N-Bromosuccinimide (NBS) and succinimide from my crude product?
A1: Succinimide is relatively polar and can often be removed by an aqueous wash of the crude product if it is dissolved in an immiscible organic solvent.[10] Unreacted NBS can be quenched with a mild reducing agent like sodium thiosulfate or sodium bisulfite during the reaction workup.[10]
Q2: What analytical techniques are essential for confirming the purity of my final product?
A2: A combination of techniques is recommended for comprehensive purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[11] LC-MS is excellent for detecting trace impurities and confirming the molecular weight of your compound.[11][12]
Q3: My purified compound is a solid. What is the best way to store it to prevent decomposition?
A3: For solid this compound derivatives, storage in a cool, dark, and dry environment is recommended.[13] Storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container can further prevent degradation, especially for long-term storage.
References
- Google Patents. (1976). US3956301A - Process for bromination of pyrimidine.
- National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. PubChem.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem.
- National Center for Biotechnology Information. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. PubChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- Google Patents. (1981). EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
- ScienceDirect. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
- ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method.
- ResearchGate. (2025). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- National Center for Biotechnology Information. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- Google Patents. (2010). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 [sigmaaldrich.com]
Technical Support Center: Chemoselective Functionalization of Di-halogenated Pyrimidines
Welcome to the technical support center for navigating the complexities of di-halogenated pyrimidine chemistry. As a cornerstone in medicinal chemistry and drug development, the pyrimidine scaffold's value is unlocked through precise functionalization.[1] However, achieving chemoselectivity on di-halogenated pyrimidines presents a significant synthetic challenge. This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to troubleshoot your experiments and answer your most pressing questions.
The Foundation: Understanding Pyrimidine Reactivity
Before delving into specific protocols, it's crucial to understand the inherent reactivity of the di-halogenated pyrimidine core. For common substrates like 2,4-dichloropyrimidine, the positions have a well-established reactivity hierarchy for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
General Reactivity Order: C4 > C2 >> C5 [1][2]
This preference is primarily governed by electronic factors. The C4 position is the most electrophilic and its C-Cl bond has a lower bond dissociation energy compared to the C2 position, making it more susceptible to both nucleophilic attack and oxidative addition by a palladium catalyst.[3][4]
Caption: Inherent reactivity hierarchy of positions on a di-halogenated pyrimidine ring.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by researchers working with these substrates.
Q1: I'm performing a Suzuki coupling on 2,4-dichloropyrimidine. Why is my product almost exclusively the C4-substituted isomer?
This is the expected and conventional outcome. Cross-coupling and SNAr reactions on 2,4-dihalopyrimidines overwhelmingly favor reaction at the C4 site.[1] This selectivity is rooted in the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and therefore more reactive towards oxidative addition of the Pd(0) catalyst.[3][5] Over 2000 examples of catalytic cross-couplings of 2,4-dichloropyrimidine reported prior to 2022 favored the C4-site.[1]
Q2: My goal is to synthesize a 2,4-disubstituted pyrimidine. How can I control which group adds first?
You are essentially asking how to control the C4 vs. C2 selectivity. While the innate preference is for C4, you can influence or even reverse this selectivity through several strategic choices:
-
Catalyst and Ligand System: This is the most powerful tool for overriding the substrate's natural preference. For example, while standard Pd catalysts like Pd(PPh₃)₄ favor C4 coupling, specialized systems can force the reaction to the C2 position. A notable breakthrough is the use of Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which have been shown to uniquely effect C2-selective C-S cross-coupling with thiols.[1][6][7]
-
Nature of the Halogens: If you start with a mixed di-halopyrimidine, such as 5-bromo-2-chloropyrimidine, the reaction will preferentially occur at the more reactive C-Br bond, allowing for selective functionalization at C5.[8]
-
Ring Substituents: The electronic nature of other substituents on the pyrimidine ring can modulate reactivity. An electron-withdrawing group (EWG) at the C5 position tends to enhance the inherent preference for C4 substitution.[2][9] Conversely, an electron-donating group (EDG) at C6 can favor C2 substitution.[2]
-
Reaction Conditions: In some cases, solvent and base selection can have a modest impact on the C4/C2 ratio. For instance, in Suzuki couplings, alcoholic solvent mixtures have been shown to afford greater reactivity.[3]
Q3: I am getting an inseparable mixture of C2 and C4 isomers. What are my options?
This is a common and frustrating problem, often occurring in SNAr reactions where selectivity can be moderate (C4/C2 ratios of 1:1 to 4:1 are common with neutral nitrogen nucleophiles).[2][9]
-
Switch to a Catalyzed Reaction: If you are attempting a SNAr amination, switching to a Palladium-catalyzed Buchwald-Hartwig amination will almost always provide significantly higher selectivity for the C4 position.[9]
-
Optimize Conditions: Systematically screen different solvents, bases, and temperatures. Lowering the temperature can sometimes improve selectivity by favoring the kinetically preferred product.
-
Embrace the Inversion: Instead of fighting for C4 selectivity, consider if a C2-selective method could work for your synthetic route. The development of catalyst-controlled C2-selective reactions opens up new synthetic pathways that were previously inaccessible.[1]
-
Modify the Nucleophile: The steric bulk of your nucleophile can influence the site of attack. While this is not always predictable, it is a variable that can be explored.[9]
Q4: How can I achieve the "unconventional" C2-selective functionalization?
Achieving C2 selectivity requires overriding the strong electronic preference for C4. This is an active area of research, and success depends heavily on the specific reaction type.
The most well-documented method is the Pd-catalyzed C-S cross-coupling of 2,4-dichloropyrimidine with thiols. Using a specific precatalyst, (η³-tBu-indenyl)PdCl(IPent), allows for selective thiolation at the C2 position under mild conditions (0 °C).[1] This stands in stark contrast to other catalyst systems, like Pd-PEPPSI-IPent, which give high selectivity for the conventional C4 product.[1] The mechanistic rationale is thought to involve a different pathway for oxidative addition, potentially favoring a 12e- Pd(0) species that reacts at the less conventional C2 site.[10]
Caption: Decision workflow for achieving C4 vs. C2 functionalization on 2,4-dichloropyrimidine.
Troubleshooting Guide
Use this table to diagnose and solve common issues during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation or insufficient loading. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Poor quality reagents (e.g., wet solvent, old boronic acid). | 1. Use a fresh catalyst or increase loading (e.g., from 0.5 mol% to 2 mol%). Ensure inert atmosphere. 2. Gradually increase reaction temperature in 10-20 °C increments. Microwave irradiation can be effective.[5] 3. Screen a range of solvents (e.g., Dioxane, Toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). 4. Use freshly distilled/dried solvents and high-purity reagents. |
| Poor C4-Selectivity (Mixture of C2/C4) | 1. Reaction conditions are promoting the competing C2 pathway (e.g., high temperatures). 2. The chosen reaction (e.g., SNAr with a neutral amine) has inherently low selectivity. 3. Steric hindrance near the C4 position from other ring substituents. | 1. Lower the reaction temperature. Screen different palladium ligands; less bulky phosphine ligands often favor C4. 2. Switch to a more selective method, such as a Buchwald-Hartwig amination for C-N bonds, which shows high C4 preference.[1][9] 3. This is substrate-dependent. If possible, a less sterically demanding coupling partner may help. Otherwise, a change in synthetic strategy may be needed. |
| Dehalogenation (Loss of Cl) | 1. Presence of reducing agents or certain additives. 2. Base is too strong or reaction temperature is too high, leading to side reactions. 3. For Suzuki couplings, boronic acid decomposition can lead to proto-deboronation followed by reduction. | 1. Ensure all reagents are pure and free from contaminants. 2. Use a milder base (e.g., K₃PO₄ instead of NaOtBu) or lower the reaction temperature. 3. Use high-quality boronic acid and strictly anaerobic conditions. |
| Catalyst Poisoning in Sonogashira/Thiol Coupling | 1. Sulfur-containing substrates (e.g., thiophenes) can poison the palladium catalyst.[5] 2. The amine base in Sonogashira can coordinate too strongly to the metal center. | 1. Increase catalyst loading or use a more robust catalyst system. A copper-free Sonogashira protocol may be beneficial.[11] 2. Screen different amine bases (e.g., Et₃N, DIPEA). |
Key Experimental Protocols
These protocols provide a starting point for common transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is optimized for high C4 selectivity using standard, accessible catalysts.[5]
-
Reagent Setup: To a dry reaction vessel, add 2,4-dichloropyrimidine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-2.0 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
This method provides excellent C4 selectivity for the synthesis of 4-amino-2-chloropyrimidines.[1][12]
-
Reagent Setup: To a dry reaction vessel, add 2,4-dichloropyrimidine (1.0 eq.), the desired amine (1.1 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2 eq.).
-
Catalyst/Ligand Premixing: In a separate glovebox vial, pre-mix Pd(OAc)₂ (2 mol%) and a suitable ligand such as XPhos or BINAP (4 mol%).
-
Reaction Assembly: Add the catalyst/ligand mixture to the reaction vessel, followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to 80-110 °C. Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Protocol 3: Advanced C2-Selective C-S Coupling (Thiolation)
This state-of-the-art protocol achieves the challenging C2-selective functionalization.[1][7]
-
Reagent Setup: In a glovebox, add 2,4-dichloropyrimidine (1.0 eq.) and sodium tert-butoxide (NaOtBu, 1.2 eq.) to a dry reaction vessel.
-
Catalyst Addition: Add the specialized palladium precatalyst, (η³-tBu-indenyl)PdCl(IPent) (2-5 mol%).
-
Solvent and Nucleophile: Add anhydrous, degassed 1,4-dioxane. Cool the mixture to 0 °C in an ice bath. Slowly add the desired thiol (1.1 eq.).
-
Reaction Execution: Allow the reaction to stir at 0 °C, gradually warming to room temperature if necessary. The reaction is often rapid (<1 hour). Monitor carefully by LC-MS to avoid formation of di-substituted product.
-
Workup: Quench the reaction with water and extract with an organic solvent. Wash, dry, and concentrate as in the previous protocols. Purification is typically done by column chromatography.
Caption: Key steps in a Palladium-catalyzed cross-coupling reaction.
References
- Jackson, O. D. et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
- Neufeldt, S. et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]
- Sandefur, B. et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Gribble, G. W. (1979). Regioselective ortho-Lithiation of Halopyridines.
- Kozlov, D. et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Neufeldt, S. et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Scott, K. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
- Hirota, K. et al. (1986). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.
- CSIR Research Space. (n.d.). Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space. [Link]
- Neufeldt, S. R. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Jackson, O. D. et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
- Hartwig, J. F. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Semantic Scholar. [Link]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Monitoring progress of pyrimidine coupling reactions by TLC or LC-MS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for monitoring the progress of pyrimidine coupling reactions, a cornerstone of modern medicinal chemistry. As Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reaction monitoring, ensuring the integrity and efficiency of your synthetic workflows.
This guide is structured to address the practical challenges encountered in the laboratory, focusing on two primary analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of each method, from quick checks at the bench to detailed quantitative analysis.
Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis
TLC is an indispensable tool for the real-time, qualitative assessment of a reaction's progress. It's rapid, cost-effective, and provides immediate visual feedback on the consumption of starting materials and the formation of products.[1] However, its simplicity can be deceptive. Achieving clean, interpretable results requires a good understanding of the principles at play.
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: How do I select the right solvent system (mobile phase) for my pyrimidine coupling reaction?
A1: The choice of solvent system is critical and depends on the polarity of your substrates and product.[2][3] The goal is to achieve a good separation between the starting material(s) and the product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.[4]
-
Start Simple: Begin with a binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Polarity Adjustment: If your spots are too low on the plate (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent.[4] If the spots run too high (high Rf), the mobile phase is too polar; decrease the proportion of the polar solvent.
-
For Highly Polar Compounds: If your pyrimidine derivatives are very polar and remain at the baseline, consider adding a small amount of methanol or even a few drops of acetic acid or triethylamine to the mobile phase to improve elution. For very polar compounds, systems like 10% Methanol in Dichloromethane can be effective.[5]
| Solvent System Component | Polarity | Common Applications in Pyrimidine Synthesis |
| Hexanes/Ethyl Acetate | Low to Medium | Good starting point for many standard couplings. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar pyrimidines and products. |
| Toluene/Acetone | Medium | Can provide different selectivity compared to ester-based systems. |
| Ethyl Acetate/Methanol/Ammonium Hydroxide | High | For very polar or basic pyrimidine derivatives. |
Q2: My TLC spots are streaking. What's causing this and how can I fix it?
A2: Streaking is a common issue that can obscure the interpretation of your TLC plate.[1] The primary causes include:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent mistake. Spot a more dilute solution of your reaction mixture.[1]
-
Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compounds, leading to poor solubility and streaking. Experiment with different solvent systems.[1]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase, causing them to streak. Adding a small amount of a polar modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.
-
Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.[1]
Q3: I can't see my spots under UV light. What are my options?
A3: Not all compounds are UV-active. Pyrimidines, with their aromatic structure, usually are, but if your starting materials or products lack a suitable chromophore, you will need an alternative visualization method. Common chemical stains are an excellent alternative.[4][6]
-
Iodine Chamber: A simple and often non-destructive method. Place the dried TLC plate in a sealed chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[6]
-
Potassium Permanganate (KMnO4) Stain: This is a versatile stain for compounds that can be oxidized, such as alcohols, amines, and alkenes. It appears as yellow-brown spots on a purple background.[6][7][8]
-
p-Anisaldehyde Stain: A good general-purpose stain that can produce a range of colors for different functional groups upon heating.[7][8]
-
Ninhydrin Stain: Excellent for visualizing primary and secondary amines, which will appear as purple or yellow spots.[7][9]
Troubleshooting Guide for TLC
This workflow will help you systematically address common problems encountered during TLC analysis of pyrimidine coupling reactions.
Caption: A troubleshooting workflow for common TLC issues.
Experimental Protocol: Monitoring a Reaction by TLC
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Spotting:
-
On the starting line, make three small, distinct spots using a capillary tube: your starting material, a "co-spot" (a mixture of starting material and the reaction mixture), and the reaction mixture itself.
-
To obtain a sample from the reaction, a capillary spotter can be carefully inserted into the reaction flask.[10]
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.[10]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line.[1][3] Cover the chamber to ensure a saturated atmosphere.[3]
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or with a chemical stain.[4]
-
Interpretation: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane, and a new product spot is clearly visible.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Confirmation and Purity
LC-MS is a powerful technique that provides both chromatographic separation and mass identification of the components in your reaction mixture. It is invaluable for confirming the molecular weight of your desired product and identifying any byproducts.[1][11]
Frequently Asked Questions (FAQs) for LC-MS Monitoring
Q1: My LC-MS data shows multiple peaks with different m/z values. How do I identify my product?
A1: It is common to see multiple ions corresponding to a single compound in an electrospray ionization (ESI) mass spectrum. These are often adducts, where your molecule has combined with other ions present in the mobile phase or from glassware.
-
Common Adducts: In positive ion mode, look for your expected mass ([M]) plus the mass of common adducts like a proton ([M+H]+), sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[12]
-
Solvent Adducts: Adducts with mobile phase components like acetonitrile ([M+ACN+H]+) can also occur.
-
In-source Fragmentation: The peak corresponding to your expected molecular weight might be weak or absent if the molecule is fragmenting in the ion source. Look for peaks that correspond to logical fragments of your target structure.
| Common Adduct | Mass Added to [M] | Appearance in Spectrum |
| Proton ([M+H]+) | +1.007 | The protonated molecule, often the base peak. |
| Sodium ([M+Na]+) | +22.989 | A peak at M+22.[12] |
| Potassium ([M+K]+) | +38.963 | A peak at M+38.[12] |
| Ammonium ([M+NH4]+) | +18.034 | Common when using ammonium acetate or formate buffers. |
Q2: The peak for my compound of interest is very weak or non-existent, but my TLC shows the reaction worked. What is happening?
A2: This is a classic symptom of ion suppression .[13][14][15] In ESI, co-eluting compounds from your reaction mixture (e.g., residual salts, non-volatile reagents) can compete with your analyte for ionization, leading to a significantly reduced signal.[14][15]
-
Improve Chromatographic Separation: The best way to combat ion suppression is to achieve good chromatographic separation of your analyte from interfering matrix components.[15] Modify your LC gradient to better resolve the peak of interest.
-
Sample Dilution: Diluting your sample can sometimes mitigate ion suppression by reducing the concentration of interfering species.[13]
-
Sample Cleanup: If possible, perform a simple workup or filtration of your reaction aliquot before injection to remove salts and other interferences.
Q3: How can I be sure the peak I'm seeing in the chromatogram is my product?
A3: A combination of retention time and mass-to-charge ratio provides a high degree of confidence.
-
Retention Time: Compare the retention time of the peak in your reaction mixture to a standard of your starting material. The product should have a different retention time.
-
Mass Spectrum: The mass spectrum of the peak should show the expected molecular ion and/or common adducts of your target pyrimidine derivative.[16]
-
Tandem MS (MS/MS): For unambiguous identification, tandem mass spectrometry can be used to fragment the parent ion and compare the resulting fragmentation pattern to the expected fragments of your product's structure.
Troubleshooting Guide for LC-MS
This decision tree outlines a systematic approach to troubleshooting common LC-MS issues in the context of reaction monitoring.
Caption: A troubleshooting workflow for common LC-MS analysis problems.
Experimental Protocol: Preparing a Sample for LC-MS Analysis
-
Sample Preparation:
-
Take a small aliquot (e.g., 5-10 µL) of your reaction mixture.
-
Dilute it significantly with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The solvent should be miscible with your reaction solvent and the LC mobile phase.
-
Vortex the sample to ensure it is thoroughly mixed.
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[1]
-
Analysis:
-
Set up your LC-MS method with an appropriate gradient and mass range. A typical gradient might run from 5% to 95% acetonitrile in water with 0.1% formic acid over several minutes.
-
Inject the filtered sample.
-
-
Data Interpretation:
-
Analyze the total ion chromatogram (TIC) to identify peaks.
-
Examine the mass spectrum for each peak to identify the molecular weights of the components.[16]
-
Compare the results to your starting materials and expected product to determine the extent of the reaction.
-
Conclusion
Effective reaction monitoring is a critical skill for any synthetic chemist. By mastering both the rapid, qualitative insights from TLC and the detailed, confirmatory power of LC-MS, you can make informed decisions at the bench, optimize your reaction conditions, and ultimately accelerate your research and development efforts. This guide provides a framework for troubleshooting and a deeper understanding of these techniques. Remember that every reaction is unique, and a thoughtful, systematic approach to analysis will always yield the most reliable results.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS. HPLC HINTS and TIPS for CHROMATOGRAPHERS.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)].
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
- Unknown. (n.d.). TLC Stains.
- Benchchem. (n.d.). Technical Support Center: Functionalization of the Pyrimidine Core.
- Benchchem. (n.d.). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- Unknown. (n.d.). TLC Stains.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Unknown. (n.d.). TLC stains.
- Unknown. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- PubMed. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Commun Mass Spectrom.
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- SiliCycle. (n.d.). FAQ: Which stains to use for which compounds? And how to prepare the stains?.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide.
- PubMed Central (PMC). (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. National Institutes of Health.
- Unknown. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- DigitalCommons@UNMC. (n.d.). Using LC-MS/MS Metabolomics to Study Cancer Metabolism.
- PubMed Central (PMC). (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. National Institutes of Health.
- Chemistry For Everyone. (2025). How Do You Interpret Data From An LC-MS?. YouTube.
- Chemistry LibreTexts. (2022). 2.3B: Uses of TLC.
- MDPI. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
- ResearchGate. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry.
- Waters Corporation. (2018). Fundamentals of MS (2 of 7) - Adduct Ions. YouTube.
- PubMed. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
- ResearchGate. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. TLC stains [reachdevices.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. silicycle.com [silicycle.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Phosphine Ligands in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their C-N cross-coupling reactions and troubleshoot common issues related to phosphine ligand selection and performance. As a self-validating system, the protocols and advice provided herein are grounded in established mechanistic principles and field-proven applications.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question 1: My reaction shows low or no conversion to the desired aryl amine. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to the catalyst system, specifically the phosphine ligand, or the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivity or Decomposition: The active Pd(0) species is prone to deactivation.
-
Causality: Bulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) catalyst and facilitating the key steps of oxidative addition and reductive elimination.[1][2] If the ligand is not appropriate for the substrate, or if oxygen is present, the catalyst can decompose.
-
Solution:
-
Ligand Choice: For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary.[1][3][4] For sterically demanding substrates, ligands with conformational flexibility like Trineopentylphosphine (TNpP) can be highly effective.[5][6]
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).[7] Degas your solvent thoroughly. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand.
-
Precatalysts: Consider using a palladium precatalyst. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ, leading to more reproducible results.[8]
-
2. Sub-optimal Base or Solvent: The choice of base and solvent is critical and interdependent with the ligand.
-
Causality: The base is required to deprotonate the amine, making it a more effective nucleophile.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but can be problematic for base-sensitive functional groups.[8][10] The solvent must solubilize the reactants and the catalyst complex.
-
Solution:
-
Base Screening: If your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[8][10]
-
Solvent Choice: Toluene and dioxane are common solvents.[11] However, some ligands show improved performance in other solvents. For example, ethereal solvents are often a good choice.[8] Avoid chlorinated solvents and acetonitrile, which can inhibit the reaction.[8]
-
3. Issues with Starting Materials:
-
Causality: The reactivity of the aryl halide follows the general trend Ar-I > Ar-Br > Ar-Cl, although aryl iodides can sometimes inhibit the catalyst.[8] The nature of the amine (primary, secondary, sterically hindered) also significantly impacts the reaction.
-
Solution:
-
Aryl Halide: For unactivated aryl chlorides, specialized, highly active ligands are required.[3] If you are using an aryl iodide and suspect catalyst inhibition, careful selection of the ligand and conditions is necessary.[8][10]
-
Amine: For sterically hindered amines, bulkier ligands are often needed to promote the reaction.[12] For primary amines, ligands like BrettPhos have been specifically designed.[13]
-
Question 2: I'm observing significant formation of a hydrodehalogenated arene side product. Why is this happening and what can I do to minimize it?
Answer:
Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.
-
Causality: This side reaction can occur via a competing pathway to reductive elimination, known as β-hydride elimination.[2][14] This is more prevalent with certain substrates and when the reductive elimination step is slow.
-
Solution:
-
Ligand Modification: The choice of phosphine ligand is the most critical factor in controlling this side reaction. Bulky, electron-rich ligands dramatically accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[2][15] The development of biaryl phosphine ligands was a major breakthrough in minimizing this issue.[16][17]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway. However, this may also slow down the desired reaction, so a careful balance is needed.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general, yet crucial, questions regarding the practical application of phosphine ligands in Buchwald-Hartwig aminations.
What are the key properties to look for in a phosphine ligand for a successful Buchwald-Hartwig reaction?
The most effective phosphine ligands for Buchwald-Hartwig amination generally share two key characteristics: they are electron-rich and sterically bulky .[1][2][12]
-
Electron-richness: This property increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Steric bulk: Large, bulky ligands favor the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2] This steric hindrance also accelerates the final reductive elimination step to form the C-N bond and regenerate the catalyst.[1][15]
How do I choose the right phosphine ligand for my specific substrates?
Ligand selection is highly dependent on the nature of your aryl halide and amine coupling partners. Here is a general decision-making framework:
Caption: A decision tree for initial phosphine ligand selection.
What is the mechanistic role of the phosphine ligand in the Buchwald-Hartwig catalytic cycle?
The phosphine ligand plays a crucial role in several steps of the catalytic cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Stabilization of the Active Catalyst: The phosphine ligand (L) stabilizes the active Pd(0) species.
-
Oxidative Addition: The electron-donating nature of the phosphine ligand facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) complex.[1][18]
-
Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, where the C-N bond is formed and the Pd(0) catalyst is regenerated.[1][2][18] This is often the rate-limiting step, and accelerating it is crucial for high reaction efficiency.
Can I use the same ligand for both primary and secondary amines?
While some ligands are versatile, optimal results are often achieved with ligands tailored for the specific amine class. For example, ligands like RuPhos have been developed for secondary amines, while BrettPhos is particularly effective for primary amines.[13] Using a ligand designed for primary amines with a secondary amine might lead to lower yields due to steric clashes.
Section 3: Data & Protocols
Ligand Performance Comparison
The choice of ligand can dramatically impact the yield, especially with challenging substrates like unactivated aryl chlorides.
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 6 | 2-Chlorotoluene | Xantphos | <5 |
| Data sourced from Dalton Transactions, 2018, 47, 8690-8696, as presented in a comparative guide.[3] |
This data clearly shows the superiority of a modern, specialized biaryl phosphine ligand (NIXANTPHOS) over a more traditional bidentate ligand (Xantphos) for the amination of unactivated aryl chlorides.[3]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for a typical reaction setup. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Oven-dried Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Procedure:
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).[7]
-
Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (repeat three times) to ensure all oxygen is removed.[7][14]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[8][19]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method (e.g., column chromatography).
References
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 4779–4783. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 78(10), 4779-83. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
- Millennium CA. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Wikipedia. (2023, June 30).
- Nolan, S. P., & Organ, M. G. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Angewandte Chemie International Edition, 50(13), 2936-2938. [Link]
- Wikipedia. (n.d.).
- Epistemeo. (2012, April 6).
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
- Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- American Chemical Society. (n.d.).
- Chemistry LibreTexts. (2023, June 30).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Singleton, D. A., & Zhang, X. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Angewandte Chemie International Edition, 50(41), 9773–9776. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Solvent-Free Arylamination Reactions
Welcome to the technical support center for solvent-free arylamination reactions. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of forming carbon-nitrogen (C-N) bonds without the use of traditional organic solvents. As the field moves towards greener and more sustainable chemical practices, solvent-free protocols have become increasingly important.[1][2][3] However, these methods present a unique set of challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and problems encountered when performing solvent-free arylamination reactions.
Q1: My solvent-free reaction is sluggish or not proceeding at all. What are the first things I should check?
A1: When a solvent-free reaction fails, it's crucial to systematically evaluate the fundamental components of your setup. Here’s a checklist of initial troubleshooting steps:
-
Catalyst System:
-
Palladium Precatalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For solvent-free conditions, bulky, electron-rich ligands like RuPhos, XPhos, or N-heterocyclic carbenes (NHCs) are often effective as they promote the formation of the active monoligated palladium species.[4][5] Ensure your chosen ligand is appropriate for the specific substrates you are using.
-
Catalyst Activity: Catalyst deactivation can be a significant issue.[6] Ensure your palladium precatalyst and ligand are fresh and have been stored under appropriate inert conditions. Consider using a pre-formed catalyst to ensure consistent generation of the active Pd(0) species.
-
-
Base Selection and Physical Form:
-
Base Strength: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[7] However, the choice of base can be substrate-dependent. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, though this may require higher temperatures.[8]
-
Particle Size and Mixing: In the absence of a solvent, the physical properties of solid reagents are paramount.[7] A fine powder will have a larger surface area for reaction. Grinding the base before use can significantly improve reaction rates.[8] Inadequate mixing can lead to localized "hot spots" or areas of low reactivity.
-
-
Reaction Temperature:
-
Solvent-free reactions often require elevated temperatures to facilitate the melting of reagents and ensure adequate mixing. However, excessive heat can lead to catalyst decomposition or side reactions. Carefully optimize the temperature for your specific substrate pair.
-
-
Atmosphere Control:
-
While some protocols have been developed to be air-tolerant, many palladium-catalyzed reactions are sensitive to oxygen, which can deactivate the catalyst.[4][9] Unless using a specifically designed air-stable catalyst system, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
A2: Byproduct formation in Buchwald-Hartwig type reactions often points to specific competing reaction pathways. Here are some common culprits and their solutions:
-
Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It can be caused by β-hydride elimination from the palladium-amido complex, which is a known side reaction.[5]
-
Solution: The choice of ligand is crucial here. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[5]
-
-
Homocoupling of Aryl Halides: This results in the formation of a biaryl species. It can be promoted by high temperatures and certain catalyst systems.
-
Solution: Lowering the reaction temperature or screening different palladium ligands can help to minimize this side reaction.
-
-
Double Arylation of Primary Amines: If you are using a primary amine, you may see the formation of a diarylamine byproduct.
-
Solution: This can often be controlled by adjusting the stoichiometry of your reactants. Using a slight excess of the primary amine can favor the formation of the monoarylated product. Additionally, some catalyst systems show high selectivity for monoarylation.[10]
-
Q3: My product is difficult to isolate and purify from the reaction mixture. What strategies can I employ?
A3: Purification is a common challenge in solvent-free reactions due to the high concentration of reagents and the absence of a solvent to aid in initial separation.[11]
-
Initial Workup:
-
Solvent Extraction: After the reaction is complete, the first step is typically to dissolve the reaction mixture in a suitable organic solvent. The choice of solvent will depend on the polarity of your product.
-
Aqueous Wash: Washing with water or a mild aqueous acid/base solution can help to remove the inorganic base and other water-soluble impurities. Be cautious if your product is acid or base sensitive.[12]
-
-
Chromatography:
-
Column Chromatography: This is the most common method for purifying the final product. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.
-
Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification technique. This may require screening a variety of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
II. Troubleshooting Guides
This section provides more detailed guidance on specific, complex issues that may arise during your experiments.
Guide 1: Overcoming Poor Reactivity with Sterically Hindered Substrates
Steric hindrance on either the aryl halide or the amine can significantly slow down or even prevent the reaction.[13][14][15][16][17]
Symptoms:
-
Low or no conversion, even at elevated temperatures and prolonged reaction times.
-
The reaction stalls after a small amount of product formation.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Ligand | The ligand may not be bulky enough to promote the necessary steric crowding around the palladium center, which facilitates reductive elimination.[5] | Switch to a more sterically demanding ligand. For example, if you are using a biarylphosphine ligand, consider one with larger substituents on the phosphine or the biaryl backbone. |
| Inadequate Mixing | For solid or highly viscous liquid reactants, poor mixing can prevent the catalyst from accessing the substrates. | Consider using a ball mill for mechanochemical activation.[2] This can dramatically improve the reaction of solid substrates. If using conventional heating, ensure vigorous stirring. |
| Insufficient Thermal Energy | The reaction may require a higher temperature to overcome the activation energy barrier imposed by the sterically hindered substrates. | Gradually increase the reaction temperature, while monitoring for any signs of decomposition. Be aware that higher temperatures can also lead to side reactions. |
Experimental Protocol: Ball-Milling for Sterically Hindered Substrates
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv) to a milling jar containing milling balls.
-
Milling: Seal the milling jar and place it in a ball mill. Mill the reaction mixture at the appropriate frequency and for the required time (this will need to be optimized for your specific reaction).
-
Workup: After milling, dissolve the solid mixture in a suitable organic solvent and proceed with standard aqueous workup and purification.
Guide 2: Managing Exothermic Reactions and Ensuring Safety
Solvent-free reactions can be prone to rapid and significant heat release (exotherms), which can pose a safety risk and lead to side reactions or product decomposition.[11][18][19][20][21]
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Charring or decomposition of the reaction mixture.
-
Inconsistent results between batches.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Reaction Rate | The intrinsic rate of the reaction is very fast, leading to a rapid release of heat. | Slow Addition: If one of the reactants is a liquid, it can be added slowly to the reaction mixture to control the rate of heat generation. Heat Sink: For larger-scale reactions, consider adding an inert, high-boiling point solid as a heat sink. |
| Inadequate Heat Dissipation | The reaction vessel is not able to dissipate the generated heat effectively. | Cooling Bath: Use an oil bath or a similar setup to carefully control the temperature of the reaction vessel. For highly exothermic reactions, a cooling bath (e.g., water or ice) may be necessary during the initial phase. |
| Localized Hot Spots | Poor mixing can lead to localized areas of high reactivity and temperature. | Ensure efficient and continuous stirring throughout the reaction. For very viscous mixtures, mechanical stirring is recommended over magnetic stirring. |
Workflow for Managing Exotherms
Caption: Simplified Buchwald-Hartwig catalytic cycle and common deactivation pathways.
IV. References
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2010). ChemInform, 41(32). [Link]
-
Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. (2019). Journal of the American Chemical Society, 141(15), 6147-6153. [Link]
-
Mechanometallaphotoredox Catalysis: Utilizing Increased Throughput Mechanochemistry to Develop Solvent-Minimized Aryl Amination and C(sp2)-C(sp3) Cross-Coupling Reactions with Increased Tolerance to Aerobic Conditions. (2022). Journal of the American Chemical Society, 144(22), 9868-9880. [Link]
-
Solvent-free Buchwald–Hartwig amination with low palladium loadings. (2013). Tetrahedron Letters, 54(33), 4471-4474. [Link]
-
Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. (2018). Organic Letters, 20(21), 6896-6900. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13197-13203. [Link]
-
Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2020). Journal of the American Chemical Society, 142(48), 20464-20473. [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
-
Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. (2019). ChemPhysChem, 20(18), 2360-2366. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (n.d.). Patsnap Eureka. [Link]
-
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). ChemPhysChem, 20(18), 2360-2366. [Link]
-
Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2020). Journal of the American Chemical Society, 142(48), 20464-20473. [Link]
-
Solvent-less Reactions. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines. (2009). Tetrahedron, 65(31), 6075-6080. [Link]
-
Substrate scope of the protecting‐group‐free C−N coupling reaction of halocarbazoles, haloindoles, haloanilines, and halophenols. (2015). Angewandte Chemie International Edition, 54(40), 11889-11892. [Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2020). Journal of the American Chemical Society, 142(48), 20464-20473. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2421-2428. [Link]
-
Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. (2020). ChemRxiv. [Link]
-
Substrate Scope study of C−N coupling products. (2019). ChemistrySelect, 4(27), 7959-7963. [Link]
-
A thermodynamic investigation of solvent-free reactions. (2002). Green Chemistry, 4(5), 454-457. [Link]
-
Substrate scope of sp³ C–N coupling reactions. (2019). Nature Communications, 10(1), 1-9. [Link]
-
Overcoming Steric Hindrance in Aryl‐Aryl Homocoupling via On‐Surface Copolymerization. (2019). ChemPhysChem, 20(18), 2360-2366. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). Polymers, 14(3), 481. [Link]
-
Catalyst-Free C–N Coupling under Ambient Conditions via High-Throughput Microdroplet Reactions. (2020). Angewandte Chemie International Edition, 59(23), 8963-8968. [Link]
-
A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. (2021). Journal of Materials Chemistry C, 9(36), 12281-12289. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. [Link]
-
Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2021). Scientific Reports, 11(1), 1-9. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chemical Reviews, 119(20), 11059-11149. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2007). Advanced Synthesis & Catalysis, 349(1-2), 27-48. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Catalysis Science & Technology, 11(20), 6757-6766. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Journal of Pharmaceutical Analysis, 13(6), 577-587. [Link]
-
Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. (2000). Chemical Communications, (13), 1141-1142. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent-less Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. How To [chem.rochester.edu]
- 13. Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization [archive.materialscloud.org]
- 14. Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Catalyst Poisoning in Pyrimidine Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrimidine derivatives. Catalyst poisoning, particularly of palladium-based systems, is a frequent and frustrating challenge that can lead to failed reactions, low yields, and project delays. This document provides in-depth, field-proven insights and troubleshooting protocols to help you diagnose, prevent, and remedy catalyst poisoning in your experiments.
Section 1: Frequently Asked Questions - Understanding Catalyst Poisoning
This section addresses the fundamental principles of catalyst poisoning in the context of pyrimidine synthesis.
Q1: What is catalyst poisoning and why is it a major issue in pyrimidine synthesis?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a substance that is not a reactant or product in the intended chemical reaction.[1][2] In pyrimidine synthesis, particularly in widely-used palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira), the catalyst is a high-value component that operates in a sensitive catalytic cycle.[3] A "poison" is a chemical species that binds strongly to the palladium center, often irreversibly, rendering it unable to participate in the reaction.[1][4] This leads to a dramatic drop in reaction rate, low conversion, or complete reaction failure. The issue is compounded because even trace amounts of a poison (ppm levels) can deactivate a significant portion of the catalyst, making it a common source of unexpected and difficult-to-diagnose reaction failures.[5]
Q2: What are the most common catalyst poisons encountered in these reactions?
A2: The poisons most frequently encountered are sulfur and nitrogen-containing compounds.
-
Sulfur Compounds: Elemental sulfur and various organic sulfur compounds (thiols, sulfides, thiophenes) are potent poisons for palladium catalysts.[2][6][7] Their presence, even in trace amounts, can completely halt a reaction.[8]
-
Nitrogen Heterocycles: While the pyrimidine ring itself is a nitrogen heterocycle, its coordination to the catalyst is a known deactivation pathway.[8] Other nitrogen-containing heterocycles, such as pyridine and quinoline, which may be present as impurities or used in other synthetic steps, are also common poisons.[1][2]
-
Other Culprits: A range of other species can also act as poisons, including halides, cyanides, phosphites, and carbon monoxide.[1] Additionally, failure to maintain an inert atmosphere can lead to the presence of oxygen, which can cause catalyst decomposition and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[8][9]
Q3: How do these poisons actually "kill" the catalyst?
A3: Poisoning occurs through the strong chemical adsorption of the poison onto the catalyst's active sites.[1] The mechanism depends on the poison:
-
Sulfur: Sulfur's lone pair electrons form a very strong, often irreversible, bond with the palladium metal center. This interaction is so strong that it blocks the site, preventing the reactant molecules from accessing the catalyst to complete the catalytic cycle.[7]
-
Nitrogen Compounds: The nitrogen atoms in heterocycles possess lone pairs of electrons that can coordinate strongly to the palladium(II) center, a key intermediate in many cross-coupling catalytic cycles.[8][10] This coordination can stabilize the palladium complex in an inactive state, effectively removing it from the reaction pathway.
The diagram below illustrates the fundamental difference between a healthy catalytic cycle and one that has been interrupted by a poison.
Caption: The catalytic cycle (left) vs. catalyst poisoning (right).
Section 2: Troubleshooting Guide - "My Reaction Isn't Working!"
This section is formatted as a decision-making guide for when you encounter common failures in pyrimidine synthesis.
Q4: My reaction has stalled or is giving a very low yield. How do I know if catalyst poisoning is the cause?
A4: While several factors can cause low yield (suboptimal temperature, poor reagent solubility, wrong base), catalyst poisoning has some tell-tale signs.[9] A classic indicator is a reaction that starts but then stops completely after a small amount of product has formed. This suggests the catalyst was initially active but was consumed by a poison present in one of the reagents.
Use the following workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Q5: I suspect my aryl halide starting material is contaminated with sulfur. How did it get there and how can I remove it?
A5: Sulfur contamination is a common but often overlooked problem, frequently introduced during the synthesis of the starting materials themselves.[6] For instance, using thionyl chloride (SOCl₂) for halogenation reactions is a known route for introducing elemental sulfur impurities into the final product.[6]
To remove sulfur:
-
Physical Methods: If elemental sulfur is visible as fine yellow particles, simple filtration may be insufficient as it can be partially soluble in organic solvents.[11] Recrystallization from a solvent in which sulfur has low solubility can be effective.
-
Chemical Scavenging: Before using the starting material, you can treat a solution of it with a sulfur scavenger. Common methods include stirring the solution over activated carbon, which has a high surface area for adsorbing sulfur compounds, or using specific chemical treatments.[12]
Q6: The nitrogen atoms on my pyrimidine substrate seem to be deactivating the catalyst. What can I do to overcome this?
A6: This is a classic case of substrate-inhibited reactivity. The pyrimidine nitrogens compete with the desired reactants for coordination to the palladium center.[8] There are several advanced strategies to mitigate this:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald ligands) can often accelerate the desired catalytic steps (oxidative addition and reductive elimination) to outcompete the rate of catalyst deactivation by the substrate.[13]
-
Catalyst Precursor: Sometimes, the choice of palladium precursor can influence the outcome. Comparing a Pd(II) source like Pd(OAc)₂ with a Pd(0) source like Pd₂(dba)₃ might reveal a difference in susceptibility to this type of poisoning.
-
Protecting Groups: In some cases, it may be possible to temporarily protect the nitrogen atoms of the pyrimidine ring, although this adds extra steps to the synthesis.
Section 3: Prevention Protocols & Data
Proactive prevention is far more effective than reactive troubleshooting. This section provides actionable protocols and comparative data.
Protocol 1: Rigorous Solvent and Reaction Degassing
Oxygen is detrimental to many palladium catalysts, especially Pd(0) species, leading to their decomposition.[9] This protocol ensures the removal of dissolved oxygen.
Methodology:
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add all solid reagents (aryl halide, coupling partner, base, catalyst, ligand).
-
Inert Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum/inert gas manifold, gently evacuate the flask until the pressure stabilizes.
-
Backfill: Backfill the flask with a high-purity inert gas (Argon or Nitrogen).
-
Repeat: Repeat the evacuate-backfill cycle a total of 3-5 times to ensure all atmospheric oxygen is removed.
-
Solvent Addition: Add your anhydrous, degassed solvent via syringe.
-
Sparging (Final Polish): For maximum effect, bubble the inert gas through the stirred reaction mixture via a long needle for 10-15 minutes.[9] Maintain a positive pressure of inert gas throughout the reaction by connecting the flask to a gas bubbler or balloon.
Protocol 2: Pre-treatment of Reagents to Remove Sulfur Impurities
This protocol describes a general method for removing trace sulfur compounds from a solid starting material.
Methodology:
-
Dissolution: Dissolve the potentially contaminated starting material in a suitable organic solvent (e.g., toluene, THF).
-
Adsorption: Add 10-15 wt% of high-purity activated carbon to the solution.[12]
-
Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. The activated carbon will adsorb the sulfur impurities.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the Celite® pad with fresh solvent to ensure complete recovery of your starting material.
-
Concentration: Remove the solvent under reduced pressure to yield the purified starting material, which can then be used in your reaction.
Data Table: Common Poisons and Mitigation Strategies
The following table summarizes common catalyst poisons, their likely sources, and recommended actions.
| Poison Class | Specific Examples | Common Sources | Prevention & Mitigation Strategy |
| Sulfur | Elemental Sulfur (S₈), Thiols, Thiophenes, Sulfides | Reagents from syntheses using SOCl₂ or other sulfur reagents[6]; Contaminated solvents; Thiophene-containing starting materials. | Purify reagents via recrystallization or activated carbon treatment[12]; Use "sulfur-free" synthetic routes[6]; Employ sulfur-resistant catalyst supports like zirconia.[14][15] |
| Nitrogen | Pyrimidine Substrate, Pyridine, Quinoline, Nitriles | The reactant itself[8]; Impurities from previous steps; Solvents like acetonitrile. | Use bulky, electron-rich phosphine ligands (Buchwald-type)[13]; Screen different catalyst precursors; Increase catalyst loading as a last resort. |
| Oxygen | Atmospheric O₂ | Incomplete degassing of the reaction vessel and solvents. | Rigorous degassing via freeze-pump-thaw or multiple evacuate-backfill cycles; Maintain a positive pressure of inert gas (Ar/N₂).[8][9] |
| Water | Non-anhydrous solvents or reagents; Humid atmosphere. | Use of non-dried glassware or reagents; Solvents from a previously opened bottle. | Use freshly distilled/anhydrous solvents; Dry reagents in a vacuum oven; Assemble reaction under inert gas. Promotes protodeboronation in Suzuki reactions.[9] |
Section 4: Catalyst Regeneration
Q7: I've confirmed my catalyst has been poisoned. Is it possible to regenerate and reuse it?
A7: In some industrial settings and specific academic cases, catalyst regeneration is feasible, though it can be challenging for bench-scale synthesis. The method depends heavily on the nature of the poison.
-
For Sulfur Poisoning: Regeneration often requires harsh conditions. Thermal treatment at high temperatures (e.g., >650 °C) can sometimes decompose the metal sulfides, but this can also lead to catalyst sintering (particle growth), reducing its activity.[16][17] Chemical treatments, such as oxidation with permanganate followed by reduction, have been shown to reactivate sulfide-poisoned palladium catalysts, but this is a complex, multi-step process.[18]
-
For Nitrogen Poisoning: If the poisoning is due to reversible coordination of nitrogen compounds, it may be possible to wash the catalyst. For instance, palladium catalysts poisoned by nitrogen impurities in hydrogenation reactions have been reactivated by washing with aqueous solutions of bases or salts like sodium bicarbonate.[5]
For most lab-scale cross-coupling reactions using homogeneous catalysts, attempting to regenerate a poisoned catalyst is often less practical and more time-consuming than starting the reaction over with purified reagents and a fresh batch of catalyst.
References
- von Rohr, P. R., et al. (2008). Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. Environmental Science & Technology, 42(15), 5734-9. [Link]
- Hoyos, L. J., et al. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2. Journal of the Chemical Society, Faraday Transactions, 88, 55-60. [Link]
- DCL Inc. (2004).
- Li, J., et al. (2019). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
- Hoyos, L. J., et al. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87, 3085-3090. [Link]
- Bond, G. C. (1976). Method for reactivating palladium catalysts.
- Chemistry Stack Exchange. (2014).
- Wikipedia. (n.d.).
- Medaad Adsorption Chemicals. (n.d.). Sulfur Removal Adsorbent. [Link]
- Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support.
- Chemistry For Everyone. (2023).
- Ye, W., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 18(12), 1648-1652. [Link]
- Reddit. (2023). How to separate sulfur from the product?. r/OrganicChemistry. [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
- chemeurope.com. (n.d.).
- U.S. Patent. (1999). Method for the removal of organic sulfur from carbonaceous materials.
- Zannikos, F. E., et al. (1995). Desulfurization of petroleum fractions by oxidation and solvent extraction. Fuel Processing Technology, 42(1), 35-45. [Link]
- Singh, U. P., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- The Open Biotechnology Journal. (2021).
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of condensed N-heterocycles by transition-metal-catalyzed reactions. Chemical Society Reviews, 36(7), 1095-1108. [Link]
- Sustainability Directory. (n.d.). Organic Sulfur Compounds. [Link]
- Catellani, M., et al. (1996). Palladium-Catalyzed Synthesis of Pyrimidines. Tetrahedron, 52(42), 13255-13264. [Link]
- Schnürch, M., et al. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Topics in Heterocyclic Chemistry, 36, 1-59. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. medaad.com [medaad.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dcl-inc.com [dcl-inc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Pyrimidine Landscape: A Comparative Guide to 5-Bromo-2-methoxy-4-methylpyrimidine and Other Key Building Blocks
Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and a vast array of biologically active molecules.[1][2][3][4] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, effectively mimicking the purine and pyrimidine bases of DNA and RNA.[5] This inherent bio-isosterism makes substituted pyrimidines a privileged scaffold in the design of kinase inhibitors, antiviral agents, and other targeted therapies.[5] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the quest for novel therapeutics, making the choice of the initial building block a decision of paramount importance. This guide provides an in-depth, objective comparison of 5-Bromo-2-methoxy-4-methylpyrimidine with other commonly employed pyrimidine building blocks, supported by experimental data and established reactivity principles to empower researchers in their synthetic design.
Focus Molecule: this compound - A Profile
This compound is a versatile building block that offers a unique combination of substituents, each influencing its reactivity in a predictable manner. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position and the methyl group at the 4-position are electron-donating groups that can modulate the electronic properties of the pyrimidine ring, thereby influencing its reactivity and the physicochemical properties of its derivatives.
The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of complex, multi-substituted pyrimidines. Its utility is particularly evident in the construction of libraries of compounds for structure-activity relationship (SAR) studies.[6]
Comparative Analysis of Pyrimidine Building Blocks in Key Cross-Coupling Reactions
The utility of a pyrimidine building block is largely defined by its performance in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the expected reactivity of this compound with other common pyrimidine building blocks in three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
General Principles of Reactivity
Before delving into specific examples, it is crucial to understand the general principles governing the reactivity of halopyrimidines in cross-coupling reactions. Two primary factors are at play:
-
The Nature of the Halogen: The reactivity of the carbon-halogen bond follows the order: I > Br > Cl > F.[7] This trend is inversely proportional to the bond dissociation energy, with the C-I bond being the weakest and thus the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[7]
-
The Position of the Halogen: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The generally accepted order of reactivity is C4(6) > C2 > C5.[7] The C4 and C6 positions are the most electron-deficient, followed by the C2 position, making them more prone to oxidative addition. The C5 position is the least reactive towards this step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures.[8] The performance of various pyrimidine building blocks in this reaction is summarized in the table below.
| Pyrimidine Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference (for analogous systems) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Est. 80-90 | [9] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [10] |
| 5-Bromo-2,4-dimethoxypyrimidine | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Est. 85-95 | [11] |
| 2,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Selective at C5, good yield | [12] |
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a workhorse catalyst for Suzuki couplings of bromo-heterocycles.[9] For less reactive chloro-pyrimidines or for achieving higher turnovers, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may be necessary.[13][14]
-
Base: A base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice as it is a strong, non-nucleophilic base that minimizes side reactions.[14]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.[14]
Diagram of Suzuki-Miyaura Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[15] The reactivity of the C-Br bond at the 5-position of this compound is expected to be favorable for this transformation.
| Pyrimidine Building Block | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference (for analogous systems) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Est. >90 | [15][16] |
| 5-Bromo-2-chloropyrimidine | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~85 | [16] |
| 5-Bromo-2,4-dimethoxypyrimidine | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Est. 85-95 | [17] |
| 2-Amino-5-bromo-4-methylpyridine | Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | High | [18] |
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BINAP are often necessary to facilitate both the oxidative addition and the reductive elimination steps.[15][16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine and form the active palladium-amido complex.[15][16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.[15][16]
Diagram of Buchwald-Hartwig Amination Experimental Workflow:
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[19] This reaction is valuable for introducing alkynyl groups, which can serve as handles for further transformations or as key pharmacophores.
| Pyrimidine Building Block | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference (for analogous systems) |
| This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 50 | Est. 80-90 | [19][20] |
| 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 92 | [19] |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT - 50 | Selective at C5, good yield | [20] |
| 5-Bromo-1,3-dimethyluracil | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 70-90 | [21] |
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and regenerate the active catalyst.[19]
-
Solvent: Polar aprotic solvents like DMF or THF are commonly used for this reaction.[19]
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions discussed. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the pyrimidine building block (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and NaOtBu (1.4 equiv.) to a dry Schlenk tube.
-
Add the pyrimidine building block (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a reaction flask, add the pyrimidine building block (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Flush the flask with an inert gas.
-
Add degassed DMF and Et₃N (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the desired temperature (RT to 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. Its predictable reactivity, governed by the interplay of its bromo, methoxy, and methyl substituents, allows for strategic and selective functionalization of the pyrimidine core. While direct head-to-head comparative data with other pyrimidine building blocks is not always available, a thorough understanding of the fundamental principles of cross-coupling chemistry enables researchers to make informed decisions.
The choice of the optimal pyrimidine building block will ultimately be dictated by the specific synthetic strategy, the desired substitution pattern, and the overall goals of the research program. By leveraging the information and protocols presented in this guide, researchers, scientists, and drug development professionals can more effectively navigate the complex landscape of pyrimidine chemistry and accelerate the discovery of novel therapeutic agents.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL not available)
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL not available)
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL not available)
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL not available)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes - NIH. (URL not available)
- Marketed drugs containing the pyrimidine scaffold.
- Chemical structures of commercially available drugs containing a pyrimidine ring.
- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discover - Benchchem. (URL not available)
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - NIH. (URL not available)
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery - Benchchem. (URL not available)
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL not available)
- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). [Link]
- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. (URL not available)
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Building Blocks in Custom Synthesis for Drug Discovery - BOC Sciences. (URL not available)
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. (URL not available)
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchG
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL not available)
- A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (URL not available)
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. (URL not available)
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (URL not available)
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine - Benchchem. (URL not available)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL not available)
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017). [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University Gradu
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL not available)
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem. (URL not available)
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL not available)
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. (URL not available)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL not available)
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Materials Science - Benchchem. (URL not available)
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. (2021). [Link]
- (PDF)
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL not available)
- Scheme 3: Scope and isolated yields of the synthesis of 5. Reaction...
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI. (URL not available)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 5-Bromo vs. 2-Chloro Positions in Pyrimidines for Drug Discovery and Organic Synthesis
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1][2] Its prevalence in approved drugs highlights its importance.[1] The strategic functionalization of pyrimidine rings is crucial for modulating biological activity, and dihalogenated pyrimidines, such as 5-bromo-2-chloropyrimidine, offer a versatile platform for molecular elaboration.[3][4] This guide provides an in-depth comparison of the reactivity of the 5-bromo and 2-chloro positions in pyrimidines, supported by experimental data, to enable rational design and synthesis of novel chemical entities.
The differential reactivity of the halogens at the C2 and C5 positions is governed by the electronic nature of the pyrimidine ring and the specific reaction conditions employed.[5][6] This allows for selective and sequential functionalization, a key strategy in building molecular complexity.[3]
Understanding the Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1][6] This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (C2, C4, and C6).[7][8] Consequently, halogens at these positions are activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.[4][6]
The C5 position, being meta to both nitrogen atoms, is less electron-deficient compared to the C2 and C4/C6 positions. This electronic distinction is the fundamental reason for the differential reactivity observed between the 2-chloro and 5-bromo substituents.
Comparative Reactivity in Key Transformations
The choice of reaction type dictates which position on the 5-bromo-2-chloropyrimidine scaffold will be more reactive. Generally, the 2-chloro position is more susceptible to nucleophilic aromatic substitution, while the 5-bromo position is favored in palladium-catalyzed cross-coupling reactions.[3]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, forming a high-energy anionic intermediate (Meisenheimer complex).[8] The stability of this intermediate is paramount. For pyrimidines, nucleophilic attack is favored at the C2 and C4/C6 positions because the resulting negative charge can be delocalized onto the electronegative nitrogen atoms, which is a stabilizing effect.[8][9]
For 5-bromo-2-chloropyrimidine, nucleophilic attack preferentially occurs at the C2 position.[5] The electron-withdrawing nature of the two ring nitrogens makes the C2 carbon highly electrophilic and stabilizes the subsequent Meisenheimer intermediate.[5]
Typical SNAr Reaction:
Caption: Selective cross-coupling reactions at the C5-bromo position.
Summary of Reactivity and Selectivity
The following table summarizes the comparative reactivity of the 5-bromo and 2-chloro positions in pyrimidines under different reaction conditions.
| Reaction Type | More Reactive Position | Less Reactive Position | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro | 5-Bromo | The C2 position is more electron-deficient due to its proximity to both ring nitrogens, which stabilizes the Meisenheimer intermediate. [5][8][9] |
| Suzuki-Miyaura Coupling | 5-Bromo | 2-Chloro | The C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. [4][5][6] |
| Buchwald-Hartwig Amination | 5-Bromo | 2-Chloro | Similar to Suzuki coupling, the reactivity is governed by the ease of oxidative addition (C-Br > C-Cl). [3][10] |
| Sonogashira Coupling | 5-Bromo | 2-Chloro | The C-Br bond's higher reactivity towards palladium catalysts dictates the selectivity. [3][6] |
Experimental Protocols
To provide practical guidance, the following are generalized, step-by-step protocols for the selective functionalization of 5-bromo-2-chloropyrimidine.
Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the reaction of 5-bromo-2-chloropyrimidine with an amine nucleophile.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Amine nucleophile (1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or EtOH)
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 equiv) in a suitable solvent, add the amine nucleophile (1.1-1.5 equiv) and a base (2.0 equiv). [5]2. Stir the reaction mixture at room temperature or heat as necessary (e.g., to 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. [3]3. Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-bromopyrimidine.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol outlines the coupling of 5-bromo-2-chloropyrimidine with an arylboronic acid.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv). [3][6]2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). [4][6]3. Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-chloro-5-arylpyrimidine.
Conclusion
The distinct electronic properties of the C2 and C5 positions on the pyrimidine ring allow for predictable and selective functionalization of 5-bromo-2-chloropyrimidine. The C2-chloro position is the primary site for nucleophilic aromatic substitution, while the C5-bromo position is preferentially targeted in palladium-catalyzed cross-coupling reactions. This orthogonal reactivity provides a powerful strategy for the synthesis of diverse and complex pyrimidine derivatives, which are invaluable in the pursuit of novel therapeutics and other advanced materials. By understanding the principles outlined in this guide, researchers can make informed decisions in their synthetic design to efficiently access a wide range of functionalized pyrimidines.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health.
- Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
- Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
- AN ANALYTICAL RESEARCH ON THE ELECTRONIC SPECTRA OF PYRIMIDINES: SECOND ORDER EFFECTS. ijierm.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central.
- 5-Bromo-2-chloropyrimidine. PubChem.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Pyrimidines.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
- 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Pyrimidine Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to a plethora of derivatives with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the efficacy of various pyrimidine derivatives in key biological assays, supported by experimental data and mechanistic insights to inform and guide future drug discovery efforts.
The Enduring Promise of the Pyrimidine Core in Drug Discovery
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] This inherent biocompatibility, coupled with the vast possibilities for chemical modification, has made pyrimidine derivatives a fertile ground for the development of novel therapeutics.[4][5] These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][6][7] This guide will delve into a comparative analysis of their performance in these key therapeutic areas.
Anticancer Efficacy: Targeting the Engines of Malignancy
Pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival.[8]
Mechanism of Action: Inhibition of Key Signaling Pathways
A significant number of pyrimidine-based anticancer drugs function as ATP-competitive inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[8][9][10] Dysregulation of these kinases is a hallmark of many cancers. By blocking the ATP-binding site, these derivatives prevent the phosphorylation of downstream substrates, thereby arresting the signaling cascades that drive tumor growth.[8] Another important mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides necessary for DNA replication.[1][2]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.
Comparative Efficacy of Pyrimidine Derivatives in Anticancer Assays
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of anticancer compounds. The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, as determined by the MTT assay.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 11 | PC-3 (Prostate) | 0.099 (EGFRWT), 0.123 (EGFRT790M) | Doxorubicin | - | [11] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | MDA-MB-468 (Breast) | 0.034 (EGFR) | - | - | [12] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | - | - | [13] |
| Fused Pyrimidine | Hybrid 3a | HCT-116 (Colon) | 5.66 | Doxorubicin | 3.30 | [14] |
| Aminopyrimidine | Compound 13f | A549 (Lung) | More potent than Sunitinib | Sunitinib | - | [14] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Direct comparison should be made with caution.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
Workflow of a typical MTT cytotoxicity assay:
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.[4]
Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area.[18][19]
Mechanism of Action: Targeting Essential Bacterial Enzymes
A key target for pyrimidine-based antimicrobials is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.[1][20][21] By inhibiting bacterial DHFR, these compounds disrupt critical metabolic pathways, leading to bacterial cell death. The selectivity for bacterial over human DHFR is a crucial aspect of their therapeutic potential.[20]
Comparative Efficacy of Pyrimidine Derivatives in Antimicrobial Assays
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial efficacy.
| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Tetrahydroimidazo[1,2-a]pyrimidine | Compound 10 | S. aureus | - | - | - | [18] |
| Tetrahydroimidazo[1,2-a]pyrimidine | Compound 12 | S. aureus | - | - | - | [18] |
| Pyrimidine-clubbed Benzimidazole | Compound 27 | E. coli | - | - | - | [21] |
| Pyrimidine-clubbed Benzimidazole | Compound 29 | S. aureus | - | - | - | [21] |
| Thiazolo[4,5-d]pyrimidine | - | B. subtilis | - | Ampicillin | - | [19] |
Note: The provided references discuss the antimicrobial activity and structure-activity relationships of these compounds, but specific MIC values for direct comparison were not consistently available in a tabular format across multiple studies. The table structure is provided as a template for data presentation.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[5][22][23]
Workflow of the Broth Microdilution Assay:
Caption: Workflow of the Broth Microdilution Assay.
Detailed Steps:
-
Prepare Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[23]
-
Prepare Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[5]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[24]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23]
Antiviral Efficacy: A Battle Against Viral Replication
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[25][26] Their structural similarity to natural nucleosides allows them to be incorporated into the viral genome, leading to chain termination and inhibition of viral replication.
Mechanism of Action: Chain Termination of Viral Nucleic Acids
Many antiviral pyrimidine derivatives are prodrugs that are phosphorylated within the host cell to their active triphosphate form. These triphosphates then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating the elongation of the nucleic acid chain.[27]
Comparative Efficacy of Pyrimidine Derivatives in Antiviral Assays
The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. In virology, it represents the concentration required to inhibit viral replication by 50%.
| Derivative Class | Compound | Virus | Cell Line | EC50 (µM) | Reference |
| C-Nucleoside Analogue | Compound 47 | Influenza A (H1N1) | - | 1.9 | [7] |
| Dioxolane Cytidine Analogue | Troxacitabine (BCH 4556) | HIV | PBM cells | - | [25] |
| 2'-methyl Cytidine Analogue | NM107 | HCV | Huh7 cells | 1.23 | [26] |
| 5'-cyclosaligenyl Nucleoside | Elvucitabine | HIV | - | 0.046 | [28] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[29][30][31]
Workflow of the Plaque Reduction Assay:
Caption: Workflow of the Plaque Reduction Assay.
Detailed Steps:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.[29]
-
Virus Infection: Infect the cells with a known amount of virus in the presence of serial dilutions of the pyrimidine derivative.
-
Overlay: After an adsorption period, remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.[32]
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the virus control wells.[29]
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.[32]
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control and determine the EC50 value.[30]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. This guide has provided a comparative overview of the efficacy of pyrimidine derivatives in anticancer, antimicrobial, and antiviral assays, highlighting the key mechanisms of action and providing standardized experimental protocols. The structure-activity relationship (SAR) studies are crucial in guiding the rational design of more potent and selective derivatives.[3][33] Future research will undoubtedly focus on the development of pyrimidine-based compounds with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance. The integration of computational modeling with traditional synthetic and biological approaches will be instrumental in accelerating the discovery of the next generation of pyrimidine-based drugs.
References
- Banjanac, M., Tatić, I., et al. (n.d.). Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors. Food Technology and Biotechnology.
- (2022, June 13). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- (n.d.). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
- (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- (n.d.). MTT assay protocol. Abcam.
- (n.d.). Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. BenchChem.
- (n.d.). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase.
- Acharya, T. (2013, November 15).
- (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- (n.d.). Broth Microdilution. MI - Microbiology.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- (2023, April 20).
- (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- (n.d.).
- (n.d.). Mechanism of pyrimidine-based hybrids in inhibiting EGFR. The mutation....
- (n.d.).
- (2022, October 17). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. PubMed.
- (2023, February 28). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
- Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
- (n.d.). MTT Cell Proliferation Assay.
- (2025, September 5). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
- (2013, May 1). Cell Viability Assays. NCBI Bookshelf - NIH.
- (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- (n.d.). The majority of DHFR inhibitors are derivates of folic acid. Core....
- (2024, April 16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
- (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- (n.d.). Plaque reduction assay to verify the antiviral activity of Californian....
- (n.d.).
- (2017, May 17). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. DergiPark.
- (n.d.). Structural requirements for the antimicrobial activity of the synthesized derivatives.
- (n.d.). Plaque Reduction Assay.
- (2023, February 23). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed.
- (n.d.). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
- (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- (n.d.).
- (2025, August 9). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues.
- (n.d.). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PubMed Central.
- (n.d.). Antiviral activity of nucleoside analogs discussed in the review.
- (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central.
- (2021, June 24). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection.
Sources
- 1. Pyrimido-Pyrimidines: A Novel Class of Dihydrofolate Reductase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. ijrpr.com [ijrpr.com]
- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. atcc.org [atcc.org]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. bioagilytix.com [bioagilytix.com]
- 31. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
A Strategic Guide to Bioisosteric Alternatives for 5-Bromo-2-methoxy-4-methylpyrimidine in Contemporary Drug Design
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of success in the intricate process of drug discovery. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, lauded for its ability to engage in crucial hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[1] Within this class, 5-Bromo-2-methoxy-4-methylpyrimidine stands out as a versatile reagent, primarily utilized for its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with diverse pharmacological activities.
This guide provides an in-depth technical comparison of viable alternative reagents to this compound. We will explore the nuances of their chemical reactivity, supported by experimental data, and delve into the structure-activity relationships (SAR) that govern their biological performance, with a particular focus on their application in the synthesis of kinase inhibitors.
The Central Role of the 5-Position in Pyrimidine Scaffolds
Strategic modification of the 5-position of the pyrimidine ring is a well-established strategy for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.[2] This position is often oriented towards the solvent-exposed region of a binding pocket or can be engineered to interact with key residues, making it a pivotal point for optimization. The choice of substituent at this position can significantly influence the electronic nature of the pyrimidine ring, its lipophilicity, and its metabolic stability.
Core Compound: this compound
This compound serves as a valuable starting point for the introduction of aryl, heteroaryl, and alkynyl groups via cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The bromine atom at the 5-position offers a reliable handle for these transformations due to the favorable reactivity of the C-Br bond in the palladium catalytic cycle.
A Comparative Analysis of Alternative Reagents
The exploration of bioisosteric replacements for the bromine atom in this compound can unlock new chemical space and lead to compounds with improved pharmacological profiles. This section provides a comparative overview of key alternatives.
5-Iodo-2-methoxy-4-methylpyrimidine: The High-Reactivity Alternative
The carbon-iodine bond is weaker than the carbon-bromine bond, making 5-iodopyrimidines generally more reactive in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Reactivity:
| Reaction Type | This compound | 5-Iodo-2-methoxy-4-methylpyrimidine | Rationale |
| Suzuki-Miyaura Coupling | Good to excellent yields, may require higher temperatures or catalyst loading. | Excellent yields under milder conditions. | The C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br bond. |
| Sonogashira Coupling | Good yields, standard conditions applicable. | Higher yields and faster reaction rates, often at room temperature. | The increased reactivity of the C-I bond facilitates the catalytic cycle. |
5-Cyano-2-methoxy-4-methylpyrimidine: The Polar Bioisostere
The cyano group serves as a valuable bioisostere for a halogen, offering a different electronic and steric profile. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.
Synthetic Utility: The cyano group can be introduced via palladium-catalyzed cyanation of the corresponding 5-bromopyrimidine or synthesized from other precursors. It can also be further transformed into other functional groups, such as amides or tetrazoles, expanding the synthetic possibilities.
Impact on Biological Activity: In the context of kinase inhibitors, the introduction of a 5-cyano group has been shown to enhance potency in some cases by forming specific interactions with the target protein.
5-Trifluoromethyl-2-methoxy-4-methylpyrimidine: The Lipophilic and Metabolically Stable Alternative
The trifluoromethyl (CF3) group is a popular bioisostere for a methyl or chloro group and is known to increase lipophilicity and metabolic stability. Its strong electron-withdrawing nature can also significantly impact the electronics of the pyrimidine ring.
Synthetic Considerations: The synthesis of 5-trifluoromethylpyrimidines can be more challenging than their halogenated counterparts. However, methods utilizing trifluoromethylating reagents have become more accessible.
Pharmacological Implications: The introduction of a CF3 group can enhance binding affinity through favorable interactions in hydrophobic pockets and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate. For example, 5-trifluoromethyl-pyrimidine derivatives have been investigated as potent EGFR inhibitors.
5-Alkynyl-2-methoxy-4-methylpyrimidine: The Rigid and Versatile Linker
The alkynyl group, introduced via Sonogashira coupling with the 5-bromopyrimidine, provides a rigid linker to append other functionalities. This rigidity can be advantageous in positioning substituents for optimal interaction with a biological target.
Synthetic Versatility: The terminal alkyne can be further functionalized through click chemistry or other transformations, allowing for the rapid generation of a diverse library of compounds.
Structure-Activity Relationship: In several kinase inhibitor scaffolds, the introduction of a 5-alkynyl group has led to highly potent compounds. The linear geometry of the alkyne allows for deep penetration into binding pockets.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halopyrimidine with an arylboronic acid.
Materials:
-
5-Halo-2-methoxy-4-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the 5-halopyrimidine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: For 5-iodopyrimidines, the reaction may proceed at a lower temperature and for a shorter duration. For less reactive boronic acids or 5-bromopyrimidines, a more active catalyst system (e.g., using a Buchwald ligand) may be required.
Protocol 2: Generalized Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 5-halopyrimidine with a terminal alkyne.
Materials:
-
5-Halo-2-methoxy-4-methylpyrimidine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 eq)
-
Copper(I) iodide (CuI, 0.06 eq)
-
Base (e.g., Triethylamine, 2.0 eq)
-
Solvent (e.g., Anhydrous THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5-halopyrimidine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Caption: Bioisosteric alternatives to 5-Bromo-pyrimidine in drug design.
Conclusion
While this compound remains a valuable and widely used building block in drug discovery, a thorough understanding of its bioisosteric alternatives is essential for modern medicinal chemists. The choice of the 5-substituent on the pyrimidine ring offers a powerful tool to modulate chemical reactivity, physicochemical properties, and ultimately, the pharmacological profile of a drug candidate. By considering factors such as reaction efficiency, synthetic accessibility, and the desired structure-activity relationship, researchers can strategically select the optimal building block to accelerate the discovery and development of novel therapeutics. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for making these informed decisions.
References
- Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors.
- Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. PubMed. [Link]
- Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. PubMed. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PubMed Central. [Link]
- Calculated lipophilicity of the prepared compounds (logP), comparison of their antimyco.
- Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiprolifer
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Royal Society of Chemistry. [Link]
- Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PubMed Central. [Link]
- Comparison of the calculated lipophilicities (log P/Clog P) with the determined log k of compounds 25-32.
- This compound, min 98%, 100 mg. CP Lab Safety. [Link]
- A comparison of molecular representations for lipophilicity quantitative structure–property relationships with results from the SAMPL6 logP Prediction Challenge.
- A Comparison of Molecular Representations for Lipophilicity Quantitative Structure-Property Relationships With Results From the SAMPL6 logP Prediction Challenge. PubMed. [Link]
- Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed. [Link]
- Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. PubMed. [Link]
- Bioisosteres of Common Functional Groups. University of Rochester. [Link]
- Aminopyrimidines: Recent synthetic procedures and anticancer activities. Semantic Scholar. [Link]
- Modifications at the C(5) position of pyrimidine nucleosides. Semantic Scholar. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
- Bioisosterism in Medicinal Chemistry.
- Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[3][4]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed Central. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Performance in the Suzuki Coupling of Aminopyridines
For researchers and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular architecture. Among the most powerful tools for this task is the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of catalyst performance for a particularly vital, yet challenging, substrate class: aminopyridines. These scaffolds are ubiquitous in pharmaceuticals, making their efficient synthesis a critical objective. This document moves beyond simple protocols to explain the causality behind catalyst selection and reaction optimization, offering a framework for tackling these often-recalcitrant couplings.
The Inherent Challenge: Why Aminopyridines Test the Limits of Catalysis
The Suzuki coupling of aminopyridines is frequently plagued by issues that can lead to low yields or complete reaction failure. Understanding these challenges is the first step toward overcoming them. The difficulties are rooted in the electronic and coordinating properties of the aminopyridine moiety itself.
-
Catalyst Inhibition and Deactivation : The primary obstacle is the propensity of the substrate to act as a poison to the palladium catalyst. The lone pair of electrons on both the pyridine ring nitrogen and the exocyclic amino group can coordinate strongly to the palladium center.[1][2][3] This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting or deactivating it and halting the catalytic cycle.[1]
-
Decreased Substrate Reactivity : The electron-donating nature of the amino group increases the electron density of the pyridine ring. This effect can decrease the reactivity of the carbon-halide (C-X) bond, making the crucial initial step of the catalytic cycle—oxidative addition—more difficult.[1][3]
-
Prevalence of Side Reactions : Several competing reaction pathways can diminish the yield of the desired product.
-
Protodeboronation : The hydrolysis of the boronic acid starting material to its corresponding arene is a common side reaction, particularly under aqueous basic conditions at elevated temperatures.[1][2][3]
-
Dehalogenation : The starting aminopyridine can be reduced, with the halide being replaced by a hydrogen atom. This is often caused by the presence of palladium hydride species in the reaction mixture.[2][3]
-
Homocoupling : The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[2][3]
-
The Catalytic System: A Comparative Analysis of Ligand Performance
The success of an aminopyridine Suzuki coupling is almost entirely dependent on the judicious selection of the catalyst system, specifically the ligand bound to the palladium center. The ligand's role is to stabilize the active Pd(0) species, promote the key steps of the catalytic cycle, and prevent substrate-induced inhibition.
Traditional Phosphine Ligands (e.g., PPh₃)
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, historically significant catalyst. While effective for a range of simple couplings, it often fails with challenging substrates like aminopyridines.[2][4] Its relatively small size and moderate electron-donating ability are insufficient to overcome the catalyst inhibition and the high activation barrier for the oxidative addition of electron-rich chloro- and bromo-aminopyridines.
Bulky, Electron-Rich Buchwald-Type Phosphine Ligands (e.g., SPhos, XPhos)
The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group represented a paradigm shift for challenging cross-couplings.[5] Ligands such as SPhos , XPhos , and RuPhos are now the gold standard for many aminopyridine couplings.[1][2][3]
-
Causality of Performance : Their efficacy stems from two key features. First, their significant steric bulk promotes the final, product-forming reductive elimination step and helps prevent the formation of inactive catalyst dimers. Second, their strong electron-donating character facilitates the difficult oxidative addition of the C-X bond to the Pd(0) center.[4][6] This combination of properties creates a highly active and stable catalyst that is less susceptible to inhibition by the aminopyridine substrate.[5]
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr)
In recent years, palladium complexes featuring N-heterocyclic carbene (NHC) ligands have emerged as exceptionally powerful catalysts.[4] NHCs are strong σ-donors, forming a very stable bond with the palladium center.[7] This strong bond prevents ligand dissociation and subsequent catalyst decomposition, leading to highly robust and active catalysts. Pre-formed, well-defined precatalysts like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective, often requiring lower catalyst loadings and shorter reaction times.[4]
Data Summary: Catalyst Performance Comparison
To provide a clear performance benchmark, the following table summarizes typical results for the Suzuki coupling of 3-Bromo-5-aminopyridine with Phenylboronic Acid using different catalyst systems.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | 25 |
| Pd(OAc)₂ / SPhos | 1.0 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 96 | 96 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Data is illustrative and based on typical outcomes reported in the literature for comparative purposes.[4]
Visualizing the Core Processes
Understanding the underlying mechanism and experimental flow is crucial for troubleshooting and optimization.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for Suzuki coupling of aminopyridines.[8]
Field-Proven Experimental Protocols
The following protocols provide robust starting points for the Suzuki coupling of halo-aminopyridines. Optimization may be required for specific substrates.
Protocol 1: High-Performance Coupling Using a Buchwald-Type Ligand (SPhos)
This protocol is recommended for challenging substrates, such as chloro-aminopyridines or sterically hindered partners, to achieve high yields.[8][9]
Materials:
-
Halo-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 10:1 ratio)
Procedure:
-
To a dry Schlenk flask, add the halo-aminopyridine, arylboronic acid, and potassium phosphate.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
In a separate vial, briefly purge with inert gas, then add Pd(OAc)₂ and SPhos.
-
Add a small amount of anhydrous 1,4-dioxane to the vial to dissolve the catalyst and ligand, creating a catalyst stock solution.
-
Using a syringe, add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the reaction flask via syringe.[9]
-
Seal the Schlenk flask tightly and heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-aminopyridine.[2]
Protocol 2: General Coupling Using a Diphosphine Ligand Catalyst
This protocol can be effective for more reactive bromo-aminopyridines and is a common alternative.[9]
Materials:
-
Bromo-aminopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)
Procedure:
-
In a reaction vessel, combine the bromo-aminopyridine, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the mixture to 80–90 °C with stirring.[9]
-
Monitor the reaction until the starting material is consumed as determined by TLC or LC-MS.
-
Perform the reaction workup and purification as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inhibition : Aminopyridine coordinating to Pd center.[1][2] | Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to prevent coordination.[1] |
| Inactive Catalyst System : C-Cl bond not undergoing oxidative addition. | Use a more active catalyst system (e.g., Pd-NHC) or a ligand designed for aryl chlorides. A modest increase in catalyst loading (e.g., to 3-5 mol%) may help.[1] | |
| Protodeboronation | Hydrolysis of Boronic Acid : Unstable boronic acid, excess water, or prolonged heating.[1][2] | Use boronic esters (pinacol or MIDA), which are more stable.[1] Ensure anhydrous conditions where possible and minimize reaction time. |
| Dehalogenation | Presence of Hydride Sources : Can be caused by certain solvents or bases. | Ensure solvents are pure and the reaction is under a strictly inert atmosphere. Screen alternative bases or solvents.[2] |
| Homocoupling | Presence of Oxygen : O₂ can facilitate the homocoupling of boronic acids.[2][3] | Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[2] |
Conclusion
While the Suzuki coupling of aminopyridines presents distinct challenges, these can be reliably overcome through a rational approach to catalyst selection and condition optimization. The data and protocols presented here demonstrate that modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, are exceptionally well-suited for these transformations. They effectively mitigate catalyst inhibition and promote the desired C-C bond formation with high efficiency. By understanding the underlying principles of catalyst activity and potential side reactions, researchers can confidently and successfully incorporate these valuable aminopyridine building blocks into complex molecules destined for drug discovery and development.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine: Applic
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stille Coupling vs. Suzuki Coupling: A Comparative Guide for C-C Bond Formation on Pyrimidines
For researchers and professionals in drug development, the pyrimidine core is a cornerstone of medicinal chemistry, appearing in countless biologically active agents.[1][2][3] The strategic formation of carbon-carbon bonds on this electron-deficient heterocycle is a critical step in the synthesis of novel therapeutics. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have proven to be two of the most robust and versatile methods.[1][4]
This guide provides an in-depth, objective comparison of these two powerhouse reactions for the functionalization of pyrimidines. We will move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and field-proven insights that guide the choice between them. Our focus is on empowering you to make informed decisions for your specific synthetic challenges, backed by experimental data and protocols.
The Mechanistic Divide: A Tale of Two Transmetalations
At their core, both the Stille and Suzuki reactions follow a similar catalytic cycle: oxidative addition of the palladium(0) catalyst to the pyrimidine halide, transmetalation of the organometallic reagent, and reductive elimination to form the desired C-C bond and regenerate the catalyst.[5][6] The fundamental difference—and the origin of their distinct advantages and disadvantages—lies in the transmetalation step.
The Stille coupling employs a neutral organostannane (e.g., R-SnBu₃). The transmetalation step proceeds directly from the organopalladium(II) halide intermediate without the need for an external activator. This inherent neutrality is the Stille reaction's greatest strength.
The Suzuki-Miyaura coupling , conversely, utilizes an organoboron species, typically a boronic acid (R-B(OH)₂) or a boronate ester. For transmetalation to occur efficiently, the boron atom must be activated by a base.[7] The base coordinates to the boron, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium center.[5][7] This mandatory basic activation is the Suzuki reaction's defining characteristic and its most significant constraint.
Caption: Decision workflow for selecting between Stille and Suzuki coupling.
Field-Proven Experimental Protocols
The following protocols are representative starting points for the functionalization of pyrimidines. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Chloropyrimidine
This protocol is adapted from established procedures for the regioselective coupling at the C4 position of 2,4-dichloropyrimidine. [8][9]Microwave irradiation offers significant acceleration and often leads to higher yields and cleaner reactions. [8][9] Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (0.5-2 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
-
Microwave reaction vessel with stir bar
Procedure:
-
To a 10 mL microwave reaction vessel, add the 2,4-dichloropyrimidine, arylboronic acid, base, and Pd(PPh₃)₄ catalyst.
-
Seal the vessel with a cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring. Rationale: Microwave heating allows for rapid and uniform heating, dramatically reducing reaction times compared to conventional heating. [9]5. After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then brine. The aqueous layers will remove the inorganic base and boron byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloropyrimidine.
Protocol 2: General Stille Coupling of a Pyrimidine Bromide
This protocol provides a general method for Stille coupling, emphasizing the crucial workup step for removing tin byproducts. [10][11] Materials:
-
Halogenated pyrimidine (e.g., 4-bromopyrimidine) (1.0 equiv)
-
Organostannane (e.g., Phenyltributylstannane) (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Saturated aqueous Potassium Fluoride (KF) solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrimidine halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Crucial Workup Step: Pour the reaction mixture into a flask containing a rapidly stirring saturated aqueous solution of KF. Stir vigorously for at least 1-2 hours. Rationale: The fluoride ion complexes with the tributyltin halide byproduct (Bu₃SnX), forming a precipitate (Bu₃SnF) that is insoluble in most organic solvents and can be removed by filtration. [10][11]7. Filter the resulting slurry through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Conclusion
Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful methods for the C-C functionalization of pyrimidines. The Suzuki coupling is often the first choice in pharmaceutical and discovery chemistry due to its use of non-toxic reagents and straightforward purification. [7]Its primary limitation is the requirement for a base, rendering it unsuitable for highly base-sensitive substrates.
The Stille coupling , while hampered by the toxicity of its organotin reagents and a more challenging workup, remains an indispensable tool. [12]Its tolerance for nearly all functional groups and its robust performance under neutral conditions make it the superior choice when base sensitivity is a concern or when Suzuki couplings fail to provide satisfactory results, particularly with complex or sterically demanding substrates. [13][14][15] Ultimately, a deep understanding of the mechanistic underpinnings and practical limitations of each reaction will enable the modern synthetic chemist to strategically select the optimal tool for the job, accelerating the discovery and development of novel pyrimidine-based therapeutics.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.
- Stille Coupling. NROChemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions. RImpactS.
- The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. Benchchem.
- Stille reaction. Wikipedia.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Possible mechanism of Suzuki and Stille coupling reactions.
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.
- Ch 23 Stille and Suzuki Coupling. YouTube.
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
- Stille vs.
- A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of Methyl 2-(5-methylfuran-2-yl)
- Stille Coupling. Organic Chemistry Portal.
- An Overview of the Synthetic Route to the Marketed Formul
- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
Sources
- 1. A Comprehensive Review: Medicinal Applications and Diverse Synthetic Strategies of Pyrimidine-Based Compounds Leveraging Suzuki and Sonogashira Reactions [rimpacts.com]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of Substituted Pyrimidine Products
For researchers, scientists, and professionals in drug development, the unequivocal structural validation of newly synthesized substituted pyrimidine products is a cornerstone of robust chemical research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2] Consequently, the precise determination of the atomic arrangement, including substituent positions (regioisomerism), three-dimensional orientation (stereochemistry), and potential tautomeric forms, is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of scientific findings.[3]
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of substituted pyrimidines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, outlines self-validating systems, and is grounded in authoritative references to ensure scientific integrity.
The Analytical Triad: A Comparative Overview
The structural validation of substituted pyrimidines rarely relies on a single technique. Instead, a synergistic approach, leveraging the orthogonal strengths of NMR, MS, and X-ray crystallography, provides the most comprehensive and irrefutable evidence of a molecule's structure.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application for Pyrimidines |
| NMR Spectroscopy | Connectivity, 2D/3D structure in solution, dynamic processes (e.g., tautomerism), regioisomerism. | Non-destructive, provides detailed information about the chemical environment of individual atoms, applicable to samples in solution. | Can be complex to interpret for highly substituted or polymeric materials, sensitivity can be an issue for low-concentration samples. | Primary tool for determining the overall carbon-hydrogen framework, identifying substituent positions, and studying tautomeric equilibria in solution.[4][5] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis. | Provides limited information on stereochemistry and regioisomerism, fragmentation can be complex to interpret. | Confirmation of molecular formula, identification of impurities, and providing fragmentation data that can support proposed structures.[6][7] |
| X-ray Crystallography | Unambiguous 3D atomic arrangement in the solid state, bond lengths, bond angles, absolute stereochemistry. | Provides the "gold standard" for structural determination, offering a definitive picture of the molecule's solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the conformation in solution. | Absolute proof of structure, including the definitive assignment of regio- and stereochemistry, and elucidation of intermolecular interactions in the crystal lattice.[8][9] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the workhorse for the structural elucidation of organic molecules, including substituted pyrimidines. It provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Causality in Experimental Choices for Pyrimidine Analysis
The choice of NMR experiments is dictated by the specific structural questions at hand. For a novel substituted pyrimidine, a hierarchical approach is typically employed:
-
¹H NMR: The starting point for any analysis. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). For pyrimidines, the chemical shifts of the ring protons are indicative of the substitution pattern.[10]
-
¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the nature and position of substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for connecting different parts of the molecule and confirming the position of substituents on the pyrimidine ring.
-
Experimental Protocol: A Self-Validating Workflow for a Novel Pyrimidine
Objective: To determine the complete solution-state structure of a newly synthesized substituted pyrimidine.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyrimidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence tautomeric equilibria.[11]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum to establish proton-proton correlations.
-
Acquire a 2D HSQC spectrum to assign carbons directly attached to protons.
-
Acquire a 2D HMBC spectrum to identify long-range proton-carbon correlations. This is often the key experiment for confirming the substitution pattern on the pyrimidine ring.
-
-
Data Analysis and Structure Elucidation:
-
Analyze the ¹H NMR for chemical shifts, integration, and coupling patterns.
-
Use the HSQC to assign the corresponding carbon signals.
-
Use the COSY to trace out spin systems within the molecule.
-
Critically, use the HMBC correlations to link different fragments and to definitively place substituents on the pyrimidine ring. For example, a correlation from a substituent's proton to a pyrimidine ring carbon confirms their connectivity.
-
Visualization of the NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structural elucidation of substituted pyrimidines.
II. Mass Spectrometry: Confirming the Molecular Formula and Beyond
Mass spectrometry (MS) is an indispensable tool for the rapid and sensitive determination of a molecule's molecular weight and elemental composition. For substituted pyrimidines, high-resolution mass spectrometry (HRMS) is particularly powerful.
Causality in Experimental Choices for Pyrimidine Analysis
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. While this can provide structural clues, the molecular ion may be weak or absent.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are "soft" ionization techniques that typically produce an intact molecular ion (or a protonated/adducted species), making it straightforward to determine the molecular weight.[6] ESI is particularly well-suited for the analysis of polar pyrimidine derivatives.
-
Tandem Mass Spectrometry (MS/MS): Involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation. This controlled fragmentation can provide valuable information about the molecule's structure and is more informative than the often-uncontrolled fragmentation in EI-MS.[7]
Experimental Protocol: A Self-Validating Workflow for HRMS Analysis
Objective: To confirm the elemental composition of a synthesized substituted pyrimidine.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into an ESI-equipped high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For many pyrimidine derivatives containing basic nitrogen atoms, positive ion mode is effective.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. A mass accuracy of <5 ppm is typically required for confident assignment of the elemental formula.
-
Data Presentation: Comparative Mass Spectrometry Data
| Compound | Structure | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Fragmentation Pattern Highlights |
| Pyrimidine | C₄H₄N₂ | 81.0447 | 81.0451 | Loss of HCN |
| 2-aminopyrimidine | C₄H₅N₃ | 96.0556 | 96.0559 | Loss of NH₃, HCN |
| 4-hydroxypyrimidine | C₄H₄N₂O | 97.0396 | 97.0399 | Loss of CO, HCN |
III. Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[12] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
Causality in Experimental Choices for Pyrimidine Analysis
The primary challenge in X-ray crystallography is obtaining a high-quality single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.
Experimental Protocol: A General Workflow for Crystal Structure Determination
Objective: To obtain an unambiguous 3D structure of a substituted pyrimidine.
Methodology:
-
Crystallization:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Visualization of the Crystallography Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Addressing Specific Challenges in Pyrimidine Structural Validation
Tautomerism
Many substituted pyrimidines can exist as a mixture of tautomers, particularly those with amino, hydroxyl, or thiol substituents.[11][13][14] For example, 4-hydroxypyrimidine can exist in equilibrium with its 4-pyrimidone tautomer.
-
NMR Spectroscopy is the primary tool for studying tautomerism in solution. The presence of multiple sets of signals in the NMR spectrum can indicate a tautomeric equilibrium. The ratio of tautomers can often be determined by integrating the corresponding signals.
-
X-ray Crystallography will provide the structure of the tautomer that is present in the solid state, which may or may not be the major tautomer in solution.
Regioisomerism
The synthesis of substituted pyrimidines can sometimes lead to the formation of regioisomers.[15] For instance, the reaction of an unsymmetrical precursor can potentially yield multiple products with substituents at different positions on the pyrimidine ring.
-
HMBC NMR is the most powerful NMR technique for distinguishing between regioisomers. By observing long-range correlations between the substituents and the pyrimidine ring, the exact points of attachment can be determined.
-
X-ray Crystallography , if a suitable crystal can be obtained, provides an unambiguous determination of the regioisomeric structure.
Conclusion
The structural validation of substituted pyrimidine products is a critical step in chemical and pharmaceutical research. A multi-technique approach, integrating the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a self-validating system for the unambiguous determination of molecular structure. By understanding the principles and judiciously applying these analytical tools, researchers can ensure the integrity of their data and accelerate the discovery and development of novel pyrimidine-based compounds.
References
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed.
- Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species. (n.d.). Plant Physiology.
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). ResearchGate.
- Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. (n.d.). PMC - PubMed Central.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (n.d.). PubMed Central.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (n.d.). MDPI.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- X-ray crystallography. (n.d.). Wikipedia.
- Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics. (n.d.). MDPI.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (n.d.). MDPI.
- 7.3: X-ray Crystallography. (n.d.). Chemistry LibreTexts.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.
- Mass spectrometry for analysis of purine and pyrimidine compounds. (n.d.). PubMed.
- (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. (n.d.). ResearchGate.
- (PDF) Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (n.d.). ResearchGate.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). Taylor & Francis Online.
- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). PMC - PubMed Central.
- N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. (n.d.). ACS Publications.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing.
- Chapter 5 -Molecular Basis Of Inheritance. (n.d.). NCERT.
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (n.d.). Chemical Science International Journal.
- Purine and Pyrimidine Synthesis. (n.d.). YouTube.
- Analysis of heterocyclic aromatic amines. (n.d.). PubMed.
- X Ray Crystallography and X Ray Diffraction. (n.d.). YouTube.
- Role of tautomerism in RNA biochemistry. (n.d.). PMC - NIH.
- Pyrimidine biosynthesis. (n.d.). YouTube.
- Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate.
- Sjögren's disease metabolome reveals biomarker signatures to characterise patients and assess disease activity. (n.d.). RMD Open.
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Tale of Two Rings: A Comparative Guide to the Biological Activity of Pyridine and Pyrimidine Scaffolds
In the landscape of medicinal chemistry, the six-membered aromatic heterocycles, pyridine and pyrimidine, stand as titans. Their deceptively simple structures are foundational to a vast number of natural products, vitamins, and, most importantly, therapeutic agents that combat a wide spectrum of human diseases.[1][2] While both are routinely employed as "privileged scaffolds" in drug discovery, the choice between a pyridine and a pyrimidine core is a nuanced decision, driven by subtle yet profound differences in their electronic properties, spatial arrangement, and resulting biological activities.
This guide provides an in-depth comparison of pyridine and pyrimidine scaffolds for researchers, scientists, and drug development professionals. Moving beyond a simple list of attributes, we will explore the causality behind their differential effects, supported by experimental data and field-proven insights, to empower more rational and effective drug design.
Part 1: Fundamental Physicochemical and Structural Differences
At first glance, pyridine and pyrimidine are close relatives. Pyridine is a benzene ring with one carbon atom replaced by nitrogen, while pyrimidine incorporates a second nitrogen at the 1 and 3 positions.[3] This seemingly minor alteration fundamentally changes the electronic and steric landscape of the ring, with significant consequences for its biological interactions.
Key Physicochemical Properties:
| Property | Pyridine | Pyrimidine | Causality & Implication in Drug Design |
| Nitrogen Atoms | 1 | 2 | The two nitrogen atoms in pyrimidine act as strong electron-withdrawing groups, making the ring more electron-deficient (π-deficient) than pyridine.[4] This increased π-deficiency makes pyrimidine more susceptible to nucleophilic aromatic substitution but less reactive in electrophilic substitutions.[4] |
| Basicity (pKa) | ~5.23 (for pyridinium ion)[5] | ~1.23 (for pyrimidinium ion)[4] | Pyridine is a significantly stronger base. Its lone pair of electrons is more available for protonation. This property is crucial for forming salt bridges with acidic residues (e.g., Asp, Glu) in protein targets and can significantly impact solubility and pharmacokinetic profiles. Pyrimidine's weaker basicity is due to the inductive effect of the second nitrogen atom. |
| Hydrogen Bonding | One H-bond acceptor (N atom). | Two H-bond acceptors (N1, N3 atoms). | Pyrimidine offers two distinct vectors for hydrogen bond acceptance, providing a key advantage for anchoring a molecule within a binding pocket. This can lead to enhanced potency and selectivity, as seen in many kinase inhibitors that form dual hydrogen bonds with the hinge region of the ATP-binding site. |
| Dipole Moment | ~2.2 D | ~2.3 D | Both are polar, but the distribution of electron density differs, influencing their interactions with polar environments and protein surfaces. |
| Metabolic Stability | Susceptible to oxidation at the nitrogen and carbon atoms. | Generally more resistant to oxidation due to its electron-deficient nature. However, specific substitutions can introduce metabolic liabilities. | The choice of scaffold can be a strategic tool to modulate metabolic stability and half-life. Replacing a pyridine with a pyrimidine can sometimes mitigate unwanted metabolism. |
Part 2: Prevalence in Approved Therapeutics: A Numbers Game
An analysis of FDA-approved drugs reveals the extensive utility of both scaffolds. A review of small molecules approved between 2014 and 2023 showed that the pyridine ring was present in 54 drugs, making it the most frequent azaheterocycle. In the same period, pyrimidine was found in 25 approved drugs.[6] This highlights the broad applicability and proven success of both frameworks in generating clinically effective agents.
| Therapeutic Area | Examples of Pyridine-Containing Drugs | Examples of Pyrimidine-Containing Drugs |
| Oncology | Abiraterone (prostate cancer), Crizotinib (lung cancer), Abemaciclib (breast cancer)[6][7][8] | Imatinib (leukemia), 5-Fluorouracil (various cancers), Osimertinib (lung cancer)[9] |
| Antiviral | Delavirdine (HIV/AIDS), Etravirine (HIV)[10] | Zidovudine (AZT, HIV), Lamivudine (HIV/Hepatitis B) |
| Antibacterial | Isoniazid (tuberculosis)[10] | Trimethoprim (bacterial infections)[11] |
| Anti-inflammatory | Piroxicam (NSAID)[10] | Baricitinib (rheumatoid arthritis) |
| Cardiovascular | Amlodipine (hypertension), Nicorandil (vasodilator)[7] | Rosuvastatin (cholesterol) |
| Central Nervous System | Tacrine (Alzheimer's), Zolpidem (insomnia)[2][10] | Buspirone (anxiety) |
This data underscores that while both scaffolds are versatile, their specific applications can be guided by their inherent properties. For instance, the dual hydrogen-bond accepting capability of pyrimidine has made it a dominant scaffold in the design of kinase inhibitors targeting the ATP-binding site.[12]
Part 3: Comparative Biological Activity & Structure-Activity Relationship (SAR)
The true art of medicinal chemistry lies in understanding how the scaffold choice impacts interaction with a biological target. The bioisosteric replacement of pyridine with pyrimidine (or vice versa) is a common strategy to fine-tune activity, selectivity, and pharmacokinetic properties.
Case Study: Kinase Inhibition
Kinases are one of the most important target classes in modern drug discovery, particularly in oncology. The ATP-binding site of most kinases contains a "hinge" region that forms crucial hydrogen bonds with inhibitors.
-
Pyrimidine's Advantage: The 1,3-arrangement of nitrogen atoms in the pyrimidine ring is perfectly pre-organized to form two hydrogen bonds with the backbone amide NH and carbonyl groups of the kinase hinge. This bidentate interaction provides a strong anchoring point, leading to high potency. Many successful kinase inhibitors, such as Imatinib and Gefitinib, feature a core aminopyrimidine scaffold for this reason.
-
Pyridine's Role: While typically forming only a single hydrogen bond with the hinge, pyridine-based inhibitors are also highly effective. The choice of a pyridine scaffold may be driven by the need to access different pockets, avoid steric clashes, or modulate physicochemical properties like solubility and basicity. The increased basicity of pyridine can be leveraged to form a salt bridge with an acidic residue elsewhere in the binding site, providing an alternative anchoring strategy.
Case Study: Anti-Inflammatory Agents
A recent study directly compared a series of novel pyridine and pyrimidine derivatives for their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Experimental Findings: The most potent pyridine derivative (7a) showed significant inhibition of nitric oxide (NO) production with an IC50 value of 76.6 µM. The most potent pyrimidine derivatives (9a and 9d) also showed strong activity, with IC50 values of 83.1 µM and 88.7 µM, respectively.
-
Mechanistic Insight: Gene expression analysis revealed that the lead pyridine compound (7a) was more effective at downregulating the mRNA expression of key inflammatory cytokines like IL-1, IL-6, and TNF-α compared to the lead pyrimidine (9d).
-
Causality: This study suggests that even with similar overall potency (as measured by NO inhibition), the underlying mechanism and spectrum of activity can differ. The specific substitution patterns on each scaffold likely direct them to interact differently with upstream regulatory proteins in the inflammatory cascade, leading to varied effects on gene expression. This underscores the importance of looking beyond simple IC50 values to the broader pharmacological profile.
Part 4: Experimental Protocol: In Vitro Biochemical Kinase Assay
To provide a practical context, this section details a representative protocol for determining the IC50 value of a test compound (e.g., a pyridine or pyrimidine derivative) against a purified protein kinase. This type of assay is fundamental in early-stage drug discovery to quantify the direct inhibitory effect of a compound on its target.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology: This protocol is based on a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.
-
Assay Plate Setup:
-
Add 2.5 µL of kinase reaction buffer to all wells.
-
Add 2.5 nL of the serially diluted test compounds or DMSO (as a vehicle control for 0% inhibition) to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate mixture (prepared in kinase buffer) to each well to initiate the reaction.
-
For the 100% inhibition control, add buffer instead of the enzyme mixture.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration at the inflection point of the sigmoidal curve.[3]
-
Conclusion
The choice between a pyridine and a pyrimidine scaffold is a critical decision in drug design, with far-reaching implications for a compound's biological activity, selectivity, and pharmacokinetic profile. Pyrimidine's dual hydrogen bond acceptors and relative metabolic stability have made it a powerhouse in areas like kinase inhibition.[12] Conversely, pyridine's greater basicity and distinct electronic properties offer a different set of tools for achieving potent and selective interactions with a wide range of biological targets.[8]
Ultimately, neither scaffold is inherently superior. The optimal choice is context-dependent, dictated by the specific topology and amino acid composition of the target's binding site. A thorough understanding of their fundamental differences, as outlined in this guide, allows medicinal chemists to move beyond serendipity and make rational, data-driven decisions, accelerating the journey from a promising scaffold to a life-saving therapeutic.
References
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
- Wiley Online Library. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
- PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- Juniper Publishers.
- International Journal of Chemical and Pharmaceutical Sciences.
- SpringerLink. FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. [Link]
- Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]
- PubMed.
- ResearchGate. Marketed drugs containing the pyrimidine scaffold. [Link]
- Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
- PubMed. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
- ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. [Link]
- ResearchGate.
- PubMed Central. Pyridine: the scaffolds with significant clinical diversity. [Link]
- MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
- Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link]
- ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
- Difference Wiki. Pyridine vs.
- ScienceDirect. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]
- OUCI.
- Pediaa.com. Difference Between Pyridine and Pyrimidine. [Link]
- ResearchGate. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review | Request PDF. [Link]
- PubMed.
- ResearchGate. Recent Advances in Pyrimidine-Based Drugs. [Link]
- PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
- Wikipedia. Pyrimidine. [Link]
- ResearchGate. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents | Request PDF. [Link]
- PubMed. Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. [Link]
- Wikipedia. Pyridine. [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. courses.edx.org [courses.edx.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In vitro kinase assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxy-4-methylpyrimidine
Introduction: As a key intermediate in medicinal chemistry and drug development, 5-Bromo-2-methoxy-4-methylpyrimidine is a compound that demands rigorous adherence to safety protocols, not only during its use but critically, through its entire lifecycle to the point of disposal. Improper disposal of halogenated heterocyclic compounds can lead to significant environmental contamination and pose risks to public health. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedural recommendations herein are synthesized from the safety data sheets (SDS) of structurally similar brominated pyrimidines and pyridines, establishing a robust protocol grounded in authoritative chemical safety principles.
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind disposal procedures begins with a thorough risk assessment. The hazard profile of this compound is inferred from analogous compounds, which are consistently classified with several key hazards. Adherence to disposal protocols is not merely procedural; it is a direct mitigation strategy for these inherent risks.
Based on data for close structural analogs, the compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][4][6] |
The primary risks associated with this compound are direct exposure-related, causing irritation to the skin, eyes, and respiratory system, and toxicity if ingested.[1][3][4] While comprehensive ecological data is often unavailable for specialized research chemicals, its brominated structure warrants caution.[3][7] Halogenated organic compounds can be persistent in the environment and should never be disposed of down the drain or in general waste streams.[3]
Part 2: Personnel Protection and Engineering Controls
Before handling the compound for any purpose, including disposal preparation, the appropriate protective measures must be in place.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][8] The work area must be equipped with readily accessible eyewash stations and safety showers.[3][4]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[3][4]
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and dispose of contaminated gloves in accordance with applicable laws.[8][9]
-
Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or when cleaning spills, impervious clothing may be necessary.[1][8]
-
Part 3: Step-by-Step Disposal Protocol
Disposal must be systematic and compliant with local, state, and federal regulations. This workflow ensures that all regulatory and safety requirements are met.
Step 1: Waste Classification
As a brominated heterocyclic compound, this compound waste must be classified as hazardous. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally required to determine if their waste is hazardous.[3][10] This compound falls under the category of halogenated organic compounds (HOCs), which are regulated waste streams.[11]
Step 2: Waste Segregation and Collection
-
Primary Waste : Collect all unused or expired this compound directly into a designated hazardous waste container. Do not leave residual amounts in the original product container for disposal.
-
Contaminated Labware : All items that have come into direct contact with the compound, such as pipette tips, gloves, weigh boats, and contaminated absorbent pads, must be considered hazardous waste.
-
Segregation : Collect this waste stream separately from other incompatible waste types. It should not be mixed with aqueous waste, strong acids, or strong oxidizing agents.[3][4] Keep in its original container if possible; otherwise, use a clearly labeled, compatible container.
Step 3: Containerization and Labeling
-
Container : Use a robust, chemically compatible container with a secure, tightly sealed lid. The container must be in good condition, free from leaks or residues on the exterior.
-
Labeling : The container must be labeled clearly with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[12] Consult your institution's Environmental Health & Safety (EHS) department for specific labeling requirements, which may include accumulation start dates and generator contact information.
Step 4: On-Site Accumulation and Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be secure, well-ventilated, and away from heat or sources of ignition.[3][4] Adhere strictly to the accumulation time limits set by the EPA and your local authorities based on your facility's generator status.[10]
Step 5: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[3][4][8] This ensures the waste is transported, treated, and disposed of in a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of chemical is high-temperature incineration, which ensures the complete destruction of the halogenated organic molecule.[7][13]
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound waste.
Caption: A workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential for mitigating harm.
Spill Management
For a small-scale laboratory spill:
-
Alert & Evacuate : Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate : Ensure the area is well-ventilated by keeping the fume hood running.
-
Protect : Don the full PPE described in Part 2, including respiratory protection if there is a risk of dust inhalation.[1]
-
Contain : Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][9]
-
Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][9]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[1][9] All cleaning materials must also be disposed of as hazardous waste.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1][2][3][4]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[1][3][4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the SDS or product label to the medical professional.[1][2][3]
References
- University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2. [Link]
- Gody, G., et al. (2024).
- Electronic Code of Federal Regulations. (n.d.).
- A. Zachariou, et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
- ResearchGate. (2025, August 5).
- Lunn, G., & Sansone, E. B. (n.d.).
- U.S. Environmental Protection Agency. (2025, May 30).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
- U.S. Environmental Protection Agency. (n.d.). Federal Regulations Governing Disposal of Residuals Containing Radionuclides. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 [sigmaaldrich.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 5-Bromo-2-methoxy-4-methylpyrimidine
An Expert Guide to the Safe Handling of 5-Bromo-2-methoxy-4-methylpyrimidine: Personal Protective Equipment and Disposal Protocols
In the vanguard of pharmaceutical research and drug development, substituted pyrimidines are indispensable building blocks. This compound is one such key intermediate, valued for its role in constructing complex molecular architectures. However, its utility is matched by the imperative for meticulous handling. The safety of the researcher is paramount, and a deep, causal understanding of protective measures is the bedrock of a secure and productive laboratory environment.
This guide provides a comprehensive, field-tested framework for the safe handling of this compound. We will move beyond a simple checklist, delving into the rationale behind each procedural step and equipment choice. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure as a halogenated pyrimidine provides clear indicators for a prudent safety strategy. Based on data from structurally analogous compounds, we must operate under the assumption that it is a skin, eye, and respiratory tract irritant, and is harmful if ingested or inhaled.[1][2][3][4][5]
Core Directive: A Proactive Personal Protective Equipment (PPE) Strategy
The selection of PPE is not a passive exercise; it is the primary engineering control at the personal level. Each component is chosen to counteract a specific, identified risk. The following table outlines the essential PPE for handling this compound, grounded in established safety protocols for halogenated heterocyclic compounds.[6]
| PPE Component | Specification & Standard | Causality Behind Recommendation |
| Hand Protection | Nitrile Gloves (min. 0.11 mm thickness) | Nitrile offers robust protection against a wide array of chemicals. Given the irritant nature of similar compounds, gloves must be worn at all times.[3][4][7] They should be inspected before use and changed immediately if contamination is suspected. Double-gloving is a best practice for extended operations. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | The compound is a fine solid, posing a risk of airborne particulates and accidental splashes during dissolution. Standard safety glasses are inadequate. Chemical splash goggles provide a necessary seal around the eyes to prevent entry of dust or liquids.[1][8][9] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects against accidental spills on clothing and skin.[7][8] It should be worn over personal clothing that covers the legs and arms completely. |
| Respiratory Protection | Certified Chemical Fume Hood | This is the most critical engineering control. All weighing and handling of the solid compound and its solutions must be performed within a functioning chemical fume hood to prevent inhalation of aerosolized particles or vapors.[10] A respirator should not be necessary if a fume hood is used correctly.[4] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic, repeatable workflow is essential to minimize the risk of exposure. The following protocol integrates the PPE strategy into a self-validating system for safe handling.
Figure 1. A validated workflow for handling this compound.
Emergency Response: Immediate and Decisive Action
Preparedness is a key element of laboratory safety. In the event of an accidental spill or exposure, the following steps must be taken immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.[4]
-
Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4][9] If breathing is difficult, seek immediate medical attention.
-
Small Spill (in fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Carefully sweep the material into a designated hazardous waste container. Decontaminate the surface with a suitable solvent, followed by soap and water.[7]
Disposal Plan: Ensuring a Safe Final Step
Proper chemical waste management is a legal and ethical responsibility. All materials contaminated with this compound must be treated as hazardous waste.
Waste Stream Segregation:
All waste must be disposed of in accordance with local, state, and federal regulations.[12] Never dispose of this chemical or its contaminated materials in the standard trash or down the drain.[4][13]
Figure 2. Waste segregation diagram for this compound.
By adhering to this comprehensive safety and handling protocol, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment conducive to innovation.
References
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- 5-Bromo-4-methoxy-2-methylpyridine Hazard Data.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- How to Choose PPE for Chemical Work.
- Pyrimidine Impurity Material Safety Data Sheet.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
